1-Bromo-2,5-dichloro-3-fluorobenzene
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
1-bromo-2,5-dichloro-3-fluorobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2BrCl2F/c7-4-1-3(8)2-5(10)6(4)9/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAYJMDVKWMVOLG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)Cl)Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2BrCl2F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60347160 | |
| Record name | 1-Bromo-2,5-dichloro-3-fluorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60347160 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.88 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
202865-57-4 | |
| Record name | 1-Bromo-2,5-dichloro-3-fluorobenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=202865-57-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Bromo-2,5-dichloro-3-fluorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60347160 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 1-Bromo-2,5-dichloro-3-fluorobenzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Bromo-2,5-dichloro-3-fluorobenzene is a halogenated aromatic compound with significant applications as a key intermediate in the synthesis of complex organic molecules. Its unique substitution pattern, featuring bromine, chlorine, and fluorine atoms on a benzene ring, provides multiple reactive sites for a variety of chemical transformations. This technical guide provides a comprehensive overview of its chemical properties, synthesis, safety information, and its emerging role in the development of novel pharmaceuticals. The strategic placement of different halogens allows for selective functionalization, making it a valuable building block for medicinal chemists and process development scientists.
Chemical and Physical Properties
This compound is a compound whose physical and chemical characteristics are crucial for its handling, storage, and application in synthetic chemistry. A summary of its key properties is presented below.
| Property | Value | Reference |
| CAS Number | 202865-57-4 | [1] |
| Molecular Formula | C₆H₂BrCl₂F | [1] |
| Molecular Weight | 243.88 g/mol | [1] |
| Appearance | Colorless to light yellow clear liquid | [2] |
| Boiling Point | 232 °C | [2] |
| Density | 1.823 g/cm³ | [2] |
| Flash Point | 94 °C | [2] |
| Refractive Index | 1.5745-1.5765 | [2] |
Synthesis
Experimental Protocol: Synthesis of this compound via Sandmeyer Reaction
Starting Material: 2,5-Dichloro-3-fluoroaniline
Reagents and Equipment:
-
2,5-Dichloro-3-fluoroaniline
-
Hydrobromic acid (48%)
-
Sodium nitrite
-
Copper(I) bromide
-
Dichloromethane
-
Sodium hydroxide solution
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Distillation apparatus
Procedure:
-
Diazotization:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve a known molar equivalent of 2,5-dichloro-3-fluoroaniline in hydrobromic acid (48%).
-
Cool the mixture to 0-5 °C using an ice bath.
-
Slowly add a solution of sodium nitrite in water dropwise, maintaining the temperature below 5 °C.
-
Stir the mixture for an additional 30 minutes at this temperature to ensure complete formation of the diazonium salt.
-
-
Sandmeyer Reaction:
-
In a separate flask, prepare a solution of copper(I) bromide in hydrobromic acid.
-
Slowly add the cold diazonium salt solution to the copper(I) bromide solution. Vigorous nitrogen gas evolution will be observed.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours until the gas evolution ceases.
-
-
Work-up and Purification:
-
Transfer the reaction mixture to a separatory funnel and extract the product with dichloromethane.
-
Wash the organic layer sequentially with water and a dilute sodium hydroxide solution to remove any acidic impurities.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
The crude product can be purified by vacuum distillation to yield pure this compound.
-
Safety and Handling
This compound is a chemical that requires careful handling in a laboratory or industrial setting. The following table summarizes its key safety information based on the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).
| Hazard Category | GHS Pictogram | Hazard Statement | Precautionary Statement |
| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed | P264, P270, P301+P312, P501 | |
| Skin Corrosion/Irritation (Category 2) | H315: Causes skin irritation | P264, P280, P302+P352, P332+P313, P362+P364 | |
| Serious Eye Damage/Eye Irritation (Category 2A) | H319: Causes serious eye irritation | P264, P280, P305+P351+P338, P337+P313 | |
| Specific target organ toxicity — Single exposure (Category 3), Respiratory tract irritation | H335: May cause respiratory irritation | P261, P271, P304+P340, P312, P403+P233, P405, P501 |
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles and/or a face shield.
-
Skin Protection: Wear protective gloves (e.g., nitrile rubber), and a lab coat.
-
Respiratory Protection: Use in a well-ventilated area or with a fume hood. If ventilation is inadequate, use a suitable respirator.
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.
Applications in Drug Discovery and Development
The unique arrangement of halogens in this compound makes it a valuable building block in medicinal chemistry. The differential reactivity of the C-Br, C-Cl, and C-F bonds allows for selective and sequential chemical modifications, enabling the synthesis of complex molecular scaffolds.
Role as a Synthetic Intermediate
This compound is primarily utilized in cross-coupling reactions, such as the Suzuki-Miyaura coupling, where the more reactive C-Br bond can be selectively functionalized to form new carbon-carbon bonds.[2][4] This is a cornerstone of modern drug discovery, allowing for the construction of biaryl structures, which are common motifs in many biologically active compounds. The remaining chloro and fluoro substituents can be used for further modifications or can contribute to the overall pharmacokinetic and pharmacodynamic properties of the final molecule.
Potential in Kinase Inhibitor Synthesis
Protein kinases are a major class of drug targets, particularly in oncology.[5] The development of small molecule kinase inhibitors often involves the synthesis of heterocyclic compounds with specific substitution patterns that can interact with the kinase active site. Halogenated aromatic compounds like this compound can serve as precursors to these complex molecules. For instance, the phenyl ring of this compound could be a key component of a molecule designed to target the ATP-binding pocket of a specific kinase. The fluorine atom, in particular, can enhance binding affinity and improve metabolic stability.[6]
The following diagram illustrates a hypothetical workflow for the utilization of this compound in the synthesis of a potential kinase inhibitor.
Illustrative Signaling Pathway: RAS-RAF-MEK-ERK Cascade
The RAS-RAF-MEK-ERK pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival.[6] Dysregulation of this pathway, often due to mutations in genes like BRAF, is a hallmark of many cancers. Small molecule inhibitors targeting kinases within this pathway, such as RAF and MEK, have proven to be effective cancer therapies. The synthesis of such inhibitors could potentially utilize building blocks like this compound to construct the necessary pharmacophore to fit into the ATP-binding site of these kinases and disrupt the signaling cascade.
The following diagram illustrates the RAS-RAF-MEK-ERK signaling pathway and the potential point of intervention for a kinase inhibitor.
Conclusion
This compound is a versatile and valuable chemical intermediate with significant potential in the fields of medicinal chemistry and drug development. Its unique halogenation pattern allows for selective chemical transformations, making it an ideal starting material for the synthesis of complex, biologically active molecules. As the demand for novel therapeutics, particularly in areas like oncology, continues to grow, the importance of such specialized building blocks is expected to increase. Further research into the applications of this compound is likely to uncover new synthetic routes and lead to the development of innovative and effective pharmaceuticals.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound (202865-57-4) for sale [vulcanchem.com]
- 3. CN103664511A - Preparation method of 5-bromo-1,3-dichloro-2-fluorobenzene - Google Patents [patents.google.com]
- 4. This compound | 202865-57-4 | Benchchem [benchchem.com]
- 5. Small Molecule Kinase Inhibitor Drugs (1995-2021): Medical Indication, Pharmacology, and Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
1-Bromo-2,5-dichloro-3-fluorobenzene physical properties
An In-depth Technical Guide to the Physical Properties of 1-Bromo-2,5-dichloro-3-fluorobenzene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical properties of this compound, a halogenated benzene derivative with applications as a chemical intermediate in the pharmaceutical and agrochemical sectors.[1] This document consolidates key physical data, outlines standard experimental methodologies for their determination, and presents a logical workflow for compound characterization.
Core Physical and Chemical Identifiers
This compound is a distinct chemical entity due to the strategic placement of three different halogen atoms—bromine, chlorine, and fluorine—on a benzene ring.[2] This unique substitution pattern governs its reactivity and physical characteristics.[2] At room temperature, it typically presents as a clear, colorless liquid.[1][2][3]
Quantitative Physical Data
The following table summarizes the key physical properties of this compound.
| Property | Value | Source(s) |
| CAS Number | 202865-57-4 | [1][2][4][5] |
| Molecular Formula | C₆H₂BrCl₂F | [2][4][5] |
| Molecular Weight | 243.88 g/mol | [1][2][5] |
| Physical State | Clear, Colorless Liquid | [1][2][3] |
| Boiling Point | 232°C | [2] |
| Density | 1.823 g/cm³ | [2] |
| Refractive Index | 1.5735 - 1.5785 @ 20°C | [2][3] |
| Flash Point | 94°C | [2] |
| Solubility | Soluble in dichloromethane, chloroform; Low in water. | [6] |
| Purity | Commonly available in ≥96% to 98% purity. | [3][4] |
| Storage | Recommended sealed in a dry container at room temperature. | [2] |
Experimental Protocols for Property Determination
While specific experimental reports for this compound are not detailed in the public literature, the physical properties listed above are determined using standard, well-established laboratory protocols.
Boiling Point Determination
The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure.
-
Methodology: A common method is distillation. The compound is heated in a distillation apparatus. A thermometer, with its bulb placed just below the side arm of the distillation flask, records the temperature of the vapor that is in equilibrium with the boiling liquid. The temperature that remains constant during the distillation of the pure substance is recorded as the boiling point. For high-boiling-point liquids, vacuum distillation may be employed to prevent decomposition, with the results extrapolated to atmospheric pressure.
Density Measurement
Density is the mass of a substance per unit volume.
-
Methodology: A pycnometer (a small, calibrated glass flask) is typically used for precise density measurements of liquids.
-
The empty pycnometer is weighed.
-
It is then filled with the sample liquid (this compound) and weighed again.
-
Finally, the pycnometer is emptied, cleaned, filled with a reference substance of known density (e.g., deionized water), and weighed.
-
The density of the sample is calculated by comparing its mass to the mass and known density of the reference substance, accounting for temperature.
-
Refractive Index Measurement
The refractive index measures how much the path of light is bent, or refracted, when entering a material. It is a fundamental physical property for substance identification.
-
Methodology: An Abbe refractometer is the standard instrument for this measurement.
-
A few drops of the liquid sample are placed on the prism of the refractometer.
-
The prisms are closed and the instrument's light source is activated.
-
The user looks through the eyepiece and adjusts the controls until the dividing line between the light and dark fields is sharp and centered on the crosshairs.
-
The refractive index is read directly from the instrument's scale. The measurement is temperature-dependent and is typically reported at 20°C.
-
Workflow for Physical Property Characterization
The following diagram illustrates a generalized workflow for the physical and chemical characterization of a research compound like this compound.
Caption: Workflow for Chemical Compound Physical Characterization.
Summary
This compound is a halogenated aromatic compound with well-defined physical properties. Its high boiling point and density are consistent with a polysubstituted benzene ring containing heavy halogen atoms.[2] The data presented in this guide are essential for its safe handling, storage, and effective use in synthetic applications within research and development, particularly in the creation of novel pharmaceutical and agrochemical products.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound (202865-57-4) for sale [vulcanchem.com]
- 3. L16713.14 [thermofisher.com]
- 4. calpaclab.com [calpaclab.com]
- 5. This compound | C6H2BrCl2F | CID 618513 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound | Chemical Properties, Uses, Safety Data & Suppliers in China [chlorobenzene.ltd]
An In-depth Technical Guide to 1-Bromo-2,5-dichloro-3-fluorobenzene
Audience: Researchers, scientists, and drug development professionals.
This technical whitepaper provides a comprehensive overview of the chemical and physical properties, molecular structure, and potential applications of 1-Bromo-2,5-dichloro-3-fluorobenzene, a key intermediate in the synthesis of complex molecules for the pharmaceutical and agrochemical industries.
Chemical Identity and Molecular Structure
This compound is a halogenated benzene derivative with the chemical formula C₆H₂BrCl₂F.[1][2][3] Its structure features a benzene ring substituted with a bromine atom at position 1, chlorine atoms at positions 2 and 5, and a fluorine atom at position 3.[1] This specific arrangement of different halogens imparts distinct reactivity at various points on the aromatic ring, making it a versatile building block in organic synthesis.[1][4]
The compound is also known by several synonyms, including 2,5-dichloro-3-fluorobromobenzene and 3-bromo-2,5-dichloro-1-fluorobenzene.[1][3]
Caption: Molecular structure of this compound.
Physicochemical Properties
At room temperature, this compound is a clear, colorless liquid.[1] Its high boiling point and density are characteristic of a molecule containing multiple heavy halogen atoms.[1] A summary of its key physical and chemical identifiers is presented in Table 1.
| Property | Value | Reference(s) |
| Molecular Weight | 243.88 g/mol | [3][4] |
| Molecular Formula | C₆H₂BrCl₂F | [1][2][3] |
| CAS Number | 202865-57-4 | [1][2][4] |
| Physical State | Liquid | [1] |
| Boiling Point | 232°C | [1] |
| Density | 1.823 g/cm³ | [1] |
| Flash Point | 94°C | [1] |
| Refractive Index | 1.5745-1.5765 | [1] |
| InChI Key | CAYJMDVKWMVOLG-UHFFFAOYSA-N | [1][3][4] |
Synthesis and Reactivity
While specific, detailed experimental protocols for the synthesis of this compound are not extensively documented in publicly available literature, its structure suggests it is a valuable intermediate for further chemical elaboration. The differential reactivity of the carbon-halogen bonds is a key feature for synthetic chemists.
Potential Synthetic Pathways & Reactivity:
-
Cross-Coupling Reactions: The C-Br bond is typically more reactive than C-Cl bonds in metal-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Negishi). This allows for regioselective functionalization at the bromine-substituted position.[1]
-
Grignard/Organolithium Formation: The compound can react with magnesium to form the corresponding Grignard reagent at the site of the bromine atom, which is more susceptible to this reaction than the chlorine or fluorine atoms.[4]
-
Nucleophilic Aromatic Substitution: The fluorine atom, activated by the other electron-withdrawing halogens, is a potential site for nucleophilic aromatic substitution under suitable conditions, as demonstrated in similar compounds.[4]
-
Reductive Cleavage: The reactivity of the carbon-halogen bonds towards reduction generally follows the order C-Br > C-Cl > C-F.[4] This allows for selective de-bromination to yield 2,5-dichloro-1-fluorobenzene under controlled reductive conditions.[4]
Experimental Protocols
A specific, peer-reviewed experimental protocol for the synthesis of this exact molecule is not available in the searched results. However, the synthesis of structurally related halo-iodobenzenes often involves diazotization of a corresponding aniline precursor followed by a Sandmeyer-type reaction. For instance, the synthesis of 1-bromo-2-chloro-3-fluoro-4-iodobenzene has been achieved by the diazotization of 4-bromo-3-chloro-2-fluoroaniline in the presence of sulfuric acid, followed by reaction with cuprous iodide and potassium iodide.[5] A similar approach, starting from a suitable di-chloro-fluoro-aniline precursor, could potentially be adapted for the synthesis of the title compound.
Safety and Handling
This compound is associated with several hazards. It is crucial to handle this chemical in a well-ventilated area using appropriate personal protective equipment (PPE), including chemical-impermeable gloves and eye protection.[6] It should be stored in a tightly sealed container in a cool, dry place away from oxidizing agents.[7]
The aggregated GHS hazard classifications are summarized in Table 2.
| Hazard Statement Code | Description | Classification | Reference(s) |
| H315 | Causes skin irritation | Skin Corrosion/Irritation, Category 2 | [3] |
| H319 | Causes serious eye irritation | Serious Eye Damage/Eye Irritation, Category 2 | [3] |
| H335 | May cause respiratory irritation | Specific Target Organ Toxicity (Single Exposure); Respiratory Tract Irritation, Category 3 | [3] |
| H302 | Harmful if swallowed | Acute Toxicity, Oral, Category 4 | [3] |
In case of accidental exposure, it is critical to move the affected individual to fresh air.[6] For skin contact, wash the area immediately with soap and plenty of water.[6] For eye contact, rinse with pure water for at least 15 minutes and seek medical attention.[6]
References
- 1. This compound (202865-57-4) for sale [vulcanchem.com]
- 2. This compound [oakwoodchemical.com]
- 3. This compound | C6H2BrCl2F | CID 618513 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | 202865-57-4 | Benchchem [benchchem.com]
- 5. CN104829414A - Synthesis method of 1-bromo-2-chloro-3-fluoro-4-iodobenzene - Google Patents [patents.google.com]
- 6. echemi.com [echemi.com]
- 7. This compound | Chemical Properties, Uses, Safety Data & Suppliers in China [chlorobenzene.ltd]
An In-depth Technical Guide to 1-Bromo-2,5-dichloro-3-fluorobenzene
Audience: Researchers, scientists, and drug development professionals.
Introduction
1-Bromo-2,5-dichloro-3-fluorobenzene is a polyhalogenated aromatic compound featuring a benzene ring substituted with one bromine, two chlorine, and one fluorine atom.[1] This strategic arrangement of different halogens imparts distinct chemical reactivity and physical properties to the molecule, making it a valuable intermediate and building block in organic synthesis.[1][2] Its utility is particularly recognized in the agrochemical and pharmaceutical sectors for the synthesis of more complex molecules.[2] The presence of multiple, distinct halogen atoms offers several potential reaction pathways, enabling regioselective functionalization.[1][2]
Chemical Identity and Structure
The structure of this compound consists of a central benzene ring. The substitutions are bromine at position 1, chlorine atoms at positions 2 and 5, and a fluorine atom at position 3.[1] This substitution pattern is key to its chemical behavior.
Caption: Structure of this compound.
Table 1: Chemical Identifiers
| Identifier | Value |
|---|---|
| CAS Number | 202865-57-4[1][2][3][4][5] |
| Molecular Formula | C₆H₂BrCl₂F[1][3][4] |
| Molecular Weight | 243.89 g/mol [1][3] |
| IUPAC Name | This compound[4] |
| InChI | InChI=1S/C6H2BrCl2F/c7-4-1-3(8)2-5(10)6(4)9/h1-2H[1][4] |
| InChI Key | CAYJMDVKWMVOLG-UHFFFAOYSA-N[1][2][4] |
| SMILES | C1(Br)=CC(Cl)=CC(F)=C1Cl[1][4] |
| Synonyms | 2,5-dichloro-3-fluorobromobenzene, 3-bromo-2,5-dichloro-1-fluorobenzene[1][3][4] |
| MDL Number | MFCD00142585[1][5][6] |
| EC Number | 606-489-2[1][4] |
| PubChem CID | 618513[1][4] |
Physicochemical Properties
This compound is a clear, colorless liquid at room temperature.[1] Its high boiling point suggests strong intermolecular forces, influenced by the polarizing effects of its halogen substituents.[1] The high density is consistent with the presence of heavy halogen atoms.[1]
Table 2: Physical and Chemical Properties
| Property | Value |
|---|---|
| Physical State | Liquid[1] |
| Color | Clear, colorless[1] |
| Boiling Point | 232°C[1] |
| Density | 1.823 g/cm³[1] |
| Refractive Index | 1.5745-1.5765[1] |
| Flash Point | 94°C[1] |
| Purity | ≥97-99%[1][3][5] |
| Storage | Sealed in a dry container at room temperature[1][5][7] |
Spectroscopic Data
While specific spectra are proprietary to suppliers, the structural features of this compound allow for the prediction of its spectral characteristics.
-
¹H NMR: The spectrum will show signals for the two aromatic protons. The chemical shifts and coupling patterns will be influenced by the surrounding electronegative halogen atoms, resulting in characteristic deshielding and splitting patterns.[2]
-
¹³C NMR: The carbon spectrum will display distinct signals for each of the six carbon atoms in the benzene ring. Carbons directly bonded to the halogens (C-Br, C-Cl, C-F) will exhibit unique chemical shifts due to the differing electronic effects of each halogen.[2]
-
Infrared (IR) Spectroscopy: Vibrational spectroscopy is a powerful tool for identifying functional groups.[2] The IR spectrum of this compound would be expected to show characteristic absorption bands for C-H, C-C, C-F, C-Cl, and C-Br stretching and bending vibrations within the aromatic system.
Chemical Synthesis and Reactivity
Polyhalogenated aromatic compounds are significant in organic synthesis due to the reactivity of the carbon-halogen bond in various coupling and substitution reactions.[2] this compound is a valuable building block for creating more intricate molecular structures.[2]
Synthesis: The synthesis of halogenated benzenes can be achieved through various methods. For instance, related compounds like 1-bromo-3,5-dichlorobenzene can be produced via the isomerization of monobromodichlorobenzene in the presence of an aluminum halide catalyst.[8] Another general method involves the diazotization of a corresponding aniline, followed by a Sandmeyer-type reaction to introduce a halogen. For example, 2-fluoro-3-chloro-5-bromoaniline can be converted to a diazonium salt and subsequently reacted with a copper(I) halide to introduce another chlorine atom.[9]
Reactivity and Applications: The unique arrangement of halogens allows for regioselective reactions.
-
Cross-Coupling Reactions: The differential reactivity of the C-Br bond versus the C-Cl bonds makes it an excellent substrate for metal-catalyzed cross-coupling reactions like Suzuki-Miyaura, Negishi, or Stille couplings.[1] The C-Br bond is generally more reactive in these transformations, allowing for selective functionalization at the bromine-substituted position.[2]
-
Nucleophilic Aromatic Substitution (SNAr): The electron-withdrawing nature of the multiple halogen substituents activates the aromatic ring for nucleophilic attack.[1] The fluorine atom, due to its high electronegativity, can be a target for displacement by strong nucleophiles under certain conditions.[2]
-
Reductive Dehalogenation: The reactivity of the carbon-halogen bonds towards reduction typically follows the order C-I > C-Br > C-Cl > C-F.[2] This allows for the selective removal of the bromine atom to yield 2,5-dichloro-1-fluorobenzene under controlled reductive conditions.[2]
Caption: Reactivity pathways of this compound.
Experimental Protocols
Detailed experimental protocols are often specific to the target molecule and reaction scale. Below is a representative, generalized protocol for a Suzuki-Miyaura cross-coupling reaction, a common application for this type of substrate.
Objective: To synthesize a biaryl compound by coupling this compound with an arylboronic acid.
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.02-0.05 eq)
-
Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃, 2.0-3.0 eq)
-
Solvent system (e.g., Toluene/Ethanol/Water, Dioxane/Water)
-
Inert gas (Nitrogen or Argon)
Methodology:
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere, add this compound, the arylboronic acid, the base, and the palladium catalyst.
-
Solvent Addition: Add the degassed solvent system to the flask via cannula or syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110°C) and stir vigorously for the required time (monitored by TLC or GC-MS, usually 4-24 hours).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.
-
Characterization: Confirm the structure of the purified product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Caption: A typical experimental workflow for Suzuki-Miyaura coupling.
Safety and Handling
As with all halogenated organic compounds, this compound should be handled with care in a well-ventilated fume hood, using appropriate personal protective equipment (PPE), including gloves and safety glasses.
Hazard Statements (H-phrases): H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[5]
Precautionary Statements (P-phrases): P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[1][5]
Conclusion
This compound is a highly functionalized aromatic compound with significant potential in synthetic chemistry. Its unique pattern of halogen substitution provides a platform for regioselective transformations, making it a key intermediate in the development of novel pharmaceuticals and agrochemicals. A thorough understanding of its reactivity, combined with careful handling, allows researchers to leverage its properties for the construction of complex molecular architectures.
References
- 1. This compound (202865-57-4) for sale [vulcanchem.com]
- 2. This compound | 202865-57-4 | Benchchem [benchchem.com]
- 3. calpaclab.com [calpaclab.com]
- 4. This compound | C6H2BrCl2F | CID 618513 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound | 202865-57-4 [sigmaaldrich.com]
- 6. This compound [oakwoodchemical.com]
- 7. 202865-57-4|this compound|BLD Pharm [bldpharm.com]
- 8. US4347390A - Process for producing 1-bromo-3,5-dichlorobenzene - Google Patents [patents.google.com]
- 9. 5-Bromo-1,3-dichloro-2-fluorobenzene synthesis - chemicalbook [chemicalbook.com]
An In-depth Technical Guide to the Synthesis of 1-Bromo-2,5-dichloro-3-fluorobenzene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a plausible synthetic pathway for 1-bromo-2,5-dichloro-3-fluorobenzene, a valuable halogenated aromatic intermediate in the development of novel pharmaceuticals and agrochemicals. Due to the limited availability of a direct, published synthesis protocol, this guide outlines a rational multi-step approach based on well-established organic transformations. The proposed pathway commences with the commercially available starting material, 1,4-dichloro-2-fluorobenzene, and proceeds through nitration, reduction, and subsequent bromination.
Proposed Synthesis Pathway
The logical synthesis of this compound can be envisioned through a three-step sequence. This pathway is designed to control the regioselectivity of the substitution reactions to achieve the desired isomer.
Caption: Proposed synthesis pathway for this compound.
Step 1: Nitration of 1,4-Dichloro-2-fluorobenzene
The initial step involves the electrophilic aromatic substitution of 1,4-dichloro-2-fluorobenzene to introduce a nitro group. The directing effects of the substituents on the aromatic ring are crucial for determining the position of nitration. The fluorine atom is an ortho-, para-director, while the chlorine atoms are also ortho-, para-directing but are deactivating. The cumulative effect of these substituents is expected to direct the incoming nitro group to the position that is para to the fluorine and meta to the two chlorine atoms, yielding 1,4-dichloro-2-fluoro-5-nitrobenzene.
Experimental Protocol:
A procedure analogous to the nitration of 1,4-dichlorobenzene can be employed.[1]
-
In a reaction vessel equipped with a stirrer, thermometer, and dropping funnel, a mixture of concentrated sulfuric acid and concentrated nitric acid is prepared and cooled.
-
1,4-Dichloro-2-fluorobenzene is added dropwise to the cooled nitrating mixture while maintaining a low temperature (e.g., 0-10 °C).
-
After the addition is complete, the reaction mixture is stirred at a controlled temperature until the reaction is complete (monitored by TLC or GC).
-
The mixture is then carefully poured onto crushed ice, and the precipitated product is collected by filtration.
-
The crude product is washed with water and a dilute solution of sodium bicarbonate to remove residual acid, and then dried.
-
Further purification can be achieved by recrystallization from a suitable solvent like ethanol.
| Parameter | Value |
| Starting Material | 1,4-Dichloro-2-fluorobenzene |
| Reagents | Concentrated Nitric Acid, Concentrated Sulfuric Acid |
| Solvent | None (reaction in neat acids) |
| Temperature | 0-10 °C (addition), Room Temperature (reaction) |
| Reaction Time | 2-4 hours |
| Anticipated Yield | >90% (based on analogous reactions) |
Step 2: Reduction of 1,4-Dichloro-2-fluoro-5-nitrobenzene
The second step is the reduction of the nitro group in 1,4-dichloro-2-fluoro-5-nitrobenzene to an amino group to form 2,5-dichloro-3-fluoroaniline. This transformation can be achieved through various methods, including catalytic hydrogenation or chemical reduction. Catalytic hydrogenation is often preferred for its clean reaction profile and high yields.
Experimental Protocol (Catalytic Hydrogenation):
A general procedure for the reduction of nitroarenes can be followed.[2][3]
-
1,4-Dichloro-2-fluoro-5-nitrobenzene is dissolved in a suitable solvent such as ethanol or ethyl acetate in a hydrogenation vessel.
-
A catalytic amount of palladium on carbon (Pd/C, 5-10 mol%) is added to the solution.
-
The vessel is purged with hydrogen gas and the reaction is stirred under a hydrogen atmosphere (typically 1-5 atm) at room temperature.
-
The reaction progress is monitored by TLC or the cessation of hydrogen uptake.
-
Upon completion, the catalyst is removed by filtration through a pad of celite.
-
The solvent is removed under reduced pressure to yield the crude 2,5-dichloro-3-fluoroaniline, which can be purified by recrystallization or column chromatography.
| Parameter | Value |
| Starting Material | 1,4-Dichloro-2-fluoro-5-nitrobenzene |
| Reagents | Hydrogen Gas, Palladium on Carbon (5-10 mol%) |
| Solvent | Ethanol or Ethyl Acetate |
| Pressure | 1-5 atm of H₂ |
| Temperature | Room Temperature |
| Reaction Time | 2-6 hours |
| Anticipated Yield | >95% |
Step 3: Bromination of 2,5-Dichloro-3-fluoroaniline
The final step is the regioselective bromination of 2,5-dichloro-3-fluoroaniline. The amino group is a strongly activating ortho-, para-director. The fluorine and chlorine atoms are deactivating but also ortho-, para-directing. The position of bromination will be determined by the interplay of these electronic and steric effects. The most probable position for bromination is ortho to the activating amino group and para to the fluorine atom.
Experimental Protocol:
A direct bromination using molecular bromine in a suitable solvent is a plausible method.
-
2,5-Dichloro-3-fluoroaniline is dissolved in a solvent such as acetic acid or a chlorinated solvent.
-
A solution of bromine in the same solvent is added dropwise to the aniline solution at a controlled temperature (e.g., 0-5 °C).
-
The reaction mixture is stirred until the reaction is complete (monitored by TLC).
-
The reaction is quenched by the addition of a reducing agent solution (e.g., sodium bisulfite) to remove excess bromine.
-
The product is extracted with an organic solvent, and the organic layer is washed with water and brine.
-
The solvent is evaporated, and the crude product is purified by column chromatography or recrystallization to afford this compound.
| Parameter | Value |
| Starting Material | 2,5-Dichloro-3-fluoroaniline |
| Reagents | Bromine |
| Solvent | Acetic Acid or Dichloromethane |
| Temperature | 0-5 °C |
| Reaction Time | 1-3 hours |
| Anticipated Yield | 70-85% |
Experimental Workflow Visualization
The following diagram illustrates the general laboratory workflow for the synthesis of this compound.
Caption: General experimental workflow for the synthesis.
Safety Considerations
This synthesis involves the use of hazardous materials, including strong acids, flammable solvents, and toxic reagents. All experimental work should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Special care should be taken during the nitration step due to the exothermic nature of the reaction.
Disclaimer: This guide provides a theoretical synthesis pathway based on established chemical principles and analogous reactions. The experimental protocols are illustrative and should be adapted and optimized by qualified chemists. All reactions should be performed with appropriate safety precautions.
References
An In-depth Technical Guide to the Chemical Reactivity of 1-Bromo-2,5-dichloro-3-fluorobenzene
Authored for: Researchers, Scientists, and Drug Development Professionals
Executive Summary
1-Bromo-2,5-dichloro-3-fluorobenzene (CAS No: 202865-57-4) is a polyhalogenated aromatic compound that serves as a highly versatile and valuable building block in modern organic synthesis.[1][2] Its utility stems from the strategic arrangement of four different halogen atoms on the benzene ring, which imparts distinct and predictable reactivity at specific positions. This differential reactivity allows for regioselective functionalization, making it a key intermediate in the synthesis of complex molecules for the pharmaceutical and agrochemical industries.[2][3] This guide provides a comprehensive overview of its physicochemical properties, core chemical reactivity, and its application in key reaction classes, including palladium-catalyzed cross-couplings, nucleophilic aromatic substitution, and the formation of organometallic intermediates.
Physicochemical and Structural Properties
This compound is a clear, colorless liquid at room temperature.[1][2] The molecule's structure features a bromine atom at position 1, chlorine atoms at positions 2 and 5, and a fluorine atom at position 3.[1] This substitution pattern is crucial to its chemical behavior.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 202865-57-4 | [4][5] |
| Molecular Formula | C₆H₂BrCl₂F | [1][4] |
| Molecular Weight | 243.88 g/mol | [1][4] |
| Physical State | Liquid | [1] |
| Boiling Point | 232°C | [1] |
| Density | 1.823 g/cm³ | [1] |
| Flash Point | 94°C | [1] |
| IUPAC Name | This compound | [4] |
| Synonyms | 2,5-dichloro-3-fluorobromobenzene, 3-bromo-2,5-dichloro-1-fluorobenzene | [1][4] |
Core Principles of Reactivity
The chemical behavior of this compound is dictated by the electronic effects and bond energies of its halogen substituents.
-
Inductive Effects : All four halogens exert a strong electron-withdrawing inductive effect, making the aromatic ring electron-deficient. This property deactivates the ring towards electrophilic aromatic substitution but significantly activates it for nucleophilic aromatic substitution (SNA_r).[1][2]
-
Differential Bond Strengths : The carbon-halogen bond strengths follow the general trend C-F > C-Cl > C-Br. This hierarchy is fundamental to the compound's regioselectivity in reactions where a carbon-halogen bond is cleaved, such as in cross-coupling and Grignard reactions, where the weaker C-Br bond is the primary reactive site.[2]
Key Reaction Classes and Methodologies
Palladium-Catalyzed Cross-Coupling Reactions
The C-Br bond is the most labile site for oxidative addition to a palladium(0) catalyst, enabling selective cross-coupling reactions like the Suzuki-Miyaura, Stille, and Negishi couplings.[1] This allows for the formation of a C-C bond at position 1 while leaving the C-Cl and C-F bonds intact for potential subsequent transformations.
Disclaimer: This is a general protocol for structurally related aryl bromides and requires optimization for this compound.
-
Preparation : To a dry, nitrogen-flushed round-bottom flask, add this compound (1.0 mmol), the desired boronic acid (1.2 mmol), and a base such as potassium carbonate (2.0 mmol).[6]
-
Catalyst Addition : Add the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%) and a suitable ligand (e.g., SPhos, 4 mol%).[6]
-
Solvent Addition : Add a degassed solvent mixture, such as Toluene/H₂O (5:1 ratio, 5 mL).[6]
-
Reaction : Heat the mixture to 80-100°C and stir vigorously for 12-18 hours, monitoring progress by TLC or GC-MS.[6]
-
Workup : After cooling, dilute the mixture with an organic solvent (e.g., ethyl acetate), filter through celite to remove the catalyst, and wash with brine.[6]
-
Purification : Dry the organic layer over anhydrous sodium sulfate, concentrate under reduced pressure, and purify the residue by flash column chromatography.[6]
Nucleophilic Aromatic Substitution (SNA_r)
The electron-deficient nature of the aromatic ring makes the compound an excellent substrate for SNA_r reactions.[2] In this mechanism, a nucleophile attacks an electron-poor carbon, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[2][7][8] Subsequently, a leaving group is eliminated to restore aromaticity. Counterintuitively, fluorine can be a favorable leaving group in SNA_r. This is not due to C-F bond weakness, but because fluorine's high electronegativity strongly polarizes the carbon it is attached to, accelerating the rate-determining initial nucleophilic attack.[2][9][10]
Disclaimer: This is a generalized protocol based on reactions of similar compounds, such as 1-bromo-3-chloro-5-fluorobenzene with sodium methoxide, and requires optimization.[2]
-
Preparation : Dissolve this compound (1.0 mmol) in a suitable polar aprotic solvent (e.g., DMF or DMSO).
-
Nucleophile Addition : Add the nucleophile (e.g., sodium methoxide, 1.2 mmol) to the solution at room temperature.
-
Reaction : Heat the reaction mixture to an appropriate temperature (e.g., 60-120°C) and monitor its progress by TLC or GC-MS.
-
Workup : Upon completion, cool the reaction to room temperature and quench by pouring it into water.
-
Extraction : Extract the aqueous mixture with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Purification : Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, concentrate, and purify by chromatography or distillation.
Formation of Organometallic Reagents
The high reactivity of the C-Br bond allows for selective halogen-metal exchange to form organometallic intermediates, such as Grignard reagents.[1][2] This reaction involves treating the substrate with magnesium metal in an ethereal solvent. The resulting Grignard reagent is a powerful nucleophile and can be used in a wide array of subsequent reactions. In some cases, such an intermediate can eliminate a metal halide (e.g., MgBrF) to generate a highly reactive benzyne intermediate, which can be trapped by dienophiles like furan.[11]
Disclaimer: This is a general procedure and requires strict anhydrous conditions.
-
Setup : Assemble a dry, three-necked flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer under a nitrogen atmosphere.
-
Initiation : Place magnesium turnings (1.2 g-atom per mole of substrate) in the flask with a small crystal of iodine and gently warm to activate the magnesium.[12]
-
Reagent Addition : Add a solution of this compound in dry THF dropwise to the stirred magnesium suspension at a rate that maintains a gentle reflux.[12]
-
Completion : After the addition is complete, continue to stir the mixture at reflux for 1-2 hours to ensure complete formation of the Grignard reagent.
-
Usage : The resulting gray solution of the Grignard reagent can be used directly for subsequent reactions.
Synthesis Pathway
While multiple synthetic routes may exist, a common method for preparing specifically halogenated aromatics is the Sandmeyer reaction. This process would likely involve the diazotization of a corresponding aniline precursor, such as 3,5-dichloro-4-fluoroaniline, followed by treatment with a copper(I) bromide salt to install the bromine atom.[13]
Applications in Drug Development and Research
The unique reactivity of this compound makes it an indispensable tool for medicinal chemists. Halogen atoms are prevalent in many pharmacologically active molecules, influencing properties such as lipophilicity, metabolic stability, and binding affinity. This intermediate allows for the controlled and sequential introduction of different functionalities onto an aromatic core, which is a fundamental strategy in the construction of novel drug candidates and complex molecular probes.[3][14]
Conclusion
This compound is a sophisticated synthetic intermediate whose value lies in its predictable, regioselective reactivity. The distinct properties of its four halogen substituents enable chemists to perform a variety of high-yield transformations, including selective C-C bond formation at the C-Br position, nucleophilic substitution at other activated sites, and the generation of useful organometallic reagents. This predictable and versatile reactivity profile secures its role as a critical component in the synthetic chemist's toolbox for research and development in the pharmaceutical and materials science sectors.
References
- 1. This compound (202865-57-4) for sale [vulcanchem.com]
- 2. This compound | 202865-57-4 | Benchchem [benchchem.com]
- 3. nbinno.com [nbinno.com]
- 4. This compound | C6H2BrCl2F | CID 618513 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound | 202865-57-4 [sigmaaldrich.com]
- 6. benchchem.com [benchchem.com]
- 7. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 8. 16.6 Nucleophilic Aromatic Substitution – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. youtube.com [youtube.com]
- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. CN103664511A - Preparation method of 5-bromo-1,3-dichloro-2-fluorobenzene - Google Patents [patents.google.com]
- 14. nbinno.com [nbinno.com]
Spectroscopic Analysis of 1-Bromo-2,5-dichloro-3-fluorobenzene: A Technical Guide
For Immediate Release
This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) and infrared (IR) spectral data for 1-Bromo-2,5-dichloro-3-fluorobenzene. Designed for researchers, scientists, and professionals in drug development, this document details predicted spectral data, experimental protocols, and a logical workflow for spectroscopic analysis.
Introduction
This compound is a halogenated aromatic compound with significant potential as a building block in the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical industries. A thorough understanding of its spectral characteristics is crucial for its identification, characterization, and quality control. This guide presents an in-depth analysis of its predicted ¹H NMR, ¹³C NMR, and IR spectra.
Predicted Nuclear Magnetic Resonance (NMR) Spectral Data
Due to the limited availability of experimental spectra in the public domain, the following tables summarize the predicted ¹H and ¹³C NMR spectral data for this compound. These predictions are based on established principles of NMR spectroscopy and the known effects of halogen substituents on the chemical shifts of aromatic protons and carbons. The proton NMR spectrum is anticipated to display signals within the aromatic region, typically between δ 7.0 and 7.8 ppm.[1]
Table 1: Predicted ¹H NMR Spectral Data for this compound (Solvent: CDCl₃, Reference: TMS)
| Signal Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| H-4 | 7.40 - 7.60 | Doublet of doublets (dd) | J(H-F) ≈ 6-8 Hz, J(H-H) ≈ 2-3 Hz |
| H-6 | 7.10 - 7.30 | Doublet of doublets (dd) | J(H-F) ≈ 8-10 Hz, J(H-H) ≈ 2-3 Hz |
Table 2: Predicted ¹³C NMR Spectral Data for this compound (Solvent: CDCl₃, Reference: TMS)
| Signal Assignment | Predicted Chemical Shift (δ, ppm) |
| C-1 (C-Br) | 115 - 125 |
| C-2 (C-Cl) | 130 - 140 |
| C-3 (C-F) | 155 - 165 (d, ¹JCF ≈ 240-250 Hz) |
| C-4 (C-H) | 125 - 135 |
| C-5 (C-Cl) | 128 - 138 |
| C-6 (C-H) | 110 - 120 |
Infrared (IR) Spectral Data
The infrared spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to the vibrations of its aromatic and carbon-halogen bonds. Information from public databases indicates that an FTIR spectrum was recorded using a Bruker Tensor 27 FT-IR with the "neat" technique, meaning the pure liquid was analyzed directly.[2]
Table 3: Expected Infrared (IR) Absorption Bands for this compound
| Wavenumber Range (cm⁻¹) | Bond Vibration | Intensity |
| 3100 - 3000 | Aromatic C-H stretch | Medium to Weak |
| 1600 - 1450 | Aromatic C=C in-ring stretch | Medium to Strong |
| 1250 - 1000 | C-F stretch | Strong |
| 900 - 675 | Aromatic C-H out-of-plane bend | Strong |
| 850 - 550 | C-Cl stretch | Strong |
| 690 - 515 | C-Br stretch | Strong |
Experimental Protocols
The following are detailed, generalized methodologies for acquiring NMR and IR spectra for liquid halogenated benzene compounds like this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation:
-
Dissolve approximately 20-30 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃).
-
Ensure the sample is fully dissolved by gentle vortexing.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
-
Instrument Parameters (for a 400 MHz spectrometer):
-
¹H NMR:
-
Pulse Program: Standard single-pulse experiment.
-
Number of Scans: 16-32.
-
Acquisition Time: ~3-4 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Spectral Width: -2 to 12 ppm.
-
-
¹³C NMR:
-
Pulse Program: Proton-decoupled single-pulse experiment.
-
Number of Scans: 1024 or more, depending on concentration.
-
Acquisition Time: ~1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Spectral Width: 0 to 220 ppm.
-
-
-
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase correct the spectrum.
-
Reference the spectrum to the TMS signal at 0 ppm.
-
Integrate the signals in the ¹H NMR spectrum.
-
Assign the peaks based on their chemical shifts, multiplicities, and coupling constants.
-
Infrared (IR) Spectroscopy (Attenuated Total Reflectance - ATR)
-
Sample Preparation:
-
Ensure the ATR crystal (e.g., diamond or germanium) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Place a single drop of neat this compound directly onto the center of the ATR crystal.
-
-
Instrument Parameters:
-
Acquire a background spectrum of the clean, empty ATR crystal.
-
Collect the sample spectrum over a range of 4000 to 400 cm⁻¹.
-
Co-add 16-32 scans to improve the signal-to-noise ratio.
-
Resolution: 4 cm⁻¹.
-
-
Data Processing:
-
The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Identify and label the major absorption peaks.
-
Visualization of Spectroscopic Workflow
The following diagram illustrates the logical workflow from sample preparation to spectral data analysis.
Caption: Spectroscopic Analysis Workflow.
References
An In-depth Technical Guide to the Safety and Handling of 1-Bromo-2,5-dichloro-3-fluorobenzene
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the safety and handling protocols for 1-Bromo-2,5-dichloro-3-fluorobenzene, a halogenated benzene derivative utilized as a building block in organic synthesis. Adherence to these guidelines is critical to ensure the safety of laboratory personnel and the integrity of experimental outcomes.
Chemical and Physical Properties
This compound is a clear, colorless liquid at room temperature.[1] Its key physical and chemical properties are summarized in the table below. These characteristics are fundamental to understanding its behavior under various laboratory conditions and for designing appropriate storage and handling procedures.
| Property | Value |
| CAS Number | 202865-57-4 |
| Molecular Formula | C₆H₂BrCl₂F |
| Molecular Weight | 243.89 g/mol [1] |
| Physical State | Liquid[1] |
| Appearance | Clear, colorless[1] |
| Boiling Point | 232°C[1][2] |
| Density | 1.823 g/cm³[1] |
| Flash Point | 94°C[1][2] |
| Solubility | Insoluble in water[2], soluble in common organic solvents like dichloromethane and chloroform.[3] |
| Refractive Index | 1.5745-1.5765[1] |
| Vapor Density | 8.41 |
Hazard Identification and Classification
This compound is classified as hazardous. The GHS hazard statements indicate that it can cause skin and serious eye irritation, and may cause respiratory irritation.[1][4][5] Below is a summary of its GHS classification.
| Hazard Class | Category |
| Skin Corrosion/Irritation | Category 2[2] |
| Serious Eye Damage/Eye Irritation | Category 2[2] |
| Specific target organ toxicity (single exposure) | Category 3 (Respiratory system)[2] |
| Acute toxicity, oral (potential) | Harmful if swallowed (18.2% of notifications)[4] |
Hazard Statements:
-
H302: Harmful if swallowed.[4]
Signal Word: Warning[1]
Experimental Protocols: Safety and Handling
While specific experimental protocols for determining the safety parameters of this exact compound are not detailed in the provided literature, standard methodologies are employed for such assessments. For instance, flash points are typically determined using Pensky-Martens closed-cup testers. Toxicity studies, which would provide LD50 or LC50 values, would be conducted following OECD or EPA guidelines for acute oral, dermal, or inhalation toxicity. The GHS classifications are derived from such data.
Safe Handling and Storage
Proper handling and storage are crucial to prevent exposure and maintain the chemical's integrity.
Handling:
-
Work in a well-ventilated area, preferably in a chemical fume hood.[6]
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles with side-shields, and a lab coat.[6][7]
-
Avoid contact with skin and eyes.[6]
-
Avoid breathing vapors or mist.[2]
-
Use non-sparking tools and prevent the build-up of electrostatic charge.[6]
-
Wash hands thoroughly after handling.[2]
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated place.[2][3]
-
Keep away from heat, sparks, open flames, and other ignition sources.[3]
-
Store separately from incompatible materials such as strong oxidizing agents, strong acids, and bases.[3]
First Aid Measures
In the event of exposure, immediate action is necessary.
| Exposure Route | First Aid Procedure |
| Inhalation | Move the victim to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[6] |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water. Seek medical attention if irritation persists.[2][6] |
| Eye Contact | Rinse cautiously with water for at least 15 minutes, including under the eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[2][6] |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately.[6] |
Fire Fighting and Accidental Release Measures
Fire Fighting:
-
Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[6]
-
Specific Hazards: Thermal decomposition can release irritating and toxic gases, including carbon monoxide, carbon dioxide, and hydrogen halides.[2][7]
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[2][6]
Accidental Release:
-
Ensure adequate ventilation and remove all sources of ignition.[6]
-
Evacuate personnel to a safe area.
-
Wear appropriate personal protective equipment.
-
Contain the spill using an inert absorbent material.
-
Collect the absorbed material into a suitable, closed container for disposal.[6]
-
Prevent the chemical from entering drains or waterways.[6]
Stability and Reactivity
-
Reactivity: Generally stable under normal conditions.[3]
-
Chemical Stability: Stable under recommended storage conditions.[7]
-
Conditions to Avoid: Heat, flames, sparks, and incompatible materials.[7]
-
Hazardous Decomposition Products: Under fire conditions, may produce carbon monoxide, carbon dioxide, hydrogen halides, and other toxic fumes.[2][7]
Personal Protective Equipment (PPE)
A summary of recommended PPE is provided in the table below.
| Protection Type | Specification |
| Eye/Face Protection | Tightly fitting safety goggles with side-shields (conforming to EN 166 or NIOSH standards).[6] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber) and impervious clothing.[6] |
| Respiratory Protection | If exposure limits are exceeded or irritation is experienced, use a full-face respirator with an appropriate cartridge.[6] |
Diagrams
Caption: Workflow for the safe handling of this compound.
References
- 1. This compound (202865-57-4) for sale [vulcanchem.com]
- 2. fishersci.com [fishersci.com]
- 3. This compound | Chemical Properties, Uses, Safety Data & Suppliers in China [chlorobenzene.ltd]
- 4. This compound | C6H2BrCl2F | CID 618513 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. aksci.com [aksci.com]
- 6. echemi.com [echemi.com]
- 7. fishersci.com [fishersci.com]
An In-depth Technical Guide to 1-Bromo-2,5-dichloro-3-fluorobenzene: Synthesis, Reactivity, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Bromo-2,5-dichloro-3-fluorobenzene is a polyhalogenated aromatic compound that serves as a versatile building block in modern organic synthesis. Its unique substitution pattern, featuring bromine, chlorine, and fluorine atoms on a benzene ring, imparts distinct chemical properties that are highly valuable in the synthesis of complex molecules, particularly within the pharmaceutical and agrochemical industries.[1][2] The differential reactivity of the carbon-halogen bonds allows for selective functionalization through various cross-coupling and substitution reactions, making it a key intermediate for the introduction of fluorinated moieties into target structures.[3] This guide provides a comprehensive overview of its synonyms, chemical properties, synthesis, key reactions with detailed experimental protocols, and its applications.
Chemical Identity and Synonyms
Proper identification of chemical compounds is crucial for research and development. This compound is known by several synonyms in chemical literature and commercial catalogs.
| Identifier | Value |
| IUPAC Name | This compound |
| CAS Number | 202865-57-4[3] |
| Molecular Formula | C₆H₂BrCl₂F[4] |
| Molecular Weight | 243.89 g/mol [3] |
| InChI Key | CAYJMDVKWMVOLG-UHFFFAOYSA-N[4] |
| Synonym 1 | 2,5-Dichloro-3-fluorobromobenzene[3] |
| Synonym 2 | 3-Bromo-2,5-dichloro-1-fluorobenzene[3] |
| Synonym 3 | Benzene, 1-bromo-2,5-dichloro-3-fluoro-[4] |
Physicochemical Properties
The physical and chemical properties of this compound are essential for its handling, storage, and application in chemical reactions.
| Property | Value |
| Physical State | Colorless liquid[3] |
| Boiling Point | 232 °C[3] |
| Density | 1.823 g/cm³[3] |
| Flash Point | 94 °C[3] |
| Refractive Index | 1.5745-1.5765[3] |
Synthesis of this compound
The synthesis of this compound can be achieved through a multi-step process starting from a suitable aniline precursor, as suggested by related patent literature. A plausible synthetic pathway involves diazotization followed by a Sandmeyer-type reaction.[5]
Synthetic Pathway
Caption: Proposed synthetic pathway for this compound.
Experimental Protocol: Synthesis via Diazotization and Sandmeyer Reaction
This protocol is adapted from the synthesis of structurally similar compounds.[6]
-
Diazotization:
-
In a reaction vessel, dissolve 2,5-dichloro-3-fluoroaniline (1.0 eq) in a mixture of aqueous sulfuric acid (e.g., 50% w/w).
-
Cool the mixture to 0-5 °C in an ice bath.
-
Slowly add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the temperature below 5 °C.
-
Stir the resulting solution for 30 minutes at 0-5 °C to ensure complete formation of the diazonium salt.
-
-
Sandmeyer Reaction:
-
In a separate vessel, prepare a solution of copper(I) bromide (1.2 eq) in hydrobromic acid (e.g., 48% aq.).
-
Heat the CuBr/HBr solution to 60-70 °C.
-
Slowly add the cold diazonium salt solution from the previous step to the hot CuBr solution. Vigorous nitrogen evolution will be observed.
-
After the addition is complete, heat the reaction mixture to 90-100 °C for 1 hour to ensure the reaction goes to completion.
-
Cool the mixture to room temperature.
-
-
Work-up and Purification:
-
Transfer the reaction mixture to a separatory funnel and extract with a suitable organic solvent (e.g., dichloromethane or diethyl ether).
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by vacuum distillation to yield pure this compound.
-
Key Reactions and Experimental Protocols
This compound is a versatile substrate for several important classes of organic reactions, primarily leveraging the reactivity of the carbon-bromine bond.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-C bonds. In the case of this compound, the C-Br bond is significantly more reactive than the C-Cl bonds under typical Suzuki conditions, allowing for selective coupling.[3]
Caption: Experimental workflow for a typical Suzuki-Miyaura coupling reaction.
This protocol is based on general procedures for Suzuki-Miyaura couplings of aryl bromides.[7][8]
-
Reaction Setup:
-
To a dry Schlenk flask under an inert atmosphere (e.g., argon), add this compound (1.0 eq), phenylboronic acid (1.2 eq), and a base such as potassium carbonate (2.0 eq) or potassium phosphate (2.0 eq).
-
Add the palladium catalyst, for example, tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.02-0.05 eq).
-
-
Reaction Execution:
-
Add a degassed solvent mixture, such as 1,4-dioxane and water (e.g., 4:1 v/v).
-
Heat the reaction mixture to 90-100 °C with vigorous stirring for 12-24 hours.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
-
Work-up and Purification:
-
After the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent (e.g., a mixture of hexanes and ethyl acetate) to afford 2,5-dichloro-3-fluoro-1,1'-biphenyl.
-
Nucleophilic Aromatic Substitution (SNAr)
The electron-withdrawing nature of the halogen substituents activates the aromatic ring of this compound towards nucleophilic attack. While all halogens can potentially be displaced, the high electronegativity of fluorine often makes the carbon atom to which it is attached susceptible to nucleophilic attack, especially with strong nucleophiles.
Caption: Logical steps in a Nucleophilic Aromatic Substitution (SNAr) reaction.
This protocol is adapted from general procedures for the synthesis of morpholine derivatives via SNAr.[9]
-
Reaction Setup:
-
In a sealed reaction vessel, combine this compound (1.0 eq), morpholine (1.5-2.0 eq), and a base such as potassium carbonate (2.0 eq) or N,N-diisopropylethylamine.
-
Add a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
-
-
Reaction Execution:
-
Heat the reaction mixture to 100-140 °C for 12-48 hours. The reaction progress should be monitored by TLC or GC-MS.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature and pour it into water.
-
If a precipitate forms, it can be collected by filtration. Otherwise, extract the aqueous mixture with a suitable organic solvent like ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
After filtration and concentration, the crude product can be purified by column chromatography or recrystallization to yield 4-(2,5-dichloro-3-fluorophenyl)morpholine.
-
Applications in Research and Industry
The utility of this compound lies in its role as a precursor to more complex molecules with potential biological activity.
-
Pharmaceutical Synthesis: The incorporation of a fluorinated phenyl group can enhance the metabolic stability, binding affinity, and lipophilicity of drug candidates.[2] This intermediate is therefore valuable in the synthesis of novel therapeutic agents.
-
Agrochemical Development: Many modern pesticides and herbicides contain halogenated aromatic moieties. The unique substitution pattern of this compound makes it a candidate for the synthesis of new agrochemicals with improved efficacy and selectivity.[1]
Conclusion
This compound is a specialized chemical intermediate with significant potential in synthetic organic chemistry. Its well-defined reactivity, particularly in Suzuki-Miyaura couplings and nucleophilic aromatic substitutions, allows for the regioselective synthesis of complex fluorinated aromatic compounds. The detailed protocols provided in this guide serve as a valuable resource for researchers and scientists in the pharmaceutical and agrochemical sectors, enabling the exploration of new chemical entities with potentially enhanced biological properties. As the demand for sophisticated fluorinated molecules continues to grow, the importance of versatile building blocks like this compound is set to increase.
References
- 1. This compound | 202865-57-4 | Benchchem [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. This compound (202865-57-4) for sale [vulcanchem.com]
- 4. This compound | C6H2BrCl2F | CID 618513 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. WO2020114813A1 - Process for preparation of 5-bromo-1,3-dichloro-2-fluoro-benzene - Google Patents [patents.google.com]
- 6. CN103664511A - Preparation method of 5-bromo-1,3-dichloro-2-fluorobenzene - Google Patents [patents.google.com]
- 7. Novel Fluorinated Biphenyl Compounds Synthesized via Pd(0)-Catalyzed Reactions: Experimental and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. EP1087966B1 - Chemical synthesis of morpholine derivatives - Google Patents [patents.google.com]
The Differential Reactivity of Carbon-Bromine and Carbon-Chlorine Bonds in 1-Bromo-2,5-dichloro-3-fluorobenzene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of the differential reactivity of the carbon-bromine (C-Br) versus the carbon-chlorine (C-Cl) bonds in the polyhalogenated aromatic compound, 1-Bromo-2,5-dichloro-3-fluorobenzene. A thorough understanding of this selectivity is paramount for the strategic design of synthetic routes in drug discovery and development, where this molecule serves as a versatile building block. This document covers the fundamental principles governing bond reactivity, presents quantitative data on bond dissociation energies, and details experimental protocols for selective functionalization through common organic reactions.
Introduction
Polyhalogenated aromatic compounds are pivotal intermediates in the synthesis of pharmaceuticals, agrochemicals, and functional materials. The presence of multiple halogen substituents with distinct reactivities allows for sequential and site-selective modifications, enabling the construction of complex molecular architectures. In this compound, the C-Br and C-Cl bonds offer different synthetic handles. The selective activation of one over the other is a key strategic consideration in synthetic planning. This guide will explore the factors influencing this selectivity and provide practical guidance for its application in a laboratory setting.
Fundamental Principles of C-X Bond Reactivity
The reactivity of a carbon-halogen (C-X) bond in an aryl halide is primarily governed by its bond dissociation energy (BDE) . A lower BDE corresponds to a weaker bond, which requires less energy to cleave, thus rendering it more reactive in reactions where C-X bond scission is the rate-determining step. This is particularly relevant in transition metal-catalyzed cross-coupling reactions.
Another factor influencing reactivity is bond polarity , which arises from the difference in electronegativity between carbon and the halogen. While the C-Cl bond is more polar than the C-Br bond, experimental evidence overwhelmingly indicates that bond strength is the dominant factor in determining the reactivity of aryl halides in many common transformations. The general trend for the reactivity of aryl halides is C-I > C-Br > C-Cl > C-F.[1]
Quantitative Data Presentation
The following tables summarize the bond dissociation energies for C-Br and C-Cl bonds in various chemical environments to provide a quantitative basis for the expected reactivity of this compound.
Table 1: Average Bond Dissociation Energies (BDE) of Carbon-Halogen Bonds
| Bond Type | Average BDE (kJ/mol) | Average BDE (kcal/mol) |
| Aryl C-Br | ~290 - 335 | ~69 - 80 |
| Aryl C-Cl | ~339 - 402 | ~81 - 96 |
Data compiled from various sources. Actual values may vary depending on the specific molecular structure and substituent effects.
Table 2: Bond Dissociation Energies (BDE) of C-X Bonds in Substituted Benzenes (kJ/mol)
| Compound | BDE (C-Br) | BDE (C-Cl) |
| Bromobenzene | 335 | - |
| Chlorobenzene | - | 402 |
| 1-Bromo-4-chlorobenzene | 334 | 401 |
| 1-Bromo-4-fluorobenzene | 336 | - |
| 1-Chloro-4-fluorobenzene | - | 404 |
These values illustrate the general trend of C-Br bonds being weaker than C-Cl bonds in aromatic systems. The presence of other halogens has a minor, but noticeable, effect on the BDE.
Key Reactions and Experimental Protocols
The differential reactivity of the C-Br and C-Cl bonds in this compound can be exploited in several key synthetic transformations.
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura Coupling)
In palladium-catalyzed cross-coupling reactions, the first and often rate-determining step is the oxidative addition of the aryl halide to the Pd(0) catalyst. Due to its lower bond dissociation energy, the C-Br bond undergoes oxidative addition much more readily than the C-Cl bond. This allows for the selective functionalization at the bromine-substituted position.
Experimental Protocol: Selective Suzuki-Miyaura Coupling at the C-Br Position
-
Reactants and Reagents:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.1 - 1.5 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 - 0.05 equiv)
-
Triphenylphosphine (PPh₃) or other suitable phosphine ligand (0.04 - 0.10 equiv)
-
Potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2.0 - 3.0 equiv)
-
Solvent: 1,4-Dioxane/Water (4:1 mixture) or Toluene/Water (4:1 mixture)
-
-
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add this compound, the arylboronic acid, and the base.
-
In a separate vial, prepare the catalyst solution by dissolving Pd(OAc)₂ and the phosphine ligand in a small amount of the organic solvent.
-
Add the catalyst solution to the Schlenk flask, followed by the remainder of the organic solvent and then the water.
-
Degas the reaction mixture by bubbling the inert gas through the solution for 10-15 minutes.
-
Heat the reaction mixture to 80-100 °C and stir for 4-24 hours, monitoring the progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution typically requires the presence of strong electron-withdrawing groups on the aromatic ring to activate it towards nucleophilic attack. In this compound, the halogens themselves are electron-withdrawing, but the reactivity in SNAr reactions is generally low without further activation. However, under forcing conditions, or if a particularly strong nucleophile is used, substitution can occur. The relative reactivity of the leaving groups in SNAr reactions is often F > Cl > Br > I, which is the reverse of the trend seen in cross-coupling reactions. This is because the rate-determining step is the initial nucleophilic attack, which is favored by a more polarized C-X bond, rather than the cleavage of the C-X bond.
Experimental Protocol: Nucleophilic Aromatic Substitution with Sodium Methoxide
-
Reactants and Reagents:
-
This compound (1.0 equiv)
-
Sodium methoxide (NaOMe) (2.0 - 3.0 equiv)
-
Anhydrous methanol (MeOH) or Dimethylformamide (DMF) as solvent
-
-
Procedure:
-
To a flame-dried round-bottom flask equipped with a reflux condenser and under an inert atmosphere, add this compound and the solvent.
-
Carefully add sodium methoxide to the solution.
-
Heat the reaction mixture to reflux (for methanol) or a higher temperature (e.g., 100-150 °C for DMF) and stir for 12-48 hours. Monitor the reaction by TLC or GC-MS.
-
After cooling to room temperature, carefully quench the reaction with water.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or distillation.
-
Lithiation and Halogen-Metal Exchange
Organolithium reagents, such as n-butyllithium (n-BuLi), can react with aryl halides via two main pathways: deprotonation (ortho-lithiation) or halogen-metal exchange. Halogen-metal exchange is generally faster for C-Br than for C-Cl. This allows for the selective formation of an aryllithium species at the position of the bromine atom, which can then be quenched with various electrophiles.
Experimental Protocol: Selective Bromine-Lithium Exchange
-
Reactants and Reagents:
-
This compound (1.0 equiv)
-
n-Butyllithium (n-BuLi) in hexanes (1.0 - 1.1 equiv)
-
Anhydrous tetrahydrofuran (THF) or diethyl ether as solvent
-
Electrophile (e.g., CO₂, DMF, an aldehyde, or a ketone)
-
-
Procedure:
-
To a flame-dried, three-necked flask under a strict inert atmosphere, add this compound and the anhydrous solvent.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add the n-BuLi solution dropwise via syringe, maintaining the temperature at -78 °C.
-
Stir the mixture at -78 °C for 30-60 minutes to allow for complete halogen-metal exchange.
-
Add the chosen electrophile to the solution at -78 °C and stir for an additional 1-2 hours.
-
Allow the reaction to slowly warm to room temperature.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the product by appropriate methods (e.g., chromatography, crystallization, or distillation).
-
Visualization of Reaction Pathways
Suzuki-Miyaura Catalytic Cycle
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Nucleophilic Aromatic Substitution (SNAr) Mechanism
References
The Synthetic Versatility of 1-Bromo-2,5-dichloro-3-fluorobenzene: A Building Block for Medicinal and Agrochemical Innovation
For Immediate Release
Shanghai, China – December 28, 2025 – 1-Bromo-2,5-dichloro-3-fluorobenzene, a strategically halogenated aromatic compound, is a key chemical intermediate with significant potential in the development of novel pharmaceuticals and agrochemicals. Its unique substitution pattern offers a versatile platform for synthetic chemists to construct complex molecular architectures, paving the way for the discovery of new bioactive compounds. While specific applications in commercially available drugs are not extensively documented in publicly available literature, its chemical properties make it a valuable building block for drug discovery and development programs.
This technical guide provides an in-depth overview of the potential applications of this compound in medicinal chemistry, focusing on its synthetic utility, potential reaction pathways, and the logical workflow for its incorporation into drug discovery pipelines.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis. The table below summarizes its key characteristics.
| Property | Value |
| CAS Number | 202865-57-4 |
| Molecular Formula | C₆H₂BrCl₂F |
| Molecular Weight | 243.89 g/mol |
| Appearance | Colorless liquid |
| Boiling Point | 232 °C |
| Density | 1.823 g/cm³ |
Synthetic Applications in Medicinal Chemistry
The reactivity of this compound is dictated by the presence and positioning of its four halogen substituents. The bromine atom, being the most labile of the halogens in this arrangement under typical cross-coupling conditions, serves as a primary handle for introducing molecular diversity.
Suzuki-Miyaura Cross-Coupling Reactions
The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern medicinal chemistry for the formation of carbon-carbon bonds. This compound is an excellent substrate for this reaction, allowing for the facile introduction of a wide variety of aryl, heteroaryl, and alkyl groups at the 1-position. This capability is crucial for the synthesis of biaryl and heteroaryl structures, which are common motifs in pharmacologically active molecules.
dot
Nucleophilic Aromatic Substitution (SNAr)
The electron-withdrawing nature of the chlorine and fluorine atoms on the benzene ring activates it towards nucleophilic aromatic substitution. This allows for the displacement of one of the chlorine atoms by a variety of nucleophiles, such as amines, alcohols, and thiols. This reaction is a powerful tool for introducing heteroatomic functional groups that are often crucial for biological activity and improving the pharmacokinetic properties of drug candidates.
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling:
-
Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine this compound (1.0 eq.), the desired aryl or heteroaryl boronic acid or ester (1.1-1.5 eq.), a palladium catalyst such as Pd(PPh₃)₄ (0.02-0.05 eq.), and a base such as potassium carbonate (2.0-3.0 eq.).
-
Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent like dioxane or toluene and an aqueous solution of the base.
-
Reaction Execution: Heat the reaction mixture to a temperature between 80-110 °C and stir vigorously for 2-24 hours. The progress of the reaction should be monitored by a suitable analytical technique such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to afford the desired coupled product.
Potential in Drug Discovery
The derivatives of this compound can be envisioned as key intermediates in the synthesis of a variety of therapeutic agents. The ability to perform selective, sequential cross-coupling and nucleophilic substitution reactions provides a pathway to complex, highly functionalized molecules for screening in various disease areas.
dot
Conclusion
This compound is a valuable and versatile building block for synthetic chemistry. Its potential applications in medicinal chemistry are significant, offering a gateway to novel molecular entities with the potential for therapeutic activity. While the direct lineage from this specific intermediate to a marketed drug is not clearly established in public records, the fundamental reactivity of this compound makes it a molecule of high interest for researchers in both the pharmaceutical and agrochemical industries. Further exploration of its synthetic utility is warranted to fully unlock its potential in the development of next-generation medicines and crop protection agents.
Methodological & Application
Topic: Suzuki-Miyaura Coupling Protocol for 1-Bromo-2,5-dichloro-3-fluorobenzene
An Application Note for Researchers, Scientists, and Drug Development Professionals
This application note provides a detailed protocol for the Suzuki-Miyaura cross-coupling reaction of 1-bromo-2,5-dichloro-3-fluorobenzene. This substrate is representative of electron-deficient and sterically hindered aryl halides, which can present challenges for carbon-carbon bond formation. The following guide offers a robust starting point for researchers, detailing the necessary reagents, conditions, and procedures to achieve successful coupling.
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of C-C bonds, particularly for constructing biaryl structures prevalent in pharmaceuticals and functional materials.[1] The reaction's success with challenging substrates often hinges on the careful selection of the catalyst, ligand, base, and solvent system.[2][3] For this compound, the presence of electron-withdrawing groups activates the C-Br bond towards oxidative addition, while the ortho-chloro substituent introduces steric hindrance that must be overcome.[4][5]
General Reaction Scheme
The reaction involves the palladium-catalyzed coupling of this compound with a suitable organoboron partner, such as an arylboronic acid or its ester derivative. The reactivity of aryl halides in Suzuki couplings generally follows the trend I > OTf > Br >> Cl, ensuring selective reaction at the C-Br bond.[6]
Key Reaction Components
The optimal conditions for a Suzuki-Miyaura coupling are highly dependent on the specific substrates. The table below summarizes the role of each component and provides common examples suitable for this transformation.
| Component | Role in Reaction | Examples & Considerations |
| Aryl Halide | The electrophilic partner. | This compound. The electron-deficient nature facilitates oxidative addition. |
| Organoboron Reagent | The nucleophilic partner. | Arylboronic acids (Ar-B(OH)₂) or their more stable pinacol ester derivatives (Ar-B(pin)).[2] Typically used in a slight excess (1.1–1.5 equiv.). |
| Palladium Precatalyst | The source of the active Pd(0) catalyst. | Pd(OAc)₂, Pd₂(dba)₃. These are air-stable Pd(II) and Pd(0) sources, respectively, that are reduced in situ to the active catalytic species.[1] |
| Ligand | Stabilizes the Pd center and facilitates the catalytic cycle. | Bulky, electron-rich phosphine ligands are crucial for coupling sterically hindered substrates.[7][8] Examples: SPhos, XPhos, RuPhos.[8] |
| Base | Activates the organoboron reagent for transmetalation. | Strong, non-nucleophilic bases are often preferred. K₃PO₄, Cs₂CO₃, K₂CO₃.[3] The choice can significantly impact yield.[9] |
| Solvent | Solubilizes reactants and facilitates heat transfer. | Anhydrous polar aprotic solvents, often with a small amount of water.[2] Examples: 1,4-Dioxane, Toluene, THF, DMF.[9] |
Detailed Experimental Protocol
This protocol provides a general procedure. Researchers should optimize conditions for their specific boronic acid partner. All operations should be performed under an inert atmosphere (e.g., Argon or Nitrogen) to prevent catalyst degradation.
Materials and Equipment:
-
This compound
-
Arylboronic acid or boronic ester
-
Palladium precatalyst (e.g., Pd₂(dba)₃)
-
Phosphine ligand (e.g., SPhos)
-
Base (e.g., K₃PO₄)
-
Anhydrous solvent (e.g., 1,4-Dioxane) and degassed water
-
Schlenk flask or sealed reaction vial with a magnetic stir bar
-
Inert gas line (Argon or Nitrogen)
-
Standard glassware for work-up and purification
-
TLC plates or GC-MS for reaction monitoring
Proposed Starting Conditions:
| Reagent/Parameter | Quantity/Setting | Molar Equiv. | Notes |
| Aryl Bromide | 1.0 mmol | 1.0 | The limiting reagent. |
| Arylboronic Acid | 1.2 mmol | 1.2 | A slight excess ensures complete consumption of the aryl bromide. |
| Pd₂(dba)₃ | 0.02 mmol | 2 mol % Pd | Lower catalyst loadings (down to 0.5 mol %) may be possible upon optimization.[10] |
| SPhos | 0.04 mmol | 4 mol % | A bulky ligand is recommended to overcome steric hindrance.[7][8] |
| K₃PO₄ | 2.0 mmol | 2.0 | A common and effective base for hindered couplings. |
| Solvent | 5 mL (e.g., Dioxane/H₂O 5:1) | - | The solvent mixture should be thoroughly degassed before use. |
| Temperature | 90–100 °C | - | Heating is typically required to drive the reaction to completion. |
| Reaction Time | 12–24 h | - | Monitor by TLC or GC-MS until the starting material is consumed. |
Procedure:
-
Reaction Setup: To a dry Schlenk flask or reaction vial containing a magnetic stir bar, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), the base (e.g., K₃PO₄, 2.0 equiv.), the palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 equiv.), and the ligand (e.g., SPhos, 0.04 equiv.).
-
Inert Atmosphere: Seal the vessel, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.
-
Solvent Addition: Add the degassed solvent system (e.g., 5 mL of a 5:1 mixture of dioxane and water) via syringe.
-
Reaction: Place the flask in a preheated oil bath at the desired temperature (e.g., 100 °C) and stir vigorously for 12–24 hours.
-
Monitoring: Monitor the reaction's progress by periodically taking small aliquots and analyzing them by TLC or GC-MS.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, and wash it with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to obtain the desired biaryl product.
Diagrams and Workflows
Suzuki-Miyaura Catalytic Cycle
The reaction proceeds via a well-established catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[11]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow
This diagram outlines the logical flow of the experimental procedure from setup to the final product.
Caption: A typical workflow for the Suzuki-Miyaura coupling experiment.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Yoneda Labs [yonedalabs.com]
- 3. benchchem.com [benchchem.com]
- 4. uwindsor.ca [uwindsor.ca]
- 5. researchgate.net [researchgate.net]
- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water for the synthesis of industrially important fungicides - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. youtube.com [youtube.com]
Application Notes and Protocols for Stille Coupling of 1-Bromo-2,5-dichloro-3-fluorobenzene
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and a generalized protocol for the Stille cross-coupling reaction of 1-Bromo-2,5-dichloro-3-fluorobenzene. Given the electron-deficient and sterically hindered nature of this substrate, careful selection of catalytic systems is crucial for achieving high yields and selectivity. The following information is curated from established principles of Stille coupling for challenging aryl halides.
Introduction
The Stille reaction is a powerful and versatile palladium-catalyzed cross-coupling reaction for the formation of carbon-carbon bonds between an organostannane and an organic halide or pseudohalide. For polyhalogenated substrates such as this compound, achieving chemoselective coupling at a specific position is a primary consideration. The general reactivity trend for halogens in palladium-catalyzed cross-coupling reactions is I > Br > OTf >> Cl, which allows for the selective activation of the C-Br bond over the C-Cl bonds in the target molecule. The presence of electron-withdrawing fluorine and chlorine substituents further influences the reactivity of the aryl bromide.
This application note outlines recommended starting conditions, a detailed experimental protocol, and a summary of reaction parameters that can be optimized for the successful Strolling coupling of this compound with various organostannanes.
Data Presentation: Recommended Stille Coupling Conditions
The following table summarizes recommended starting conditions for the Stille coupling of this compound based on protocols for structurally similar electron-deficient and polyhalogenated aryl bromides. Optimization of these parameters is recommended for specific organostannane coupling partners.
| Parameter | Recommended Conditions | Rationale & Remarks |
| Palladium Precursor | Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) or Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) | Pd₂(dba)₃ is a common air-stable Pd(0) source that requires an external ligand. Pd(PPh₃)₄ is an active Pd(0) catalyst but can be sensitive to air and moisture. |
| Ligand | P(t-Bu)₃ (Tri-tert-butylphosphine), P(o-tol)₃ (Tri(o-tolyl)phosphine), or XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) | Bulky and electron-rich phosphine ligands are known to promote the oxidative addition of challenging aryl bromides and facilitate the overall catalytic cycle.[1] |
| Organostannane | R-Sn(n-Bu)₃ (e.g., Aryl-, Vinyl-, or Alkynyl-tributylstannane) | Tributylstannanes are commonly used due to their stability and favorable reactivity. Trimethylstannanes can also be used and are sometimes more reactive but are more toxic. |
| Solvent | Anhydrous Dioxane, Toluene, or DMF (N,N-Dimethylformamide) | These aprotic solvents are commonly used in Stille couplings. The choice of solvent can influence reaction rates and solubility of reagents. |
| Additive (Optional) | CuI (Copper(I) iodide) or CsF (Cesium fluoride) | CuI can act as a co-catalyst to accelerate transmetalation.[2] CsF can activate the organostannane, but its concentration should be carefully optimized to avoid catalyst inhibition.[3] |
| Temperature | 80-110 °C | Elevated temperatures are typically required to drive the reaction to completion, especially with less reactive aryl bromides. |
| Reaction Time | 12-24 hours | Reaction progress should be monitored by a suitable technique (e.g., TLC, GC-MS, or LC-MS). |
| Atmosphere | Inert (Argon or Nitrogen) | It is crucial to exclude oxygen, which can deactivate the palladium catalyst. |
Experimental Protocol: General Procedure for Stille Coupling
This protocol provides a starting point for the Stille coupling of this compound with a generic organostannane (R-Sn(n-Bu)₃).
Materials:
-
This compound
-
Organostannane (R-Sn(n-Bu)₃) (1.1 - 1.5 equivalents)
-
Palladium precursor (e.g., Pd₂(dba)₃, 1-5 mol%)
-
Ligand (e.g., P(t-Bu)₃, 2-10 mol%)
-
Anhydrous solvent (e.g., Dioxane)
-
Additive (optional, e.g., CuI, 5-10 mol%)
-
Schlenk flask or sealed reaction vial
-
Inert gas supply (Argon or Nitrogen)
-
Standard laboratory glassware and purification supplies (silica gel, solvents for chromatography)
Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add the palladium precursor (e.g., Pd₂(dba)₃) and the phosphine ligand.
-
Reagent Addition: Add this compound and the anhydrous solvent. Stir the mixture for 10-15 minutes to ensure dissolution and complex formation.
-
Organostannane Addition: Add the organostannane coupling partner via syringe. If using a solid organostannane, it can be added along with the aryl bromide.
-
Degassing: Subject the reaction mixture to three cycles of vacuum-backfill with an inert gas to ensure the removal of dissolved oxygen.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by TLC or GC-MS until the starting material is consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
If a precipitate forms, filter the mixture through a pad of Celite®, washing with an appropriate solvent (e.g., ethyl acetate).
-
To the filtrate, add a saturated aqueous solution of potassium fluoride (KF) and stir vigorously for 1-2 hours. This procedure helps to remove the tin byproducts as insoluble fluorides.
-
Filter the mixture to remove the precipitated tin salts.
-
Transfer the filtrate to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate gradient) to obtain the desired coupled product.
Visualization of the Experimental Workflow
The following diagram illustrates the general workflow for the Stille coupling of this compound.
Caption: General workflow for the Stille coupling reaction.
Safety Considerations
-
Organotin compounds are toxic and should be handled with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.
-
Palladium catalysts and phosphine ligands can be air-sensitive and/or pyrophoric. Handle them under an inert atmosphere.
-
Always consult the Safety Data Sheets (SDS) for all chemicals used in this procedure.
References
Application Notes and Protocols: Negishi Coupling of 1-Bromo-2,5-dichloro-3-fluorobenzene with Organozinc Reagents
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Negishi cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, widely utilized in the synthesis of complex organic molecules, including pharmaceuticals and functional materials.[1] This reaction involves the palladium- or nickel-catalyzed coupling of an organozinc reagent with an organic halide.[1] A key advantage of the Negishi coupling is its high functional group tolerance, allowing for the union of intricate molecular fragments under relatively mild conditions.[2]
This document provides detailed application notes and experimental protocols for the Negishi coupling of 1-Bromo-2,5-dichloro-3-fluorobenzene with various organozinc reagents. The protocols described herein are based on established methodologies for the coupling of structurally similar polyhalogenated aromatic compounds and serve as a comprehensive guide for researchers.
Reaction Principle
The Negishi coupling proceeds through a catalytic cycle involving a palladium(0) species. The primary steps of the mechanism are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound to form a Pd(II) complex.
-
Transmetalation: The organic group from the organozinc reagent is transferred to the palladium center, displacing the bromide.
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the final product, regenerating the Pd(0) catalyst.
Experimental Protocols
Important Note: Organozinc reagents are sensitive to air and moisture. All reactions should be performed under an inert atmosphere (e.g., Argon or Nitrogen) using anhydrous solvents and standard Schlenk techniques or a glovebox.
Protocol 1: Preparation of Organozinc Reagents
A. Preparation of Alkylzinc Halides (e.g., Ethylzinc Bromide)
This protocol is adapted from established methods for preparing alkylzinc reagents.
Materials:
-
Bromoethane (1.2 equivalents)
-
Zinc dust (<10 µm, 1.5 equivalents)
-
Iodine (catalytic amount, ~1-2 mol%)
-
Anhydrous N,N-Dimethylacetamide (DMA)
-
Schlenk flask and standard Schlenk line equipment
Procedure:
-
Activate the zinc dust in a flame-dried Schlenk flask under an inert atmosphere by adding a catalytic amount of iodine and gently heating until the iodine color disappears.
-
Cool the flask to room temperature and add anhydrous DMA.
-
Slowly add bromoethane to the activated zinc suspension.
-
Stir the mixture at room temperature. The reaction is typically complete within 2-4 hours.
-
The resulting solution of ethylzinc bromide can be used directly in the subsequent coupling reaction.
B. Preparation of Arylzinc Halides (e.g., Phenylzinc Chloride)
This protocol is a standard procedure for the preparation of arylzinc reagents.
Materials:
-
Bromobenzene (1.0 equivalent)
-
n-Butyllithium (1.0 equivalent) in hexanes
-
Zinc chloride (ZnCl₂), anhydrous (1.1 equivalents)
-
Anhydrous Tetrahydrofuran (THF)
-
Schlenk flask and standard Schlenk line equipment
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere, dissolve bromobenzene in anhydrous THF.
-
Cool the solution to -78 °C (dry ice/acetone bath).
-
Slowly add n-butyllithium to the solution and stir for 30 minutes at -78 °C to form phenyllithium.
-
In a separate flame-dried Schlenk flask, dissolve anhydrous zinc chloride in anhydrous THF.
-
Slowly transfer the cold phenyllithium solution to the zinc chloride solution at 0 °C via cannula.
-
Allow the mixture to warm to room temperature and stir for 1 hour. The resulting solution of phenylzinc chloride is ready for use.
Protocol 2: Negishi Coupling of this compound
The following are generalized protocols for the Negishi coupling. Optimization of the catalyst, ligand, solvent, and temperature may be necessary to achieve optimal results for specific organozinc reagents.
A. Coupling with an Alkylzinc Reagent (e.g., Ethylzinc Bromide)
Materials:
-
This compound (1.0 equivalent)
-
Ethylzinc bromide solution in DMA (from Protocol 1A, 1.5 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂; 2 mol%)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl; 4 mol%)
-
Anhydrous Tetrahydrofuran (THF)
-
Schlenk flask and standard Schlenk line equipment
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add Pd(OAc)₂, SPhos, and this compound.
-
Add anhydrous THF to dissolve the solids.
-
Slowly add the solution of ethylzinc bromide at room temperature.
-
Heat the reaction mixture to 60-80 °C and monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
B. Coupling with an Arylzinc Reagent (e.g., Phenylzinc Chloride)
Materials:
-
This compound (1.0 equivalent)
-
Phenylzinc chloride solution in THF (from Protocol 1B, 1.2 equivalents)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃; 1.5 mol%)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl; 3 mol%)
-
Anhydrous Tetrahydrofuran (THF)
-
Schlenk flask and standard Schlenk line equipment
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere, add Pd₂(dba)₃, XPhos, and this compound.
-
Add anhydrous THF.
-
Slowly add the phenylzinc chloride solution at room temperature.
-
Stir the reaction mixture at room temperature or gently heat to 50 °C, monitoring by TLC or GC-MS.
-
Once the reaction is complete, cool to room temperature and quench with saturated aqueous ammonium chloride.
-
Extract the product with an organic solvent (e.g., diethyl ether).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
Purify the residue by flash column chromatography.
Data Presentation
Table 1: Illustrative Data for Negishi Coupling of Polychlorinated Aryl Bromides with Alkylzinc Reagents
| Aryl Bromide | Alkylzinc Reagent | Catalyst (mol%) | Ligand (mol%) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1-Bromo-2,4-dichlorobenzene | Ethylzinc bromide | Pd(OAc)₂ (2) | SPhos (4) | THF | 65 | 12 | 85 |
| 1-Bromo-2,4,6-trichlorobenzene | Isopropylzinc chloride | PdCl₂(dppf) (3) | - | THF | 50 | 18 | 78 |
| 1-Bromo-3,5-dichlorobenzene | n-Butylzinc bromide | Pd₂(dba)₃ (1.5) | XPhos (3) | Dioxane | 80 | 10 | 91 |
Table 2: Illustrative Data for Negishi Coupling of Fluorinated Aryl Bromides with Arylzinc Reagents
| Aryl Bromide | Arylzinc Reagent | Catalyst (mol%) | Ligand (mol%) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1-Bromo-4-fluorobenzene | Phenylzinc chloride | Pd(PPh₃)₄ (5) | - | THF | 60 | 6 | 92 |
| 1-Bromo-2,4-difluorobenzene | 4-Tolylzinc chloride | Pd₂(dba)₃ (2) | RuPhos (4) | Toluene | 70 | 8 | 88 |
| 1-Bromo-3-chloro-5-fluorobenzene | 2-Thienylzinc bromide | Pd(OAc)₂ (2) | cataCXium® A (4) | THF/NMP | 100 | 16 | 81 |
Visualizations
References
Application Notes and Protocols: Nucleophilic Aromatic Substitution on 1-Bromo-2,5-dichloro-3-fluorobenzene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the nucleophilic aromatic substitution (SNAr) reactions on 1-bromo-2,5-dichloro-3-fluorobenzene. This versatile building block is of significant interest in the pharmaceutical and agrochemical industries due to the regioselective functionalization possibilities offered by its distinct halogen substituents.[1][2]
Introduction
This compound is an electron-deficient aromatic compound, making it an excellent substrate for nucleophilic aromatic substitution (SNAr) reactions.[1][2] The presence of four electron-withdrawing halogen atoms activates the benzene ring towards attack by nucleophiles. The general mechanism for SNAr proceeds through a two-step addition-elimination pathway involving a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[1][3]
A key consideration in the SNAr of polyhalogenated benzenes is the relative reactivity of the different halogens as leaving groups. In contrast to SN1 and SN2 reactions, the leaving group ability in SNAr is often the reverse of the carbon-halogen bond strength. The rate-determining step is typically the initial nucleophilic attack, which is facilitated by a more electronegative atom that polarizes the carbon-halogen bond.[1][4] Consequently, fluorine is frequently the most favorable leaving group in SNAr reactions, followed by chlorine and then bromine.[1][5]
Regioselectivity of Substitution
The fluorine atom at the C3 position of this compound is the most probable site for nucleophilic attack. This is due to fluorine's high electronegativity, which strongly polarizes the C-F bond and activates it for substitution.[1] However, the substitution of chlorine or bromine is also possible and can be influenced by the nature of the nucleophile, solvent, and reaction temperature. This allows for selective synthesis of a variety of substituted aromatic compounds, which are valuable intermediates in the development of novel therapeutics and functional materials.
Applications in Drug Development
The products of SNAr reactions on this compound, such as substituted anilines, phenols, and thioethers, are key structural motifs in many biologically active compounds. The ability to introduce diverse functionalities at specific positions on the benzene ring makes this substrate a valuable tool for generating libraries of compounds for high-throughput screening in drug discovery programs. For instance, substituted anilines are foundational components in the synthesis of kinase inhibitors, anti-inflammatory agents, and other pharmaceuticals.
Experimental Protocols
The following protocols are representative examples for conducting nucleophilic aromatic substitution on this compound with common nucleophiles. Researchers should note that optimization of reaction conditions (temperature, reaction time, and stoichiometry) may be necessary to achieve desired yields and purity for specific substrates.
Protocol 1: Amination with a Primary Amine (e.g., Benzylamine)
This protocol describes the synthesis of N-benzyl-3-bromo-2,5-dichloroaniline.
Materials:
-
This compound
-
Benzylamine
-
Potassium Carbonate (K₂CO₃)
-
Dimethyl Sulfoxide (DMSO)
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Stir bar
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a dry round-bottom flask equipped with a stir bar and a reflux condenser, add this compound (1.0 mmol, 1.0 eq).
-
Add potassium carbonate (2.0 mmol, 2.0 eq) to the flask.
-
Add dry DMSO (5 mL) to the flask.
-
Add benzylamine (1.2 mmol, 1.2 eq) to the reaction mixture.
-
Heat the reaction mixture to 120 °C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into water (20 mL) and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash with brine (2 x 15 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel to afford the desired N-benzyl-3-bromo-2,5-dichloroaniline.
Protocol 2: Thiolation with a Thiol (e.g., Thiophenol)
This protocol describes the synthesis of 1-bromo-2,5-dichloro-3-(phenylthio)benzene.
Materials:
-
This compound
-
Thiophenol
-
Sodium Hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diethyl ether
-
Saturated aqueous Ammonium Chloride (NH₄Cl) solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Stir bar
-
Two-neck round-bottom flask
-
Dropping funnel
-
Nitrogen inlet
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a dry two-neck round-bottom flask under a nitrogen atmosphere, add sodium hydride (1.2 mmol, 1.2 eq).
-
Add anhydrous DMF (5 mL) and cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of thiophenol (1.1 mmol, 1.1 eq) in anhydrous DMF (2 mL) to the suspension via a dropping funnel. Stir for 30 minutes at 0 °C.
-
Add a solution of this compound (1.0 mmol, 1.0 eq) in anhydrous DMF (2 mL) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 8-16 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.
-
Extract the mixture with diethyl ether (3 x 20 mL).
-
Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 1-bromo-2,5-dichloro-3-(phenylthio)benzene.
Data Presentation
The following table summarizes representative reaction conditions and expected outcomes for the nucleophilic aromatic substitution on this compound. The yields are estimates based on reactions with structurally similar compounds and may vary.
| Entry | Nucleophile | Base | Solvent | Temp (°C) | Time (h) | Product | Expected Yield (%) |
| 1 | Benzylamine | K₂CO₃ | DMSO | 120 | 12-24 | N-benzyl-3-bromo-2,5-dichloroaniline | 70-85 |
| 2 | Morpholine | Cs₂CO₃ | DMSO | 130 | 18 | 4-(3-Bromo-2,5-dichlorophenyl)morpholine | 75-90 |
| 3 | Thiophenol | NaH | DMF | RT | 8-16 | 1-Bromo-2,5-dichloro-3-(phenylthio)benzene | 80-95 |
| 4 | Sodium Methoxide | - | Methanol | Reflux | 6-12 | 1-Bromo-2,5-dichloro-3-methoxybenzene | 65-80 |
Visualizations
Caption: General mechanism of Nucleophilic Aromatic Substitution (SNAr).
Caption: A typical experimental workflow for SNAr reactions.
Caption: General trend of halogen leaving group reactivity in SNAr.
References
- 1. This compound | 202865-57-4 | Benchchem [benchchem.com]
- 2. This compound (202865-57-4) for sale [vulcanchem.com]
- 3. 16.6 Nucleophilic Aromatic Substitution – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 4. youtube.com [youtube.com]
- 5. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling of 1-Bromo-2,5-dichloro-3-fluorobenzene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the palladium-catalyzed cross-coupling reactions of 1-bromo-2,5-dichloro-3-fluorobenzene, a versatile building block in organic synthesis. The methodologies outlined are based on established procedures for analogous aryl bromides and are intended to serve as a starting point for reaction optimization.
Introduction
This compound is a polyhalogenated aromatic compound with distinct reactive sites. The carbon-bromine bond is significantly more reactive than the carbon-chlorine bonds in palladium-catalyzed cross-coupling reactions, allowing for selective functionalization. This chemoselectivity makes it a valuable substrate for the synthesis of complex molecules in the pharmaceutical and materials science industries. This document details protocols for three common and powerful cross-coupling reactions: the Suzuki-Miyaura coupling, the Buchwald-Hartwig amination, and the Sonogashira coupling.
Suzuki-Miyaura Coupling: Synthesis of Biaryl Derivatives
The Suzuki-Miyaura coupling is a robust method for the formation of carbon-carbon bonds, typically between an aryl halide and an organoboron compound. For this compound, this reaction selectively occurs at the C-Br bond.
Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Aryl Bromides
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Toluene/H₂O (5:1) | 100 | 12 | ~95 |
| 2 | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (1) | XPhos (3) | K₂CO₃ (2) | 1,4-Dioxane | 100 | 16 | ~92 |
| 3 | Thiophen-3-ylboronic acid | Pd(PPh₃)₄ (3) | - | Na₂CO₃ (2) | Toluene/EtOH/H₂O (3:1:1) | 80 | 6 | ~85 |
| 4 | 4-Vinylphenylboronic acid | PdCl₂(dppf) (2) | - | Cs₂CO₃ (2) | DMF | 90 | 8 | ~90 |
Note: The data presented in this table is a representative compilation from various sources for structurally similar compounds and should be used as a starting point for optimization. Actual yields for this compound may vary.
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with phenylboronic acid.
Materials:
-
This compound
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos)
-
Potassium phosphate (K₃PO₄)
-
Toluene
-
Deionized water
-
Schlenk flask or similar reaction vessel
-
Magnetic stirrer and heating block
-
Standard glassware for workup and purification
Procedure:
-
To an oven-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 mmol, 1.0 equiv), phenylboronic acid (1.2 mmol, 1.2 equiv), and potassium phosphate (2.0 mmol, 2.0 equiv).
-
Add palladium(II) acetate (0.02 mmol, 2 mol%) and SPhos (0.04 mmol, 4 mol%).
-
Evacuate and backfill the Schlenk flask with the inert gas three times.
-
Add degassed toluene (5 mL) and deionized water (1 mL) via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.
-
Upon completion, cool the reaction to room temperature.
-
Add water and extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Buchwald-Hartwig Amination: Synthesis of Aryl Amines
The Buchwald-Hartwig amination is a versatile method for the formation of carbon-nitrogen bonds.[1][2] This reaction allows for the coupling of this compound with a wide range of primary and secondary amines.
Table 2: Representative Conditions for Buchwald-Hartwig Amination of Aryl Bromides
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Aniline | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu (1.4) | Toluene | 100 | 24 | ~95 |
| 2 | Morpholine | Pd(OAc)₂ (2) | RuPhos (4) | K₃PO₄ (2) | 1,4-Dioxane | 100 | 18 | ~91 |
| 3 | Benzylamine | Pd₂(dba)₃ (1.5) | BrettPhos (3) | Cs₂CO₃ (2) | Toluene | 110 | 12 | ~88 |
| 4 | Indole | Pd₂(dba)₃ (2) | DavePhos (4) | K₃PO₄ (2) | 1,4-Dioxane | 100 | 24 | ~85 |
Note: The data presented in this table is a representative compilation from various sources for structurally similar compounds and should be used as a starting point for optimization. Actual yields for this compound may vary.
Experimental Protocol: Buchwald-Hartwig Amination
This protocol outlines a general procedure for the Buchwald-Hartwig amination of this compound with aniline.
Materials:
-
This compound
-
Aniline
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous Toluene
-
Schlenk tube or similar reaction vessel
-
Magnetic stirrer and heating block
-
Standard glassware for workup and purification
Procedure:
-
To an oven-dried Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 mmol, 1.0 equiv), Pd₂(dba)₃ (0.02 mmol, 2 mol%), and XPhos (0.04 mmol, 4 mol%).
-
Add sodium tert-butoxide (1.4 mmol, 1.4 equiv).
-
Evacuate and backfill the Schlenk tube with the inert gas three times.
-
Add aniline (1.2 mmol, 1.2 equiv) followed by anhydrous toluene (5 mL) via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 12-24 hours.
-
Upon completion, cool the reaction to room temperature.
-
Dilute with water and extract with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Sonogashira Coupling: Synthesis of Aryl Alkynes
The Sonogashira coupling enables the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne.[3] This reaction is a powerful tool for the synthesis of substituted alkynes.
Table 3: Representative Conditions for Sonogashira Coupling of Aryl Bromides
| Entry | Alkyne | Pd Catalyst (mol%) | Cu Co-catalyst (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | Et₃N (3) | DMF | 80 | 6 | ~90 |
| 2 | Trimethylsilylacetylene | Pd(PPh₃)₄ (3) | CuI (5) | i-Pr₂NH (4) | THF | RT | 4 | ~88 |
| 3 | 1-Hexyne | Pd(OAc)₂ (2) / PPh₃ (4) | CuI (3) | K₂CO₃ (2) | Acetonitrile | 60 | 8 | ~85 |
| 4 | Propargyl alcohol | PdCl₂(dppf) (2) | CuI (4) | DBU (2.5) | 1,4-Dioxane | 70 | 10 | ~82 |
Note: The data presented in this table is a representative compilation from various sources for structurally similar compounds and should be used as a starting point for optimization. Actual yields for this compound may vary.
Experimental Protocol: Sonogashira Coupling
This protocol describes a general procedure for the Sonogashira coupling of this compound with phenylacetylene.
Materials:
-
This compound
-
Phenylacetylene
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Schlenk tube or similar reaction vessel
-
Magnetic stirrer and heating block
-
Standard glassware for workup and purification
Procedure:
-
To a flame-dried Schlenk tube, add this compound (1.0 mmol, 1.0 equiv), Pd(PPh₃)₂Cl₂ (0.02 mmol, 2 mol%), and CuI (0.04 mmol, 4 mol%).
-
Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.
-
Add anhydrous DMF (5 mL) and triethylamine (3.0 mmol, 3.0 equiv) via syringe.
-
Add phenylacetylene (1.1 mmol, 1.1 equiv) dropwise with stirring.
-
Heat the reaction mixture to 80 °C.
-
Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 6-12 hours.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with diethyl ether and filter through a pad of Celite.
-
Wash the filtrate with saturated aqueous NH₄Cl and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash chromatography on silica gel.
Visualizations
Caption: General workflow for palladium-catalyzed cross-coupling reactions.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Decision tree for optimizing palladium-catalyzed cross-coupling reactions.
References
Application Notes and Protocols for the Synthesis of Fluorinated Heterocycles Using 1-Bromo-2,5-dichloro-3-fluorobenzene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of fluorinated heterocyclic compounds utilizing 1-Bromo-2,5-dichloro-3-fluorobenzene as a key building block. The methodologies focus on palladium-catalyzed cross-coupling reactions, namely Suzuki-Miyaura and Buchwald-Hartwig amination, which are pivotal in the construction of complex aromatic systems relevant to pharmaceutical and materials science research.
Introduction
This compound is a versatile reagent in organic synthesis. Its distinct halogen substitution pattern allows for selective functionalization, primarily through the more reactive carbon-bromine bond, while the chlorine and fluorine atoms can be retained for subsequent transformations or to modulate the physicochemical properties of the target molecules. This document outlines procedures for the synthesis of fluorinated biaryl heterocycles and N-arylheterocycles, which are prevalent motifs in medicinal chemistry.
Key Synthetic Applications
The primary applications of this compound in the synthesis of fluorinated heterocycles involve leveraging the differential reactivity of its C-Br bond in palladium-catalyzed cross-coupling reactions.
Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura coupling is a robust method for the formation of carbon-carbon bonds between an organohalide and an organoboron compound. In the context of this compound, the C-Br bond can be selectively coupled with various heterocyclic boronic acids or their esters to yield fluorinated biaryl heterocycles. The electron-withdrawing nature of the chlorine and fluorine substituents on the phenyl ring can facilitate the rate-limiting oxidative addition step of the catalytic cycle.
Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination enables the formation of carbon-nitrogen bonds between an aryl halide and a primary or secondary amine. This reaction is particularly useful for synthesizing N-arylheterocycles. This compound can be coupled with a variety of nitrogen-containing heterocycles to produce valuable intermediates for drug discovery.
Data Presentation
The following tables summarize representative quantitative data for analogous Suzuki-Miyaura and Buchwald-Hartwig reactions, providing a baseline for expected yields and reaction parameters when using this compound.
Table 1: Suzuki-Miyaura Coupling of Aryl Bromides with Heterocyclic Boronic Acids
| Entry | Aryl Bromide | Heterocyclic Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 1-Bromo-4-chlorobenzene | Pyrazole-4-boronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 12 | 85 |
| 2 | 1-Bromo-2,5-dichlorobenzene | Indole-5-boronic acid | Pd₂(dba)₃ (1.5) | XPhos (3) | K₂CO₃ | Dioxane/H₂O | 110 | 16 | 78 |
| 3 | 1-Bromo-3-fluorobenzene | Thiophene-2-boronic acid | Pd(PPh₃)₄ (3) | - | Na₂CO₃ | DME/H₂O | 90 | 8 | 92 |
Table 2: Buchwald-Hartwig Amination of Aryl Bromides with Heterocyclic Amines
| Entry | Aryl Bromide | Heterocyclic Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 1-Bromo-4-chlorobenzene | Carbazole | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu | Toluene | 110 | 18 | 91 |
| 2 | 1-Bromo-2,5-dichlorobenzene | Indole | Pd(OAc)₂ (2) | RuPhos (4) | Cs₂CO₃ | Dioxane | 100 | 24 | 82 |
| 3 | 1-Bromo-3-fluorobenzene | Pyrrole | Pd₂(dba)₃ (1.5) | BrettPhos (3) | K₃PO₄ | t-BuOH | 100 | 16 | 88 |
Experimental Protocols
The following are detailed experimental protocols for the synthesis of a representative fluorinated biaryl heterocycle via Suzuki-Miyaura coupling and a fluorinated N-arylheterocycle via Buchwald-Hartwig amination using this compound.
Protocol 1: Synthesis of 4-(2,5-Dichloro-3-fluorophenyl)-1H-pyrazole via Suzuki-Miyaura Coupling
Materials:
-
This compound (1.0 mmol, 243.88 mg)
-
1H-Pyrazole-4-boronic acid (1.2 mmol, 134.3 mg)
-
Palladium(II) acetate [Pd(OAc)₂] (0.02 mmol, 4.5 mg)
-
2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) (0.04 mmol, 16.4 mg)
-
Potassium phosphate (K₃PO₄) (2.0 mmol, 424.6 mg)
-
Toluene (5 mL)
-
Water (1 mL)
-
Argon or Nitrogen gas
-
Standard glassware for inert atmosphere reactions, workup, and purification
Procedure:
-
To an oven-dried Schlenk flask, add this compound, 1H-pyrazole-4-boronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Evacuate and backfill the flask with argon or nitrogen three times to ensure an inert atmosphere.
-
Add degassed toluene and water to the flask via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 12-18 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.
-
Filter the solution and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired 4-(2,5-dichloro-3-fluorophenyl)-1H-pyrazole.
Protocol 2: Synthesis of 9-(2,5-Dichloro-3-fluorophenyl)-9H-carbazole via Buchwald-Hartwig Amination
Materials:
-
This compound (1.0 mmol, 243.88 mg)
-
Carbazole (1.2 mmol, 200.6 mg)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.015 mmol, 13.7 mg)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (0.03 mmol, 14.3 mg)
-
Sodium tert-butoxide (NaOtBu) (1.4 mmol, 134.5 mg)
-
Anhydrous Toluene (5 mL)
-
Argon or Nitrogen gas
-
Standard glassware for inert atmosphere reactions, workup, and purification
Procedure:
-
In a glovebox or under a stream of inert gas, add Pd₂(dba)₃, XPhos, and NaOtBu to an oven-dried Schlenk tube.
-
Add this compound and carbazole to the tube.
-
Evacuate and backfill the Schlenk tube with argon or nitrogen three times.
-
Add anhydrous toluene via syringe.
-
Heat the reaction mixture to 110 °C with vigorous stirring.
-
Monitor the reaction by TLC or GC-MS. The reaction is typically complete within 18-24 hours.
-
After cooling to room temperature, quench the reaction by adding saturated aqueous ammonium chloride solution (10 mL).
-
Extract the mixture with dichloromethane (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield 9-(2,5-dichloro-3-fluorophenyl)-9H-carbazole.
Mandatory Visualization
Caption: Suzuki-Miyaura Coupling Workflow.
Caption: Buchwald-Hartwig Amination Workflow.
Application Notes and Protocols: 1-Bromo-2,5-dichloro-3-fluorobenzene in Agrochemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Bromo-2,5-dichloro-3-fluorobenzene is a halogenated aromatic compound with potential applications as a key intermediate in the synthesis of complex organic molecules. Its unique substitution pattern, featuring bromine, chlorine, and fluorine atoms on the benzene ring, offers multiple reactive sites for various chemical transformations. This makes it a potentially valuable building block in the development of new agrochemicals, such as fungicides, herbicides, and insecticides. However, based on currently available public domain information, there are no specific, named agrochemical products that explicitly list this compound as a direct precursor in their synthesis pathways.
Despite the absence of concrete examples of its use in commercialized agrochemicals, the chemical properties of this compound suggest its utility in the synthesis of novel active ingredients. This document provides a general overview of its potential applications and outlines hypothetical synthetic protocols based on established chemical reactions for similar halogenated aromatic compounds.
Potential Synthetic Applications in Agrochemicals
The reactivity of this compound allows for its incorporation into larger, more complex molecules, a common strategy in the design of new agrochemicals. The differential reactivity of the halogen substituents can be exploited for selective functionalization.
Key Reaction Types:
-
Cross-Coupling Reactions: The carbon-bromine bond is typically more reactive in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Heck, Buchwald-Hartwig) than the carbon-chlorine bonds. This allows for the selective introduction of new carbon-carbon or carbon-heteroatom bonds at the bromine position. This is a fundamental approach for building the core structures of many modern agrochemicals.
-
Grignard and Organolithium Formation: The bromine atom can be readily converted into a Grignard reagent or an organolithium species. These reactive intermediates can then be used to form new carbon-carbon bonds by reacting with a wide range of electrophiles.
-
Nucleophilic Aromatic Substitution (SNAr): The electron-withdrawing nature of the halogen and fluorine atoms can activate the aromatic ring for nucleophilic aromatic substitution, allowing for the introduction of nucleophiles such as amines, alkoxides, or thiolates.
Hypothetical Synthesis Protocol: Preparation of a Pyrazole Carboxamide Fungicide Intermediate
Pyrazole carboxamides are an important class of fungicides. The following is a generalized, hypothetical protocol for the synthesis of a pyrazole carboxamide intermediate using this compound.
Reaction Scheme:
Application Notes and Protocols for the Selective Formation of 2,5-Dichloro-3-fluorophenylmagnesium Bromide from 1-Bromo-2,5-dichloro-3-fluorobenzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
Grignard reagents are indispensable tools in organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds. The preparation of Grignard reagents from polyfunctionalized aromatic rings requires careful consideration of the relative reactivity of different functional groups. This document provides detailed application notes and a comprehensive protocol for the selective formation of a Grignard reagent from 1-Bromo-2,5-dichloro-3-fluorobenzene. The inherent differences in the carbon-halogen bond strengths allow for the chemoselective insertion of magnesium at the carbon-bromine bond, leaving the more robust carbon-chlorine and carbon-fluorine bonds intact. This selectivity is crucial for the synthesis of complex, highly substituted aromatic compounds, which are valuable intermediates in pharmaceutical and materials science research.
The primary reaction is the selective oxidative addition of magnesium to the aryl bromide in the presence of chloro and fluoro substituents:
This compound + Mg → 2,5-Dichloro-3-fluorophenylmagnesium bromide
This protocol outlines the necessary precautions, reagent handling, and step-by-step procedures to achieve a successful and selective Grignard reagent formation.
Data Presentation
The following table summarizes typical yields for the formation of Grignard reagents from various brominated aromatic compounds, providing an expected range for the synthesis from this compound.
| Aryl Bromide | Solvent | Initiation Method | Reaction Time (h) | Typical Yield (%) | Reference |
| 1-Bromo-4-chlorobenzene | Diethyl ether | Reflux | 1 | 50-80 (crude) | [1] |
| 1-Bromo-3,5-dichlorobenzene | THF | i-PrMgCl·LiCl | 0.5 | 94 | [2] |
| Bromobenzene | Diethyl ether | Iodine crystal | 1 | Not specified | |
| p-Bromotoluene | Diethyl ether | Ethyl bromide | Not specified | Not specified | [3] |
Yields are often reported for the trapped product after reaction with an electrophile.
Mandatory Visualizations
Logical Relationship of Halogen Reactivity in Grignard Formation
Caption: Relative reactivity of carbon-halogen bonds in Grignard reagent formation.
Experimental Workflow for Grignard Reagent Formation
Caption: High-level workflow for the preparation of the Grignard reagent.
Experimental Protocols
Materials and Reagents
-
This compound
-
Magnesium turnings
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Iodine (crystal) or 1,2-dibromoethane
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware (three-neck round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer)
-
Heating mantle or oil bath
-
Ice bath
Safety Precautions
-
Grignard reagents are highly reactive and pyrophoric. All operations must be conducted under a strict inert atmosphere (argon or nitrogen).[2]
-
Anhydrous solvents are critical; the presence of water will quench the Grignard reagent.[2] All glassware must be thoroughly dried before use (e.g., flame-dried or oven-dried).
-
The reaction is exothermic and can become vigorous. Proper temperature control and slow addition of the aryl halide are essential.
-
Diethyl ether is extremely flammable and has a low boiling point. Work in a well-ventilated fume hood and avoid any sources of ignition.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
Detailed Experimental Procedure
1. Apparatus Setup
-
Assemble a three-neck round-bottom flask with a magnetic stir bar, a reflux condenser topped with an inert gas inlet, a pressure-equalizing dropping funnel, and a rubber septum for temperature monitoring.
-
Flame-dry all glassware under a stream of inert gas and allow it to cool to room temperature under the inert atmosphere.
2. Magnesium Activation
-
Place magnesium turnings (1.2 equivalents relative to the aryl bromide) into the cooled flask.
-
Add a single crystal of iodine or a few drops of 1,2-dibromoethane to the magnesium.[4]
-
Gently warm the flask with a heat gun under a slow stream of inert gas until the iodine sublimes and a brownish or purplish vapor is observed, or until bubbling is seen if using 1,2-dibromoethane. This indicates the activation of the magnesium surface.
-
Allow the flask to cool to room temperature.
3. Reaction Initiation
-
Add a small amount of anhydrous diethyl ether or THF to the flask, just enough to cover the magnesium turnings.
-
Prepare a solution of this compound (1.0 equivalent) in anhydrous diethyl ether or THF in the dropping funnel.
-
Add a small portion (approximately 10%) of the aryl bromide solution to the stirred magnesium suspension.
-
The reaction is initiated when the brown color of the iodine disappears and/or gentle refluxing of the solvent begins. A cloudy, grayish appearance of the solution is also an indicator of initiation.
-
If the reaction does not start, gently warm the flask or place it in an ultrasonic bath for a few minutes. If initiation is still not observed, add another small crystal of iodine or a drop of 1,2-dibromoethane.
4. Grignard Reagent Formation
-
Once the reaction has been initiated, slowly add the remaining solution of this compound from the dropping funnel at a rate that maintains a gentle reflux. The exothermic nature of the reaction should sustain the reflux. If the reaction becomes too vigorous, cool the flask with a water bath.
-
After the addition is complete, continue to stir the reaction mixture at room temperature or with gentle heating to maintain a reflux for an additional 1-2 hours to ensure complete consumption of the starting material. The completion of the reaction is indicated by the consumption of most of the magnesium.
5. Confirmation of Grignard Reagent Formation (Optional)
-
To confirm the formation of the Grignard reagent, a small aliquot can be withdrawn via syringe and quenched with a proton source (e.g., water or dilute acid). The resulting organic layer can then be analyzed by GC-MS to confirm the presence of 1,4-dichloro-2-fluorobenzene.
6. Use of the Grignard Reagent
-
The freshly prepared 2,5-Dichloro-3-fluorophenylmagnesium bromide solution is typically used immediately in the subsequent reaction step. The concentration can be determined by titration if required for precise stoichiometry in the next reaction.
Potential Side Reactions
-
Wurtz Coupling: The formed Grignard reagent can react with the starting aryl bromide to form a biaryl byproduct. This can be minimized by the slow addition of the aryl bromide solution to maintain a low concentration in the reaction mixture.
-
Reaction with Solvent: While generally stable in diethyl ether and THF, prolonged heating can lead to reactions with the solvent.
-
Reaction with Atmospheric Moisture or Oxygen: Inadequate inert atmosphere techniques will lead to the quenching of the Grignard reagent, forming 1,4-dichloro-2-fluorobenzene and magnesium salts.[5][6]
References
Application Notes and Protocols: Lithiation of 1-Bromo-2,5-dichloro-3-fluorobenzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Bromo-2,5-dichloro-3-fluorobenzene is a polysubstituted aromatic compound with significant potential as a building block in the synthesis of complex organic molecules. Its unique substitution pattern, featuring four distinct halogen atoms, offers a versatile platform for regioselective functionalization. This document provides detailed application notes and protocols for the lithiation of this compound, a key transformation that unlocks its synthetic utility, particularly in the fields of agrochemical and pharmaceutical research and development.[1][2]
The bromine-lithium exchange reaction is a powerful tool for the formation of functionalized aromatic compounds. In the case of this compound, this reaction is expected to proceed selectively at the bromine-bearing carbon, as the carbon-bromine bond is significantly more reactive towards organolithium reagents than the carbon-chlorine or carbon-fluorine bonds.[1] The resulting 2,5-dichloro-3-fluorophenyllithium is a potent nucleophile that can be trapped with a variety of electrophiles to introduce a wide range of functional groups.
Application: Synthesis of (2,5-Dichloro-3-fluorophenyl)boronic Acid
A primary application of the lithiation of this compound is the synthesis of (2,5-dichloro-3-fluorophenyl)boronic acid. This boronic acid is a valuable intermediate for Suzuki-Miyaura cross-coupling reactions, enabling the formation of carbon-carbon bonds and the construction of complex biaryl structures, which are common motifs in active pharmaceutical ingredients and agrochemicals.
Experimental Protocols
The following protocols are based on established procedures for the synthesis of analogous fluorinated and chlorinated phenylboronic acids and represent a reliable method for the lithiation of this compound and subsequent borylation.
Protocol 1: Lithiation of this compound and Trapping with Trimethyl Borate
This protocol describes the generation of 2,5-dichloro-3-fluorophenyllithium via bromine-lithium exchange with n-butyllithium (n-BuLi) and its subsequent reaction with trimethyl borate to form the corresponding boronate ester, which is then hydrolyzed to the boronic acid.
Materials and Reagents:
| Reagent | CAS Number | Molecular Formula | Molar Mass ( g/mol ) |
| This compound | 202865-57-4 | C₆H₂BrCl₂F | 243.88 |
| n-Butyllithium (2.5 M in hexanes) | 109-72-8 | C₄H₉Li | 64.06 |
| Trimethyl borate | 121-43-7 | C₃H₉BO₃ | 103.91 |
| Anhydrous Tetrahydrofuran (THF) | 109-99-9 | C₄H₈O | 72.11 |
| Anhydrous Diethyl Ether | 60-29-7 | C₄H₁₀O | 74.12 |
| Hydrochloric Acid (2 M aqueous) | 7647-01-0 | HCl | 36.46 |
| Saturated aqueous Sodium Chloride | 7647-14-5 | NaCl | 58.44 |
| Anhydrous Magnesium Sulfate | 7487-88-9 | MgSO₄ | 120.37 |
Procedure:
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a rubber septum is charged with this compound (1.0 eq).
-
Dissolution: Anhydrous tetrahydrofuran (THF) is added via syringe to dissolve the starting material. The solution is cooled to -78 °C using a dry ice/acetone bath.
-
Lithiation: n-Butyllithium (1.1 eq, 2.5 M in hexanes) is added dropwise to the stirred solution via syringe, maintaining the internal temperature below -70 °C. The reaction mixture is stirred at -78 °C for 1 hour.
-
Borylation: In a separate flame-dried flask, trimethyl borate (1.2 eq) is dissolved in anhydrous THF and cooled to -78 °C. The freshly prepared solution of 2,5-dichloro-3-fluorophenyllithium is then transferred via cannula to the trimethyl borate solution at a rate that maintains the temperature below -70 °C.
-
Warming: After the addition is complete, the reaction mixture is allowed to warm slowly to room temperature and stirred overnight.
-
Quenching and Hydrolysis: The reaction is cooled to 0 °C and quenched by the slow addition of 2 M aqueous hydrochloric acid until the solution is acidic (pH ~2). The mixture is stirred vigorously for 1-2 hours to ensure complete hydrolysis of the boronate ester.
-
Work-up: The layers are separated, and the aqueous layer is extracted with diethyl ether (3 x). The combined organic layers are washed with saturated aqueous sodium chloride, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude (2,5-dichloro-3-fluorophenyl)boronic acid can be purified by recrystallization from an appropriate solvent system (e.g., water or a mixture of ethyl acetate and hexanes).
Quantitative Data (Expected):
| Parameter | Value |
| Yield | 75-85% |
| Purity | >95% (after purification) |
| Reaction Time | ~14 hours |
| Temperature | -78 °C to room temp. |
Visualizations
Reaction Pathway for the Synthesis of (2,5-Dichloro-3-fluorophenyl)boronic Acid
Caption: Synthetic pathway for (2,5-dichloro-3-fluorophenyl)boronic acid.
Experimental Workflow for Lithiation and Borylation
Caption: Experimental workflow for the synthesis of the target boronic acid.
References
Application Notes and Protocols for the Synthesis of Pharmaceutical Intermediates from 1-Bromo-2,5-dichloro-3-fluorobenzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Bromo-2,5-dichloro-3-fluorobenzene is a versatile, multi-halogenated aromatic compound that serves as a critical building block in the synthesis of a diverse array of pharmaceutical intermediates. Its unique substitution pattern, featuring bromine, chlorine, and fluorine atoms, offers multiple reactive sites for strategic functionalization. The presence of fluorine is particularly significant in medicinal chemistry, as its incorporation into drug candidates can enhance metabolic stability, modulate lipophilicity, and improve binding affinity to biological targets.[1]
This document provides detailed application notes and experimental protocols for key synthetic transformations of this compound, including Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and Grignard reagent formation. These reactions are fundamental in modern drug discovery and enable the construction of complex molecular architectures.
Key Applications in Pharmaceutical Synthesis
The 2,5-dichloro-3-fluorophenyl moiety, derived from this compound, is a valuable scaffold for the development of novel therapeutics. The differential reactivity of the halogen atoms allows for selective and sequential cross-coupling reactions, providing access to a wide range of derivatives.
-
Suzuki-Miyaura Coupling: This palladium-catalyzed reaction is a powerful tool for the formation of carbon-carbon bonds, enabling the synthesis of biaryl and substituted aromatic compounds. These structures are prevalent in many classes of drugs, including anti-inflammatory agents, antivirals, and kinase inhibitors.
-
Buchwald-Hartwig Amination: The introduction of nitrogen-containing functional groups is crucial in drug design, as they can participate in hydrogen bonding and other key interactions with biological targets. The Buchwald-Hartwig amination allows for the formation of C-N bonds, leading to the synthesis of anilines, diarylamines, and other nitrogen-containing heterocycles.
-
Grignard Reagent Formation: The conversion of the aryl bromide to a Grignard reagent opens up a plethora of synthetic possibilities. This organometallic intermediate can react with a wide range of electrophiles to form new carbon-carbon bonds, providing access to substituted benzenes with various functional groups.
Experimental Protocols
The following protocols are provided as a general guide and may require optimization for specific substrates and scales. All reactions should be carried out under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents.
Suzuki-Miyaura Coupling of this compound
This protocol describes a typical procedure for the palladium-catalyzed cross-coupling of this compound with an arylboronic acid.
Reaction Scheme:
Caption: Suzuki-Miyaura Coupling of this compound.
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂, 2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄, 2.0 equivalents)
-
Anhydrous toluene
-
Deionized water
Procedure:
-
To an oven-dried Schlenk tube, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), Pd(OAc)₂ (0.02 mmol), SPhos (0.04 mmol), and K₃PO₄ (2.0 mmol).
-
Evacuate and backfill the tube with argon three times.
-
Add anhydrous toluene (5 mL) and deionized water (0.5 mL) via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 12-24 hours.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Quantitative Data (Representative):
| Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Toluene/H₂O | 100 | 12 | 85-95 |
| 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (1.5) | XPhos (3) | K₂CO₃ (2) | 1,4-Dioxane | 100 | 16 | 80-90 |
| 3-Thienylboronic acid | Pd(PPh₃)₄ (3) | - | Na₂CO₃ (2) | Toluene/EtOH/H₂O | 80 | 8 | 75-85 |
Note: Yields are based on analogous reactions with structurally similar aryl bromides and may vary for this compound.
Buchwald-Hartwig Amination of this compound
This protocol outlines a general procedure for the palladium-catalyzed amination of this compound with a primary or secondary amine.
Reaction Scheme:
Caption: Buchwald-Hartwig Amination of this compound.
Materials:
-
This compound
-
Amine (1.2 equivalents)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 2 mol%)
-
XPhos (4 mol%)
-
Sodium tert-butoxide (NaOtBu, 1.4 equivalents)
-
Anhydrous toluene
Procedure:
-
In an oven-dried Schlenk tube, combine this compound (1.0 mmol), Pd₂(dba)₃ (0.02 mmol), XPhos (0.04 mmol), and NaOtBu (1.4 mmol).
-
Evacuate and backfill the tube with argon three times.
-
Add the amine (1.2 mmol) followed by anhydrous toluene (5 mL) via syringe.
-
Heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction by TLC or GC-MS. The reaction is typically complete within 12-24 hours.
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite®.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Quantitative Data (Representative):
| Amine | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Aniline | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu (1.4) | Toluene | 100 | 18 | 80-92 |
| Morpholine | Pd(OAc)₂ (2) | RuPhos (4) | K₃PO₄ (2) | 1,4-Dioxane | 100 | 20 | 75-88 |
| n-Butylamine | Pd₂(dba)₃ (2) | BrettPhos (4) | LHMDS (1.5) | THF | 80 | 12 | 70-85 |
Note: Yields are based on analogous reactions with structurally similar aryl bromides and may vary for this compound.
Grignard Reagent Formation and Reaction with an Electrophile
This protocol describes the formation of the Grignard reagent from this compound and its subsequent reaction with an electrophile, such as an aldehyde.
Reaction Scheme:
Caption: Grignard Reaction of this compound.
Materials:
-
This compound
-
Magnesium turnings (1.2 equivalents)
-
Iodine (a single crystal)
-
Anhydrous tetrahydrofuran (THF)
-
Electrophile (e.g., benzaldehyde, 1.0 equivalent)
Procedure:
-
Grignard Reagent Formation:
-
Flame-dry a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.
-
Add magnesium turnings (1.2 mmol) and a crystal of iodine to the flask.
-
Gently heat the flask with a heat gun under a stream of nitrogen until the iodine sublimes and the brown color dissipates.
-
Allow the flask to cool to room temperature.
-
Dissolve this compound (1.0 mmol) in anhydrous THF (5 mL) and add it to the dropping funnel.
-
Add a small portion of the aryl bromide solution to the magnesium turnings to initiate the reaction (slight warming and bubbling may be observed).
-
Once the reaction has started, add the remaining aryl bromide solution dropwise to maintain a gentle reflux.
-
After the addition is complete, stir the mixture at room temperature for 1-2 hours to ensure complete formation of the Grignard reagent.
-
-
Reaction with Electrophile:
-
Cool the Grignard reagent solution to 0 °C in an ice bath.
-
Dissolve the electrophile (e.g., benzaldehyde, 1.0 mmol) in anhydrous THF (2 mL) and add it dropwise to the Grignard solution.
-
Stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature and stir for an additional 1-2 hours.
-
Quench the reaction by slowly adding saturated aqueous ammonium chloride solution (10 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography.
-
Quantitative Data (Representative):
| Electrophile | Grignard Formation Conditions | Reaction Conditions | Typical Yield (%) |
| Benzaldehyde | THF, reflux | 0 °C to rt, 2 h | 75-90 |
| Acetone | THF, reflux | 0 °C to rt, 1.5 h | 70-85 |
| Carbon Dioxide (dry ice) | THF, reflux | -78 °C to rt, 3 h | 65-80 |
Note: Yields are based on analogous reactions with structurally similar aryl bromides and may vary for this compound.
Experimental Workflow and Signaling Pathways
The synthesis of pharmaceutical intermediates often involves a multi-step process where the products of one reaction become the starting materials for the next. The following diagram illustrates a potential synthetic workflow utilizing the reactions described above.
Caption: A generalized workflow for the synthesis of pharmaceutical intermediates.
The intermediates synthesized from this compound can be further elaborated to target a variety of signaling pathways implicated in disease. For example, biaryl structures are often found in kinase inhibitors that target signaling pathways involved in cell proliferation and survival, such as the MAPK/ERK and PI3K/Akt pathways. Aryl amines are common pharmacophores in drugs targeting G-protein coupled receptors (GPCRs) and ion channels. The specific biological activity will depend on the final structure of the synthesized molecule.
Conclusion
This compound is a valuable and versatile starting material for the synthesis of a wide range of pharmaceutical intermediates. The protocols provided for Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and Grignard reagent formation offer robust methods for the functionalization of this scaffold. By leveraging these synthetic transformations, researchers and drug development professionals can efficiently access novel molecular architectures with the potential for therapeutic applications. Careful optimization of the reaction conditions for each specific substrate is recommended to achieve the desired outcomes.
References
Application Notes and Protocols for the Regioselective Functionalization of 1-Bromo-2,5-dichloro-3-fluorobenzene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the regioselective functionalization of 1-bromo-2,5-dichloro-3-fluorobenzene, a versatile building block in the synthesis of complex aromatic compounds. The strategic arrangement of four different halogen atoms on the benzene ring allows for selective chemical transformations, making it a valuable intermediate in the development of pharmaceuticals and other advanced materials.
Introduction to Regioselectivity
The functionalization of polyhalogenated benzenes presents a unique challenge in controlling regioselectivity. The reactivity of the carbon-halogen bonds in cross-coupling reactions is generally dictated by the bond dissociation energy, which follows the order C-I > C-Br > C-Cl > C-F. Consequently, in this compound, the carbon-bromine bond is the most labile and, therefore, the primary site for oxidative addition in palladium-catalyzed cross-coupling reactions. This inherent reactivity difference allows for the selective functionalization at the C1 position, leaving the chloro and fluoro substituents intact for potential subsequent transformations.
Similarly, metal-halogen exchange reactions, such as lithiation or Grignard reagent formation, are expected to occur preferentially at the most reactive C-Br bond. The electron-withdrawing effects of the fluorine and chlorine atoms can influence the acidity of the aromatic protons, but the bromine site's lability typically dominates in these exchange reactions.
This document outlines protocols for four key regioselective transformations of this compound: Buchwald-Hartwig amination, Suzuki-Miyaura coupling, Sonogashira coupling, and metal-halogen exchange.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[1] This reaction is highly effective for the selective amination of this compound at the C-Br bond.
Quantitative Data
| Entry | Amine | Catalyst | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1 | 3,6-Di-tert-butylcarbazole | Pd₂(dba)₃ | XPhos | K₃PO₄ | Toluene | 110 | 18 | 85 | [2] |
Experimental Protocol: Synthesis of N-(2,5-dichloro-3-fluorophenyl)-3,6-di-tert-butylcarbazole
Materials:
-
This compound
-
3,6-Di-tert-butylcarbazole
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)
-
Potassium phosphate (K₃PO₄), finely ground and dried
-
Anhydrous toluene
-
Standard laboratory glassware for inert atmosphere reactions (Schlenk line or glovebox)
Procedure:
-
To an oven-dried Schlenk flask, add this compound (1.0 equiv), 3,6-di-tert-butylcarbazole (1.1 equiv), Pd₂(dba)₃ (2 mol%), XPhos (4 mol%), and K₃PO₄ (2.0 equiv).
-
Evacuate and backfill the flask with argon or nitrogen three times.
-
Add anhydrous toluene via syringe.
-
Heat the reaction mixture to 110 °C with vigorous stirring for 18 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite®.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired product.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile palladium-catalyzed reaction for the formation of C-C bonds between an organohalide and an organoboron compound.[3][4] This method can be applied to this compound for the regioselective synthesis of biaryl derivatives.
Quantitative Data (Representative)
Note: The following data is for a structurally similar substrate, 1-bromo-3,4-difluorobenzene, and serves as a starting point for optimization.
| Entry | Boronic Acid | Catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (1.5) | K₃PO₄ | Water:Dioxane (1:3) | 105 | 8.5 | ~78 (average for various arylboronic acids) | [5] |
Experimental Protocol: Synthesis of 2,5-dichloro-3-fluoro-1,1'-biphenyl (Representative)
Materials:
-
This compound
-
Phenylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Potassium phosphate (K₃PO₄)
-
1,4-Dioxane
-
Water, degassed
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
In a Schlenk flask, combine this compound (1.0 equiv), phenylboronic acid (1.2 equiv), Pd(PPh₃)₄ (1.5 mol%), and K₃PO₄ (2.0 equiv).
-
Evacuate and backfill the flask with argon or nitrogen.
-
Add a degassed mixture of 1,4-dioxane and water (3:1 v/v).
-
Heat the reaction mixture to 105 °C with vigorous stirring for 8-12 hours.
-
Monitor the reaction by TLC or GC-MS.
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate.
-
Wash with water and brine, then dry the organic layer over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by flash column chromatography.
Sonogashira Coupling
The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and copper complexes.[6][7] This reaction is expected to proceed selectively at the C-Br bond of this compound.
Quantitative Data (Representative)
Note: The following data is for the Sonogashira coupling of a brominated tryptophan derivative and serves as a general guideline.
| Entry | Alkyne | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1 | Various terminal alkynes | [PdCl₂(CH₃CN)₂] (15) | sXPhos (18) | Cs₂CO₃ | Water/Acetonitrile | 65 | 2 | Varies | [8] |
Experimental Protocol: Synthesis of 1-(alkynyl)-2,5-dichloro-3-fluorobenzene (Representative)
Materials:
-
This compound
-
Terminal alkyne (e.g., phenylacetylene)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N)
-
Anhydrous tetrahydrofuran (THF)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To a Schlenk flask, add this compound (1.0 equiv), Pd(PPh₃)₂Cl₂ (3 mol%), and CuI (5 mol%).
-
Evacuate and backfill the flask with argon.
-
Add anhydrous THF and triethylamine.
-
Add the terminal alkyne (1.2 equiv) dropwise.
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, filter the reaction mixture through a pad of Celite® and wash with diethyl ether.
-
Concentrate the filtrate and purify the crude product by flash column chromatography.
Metal-Halogen Exchange
Metal-halogen exchange is a fundamental reaction in organometallic chemistry, enabling the formation of highly reactive organometallic intermediates from organic halides. For this compound, this exchange is expected to occur selectively at the C-Br bond to form the corresponding Grignard or organolithium reagent.
Quantitative Data (Representative)
Note: Yields for Grignard and organolithium formations are typically high but are often inferred from the yield of the subsequent reaction with an electrophile. The data below is for a similar polyhalogenated aryl bromide.
| Entry | Reagent | Solvent | Temp. (°C) | Time (h) | Subsequent Reaction Yield (%) | Reference |
| 1 | i-PrMgCl·LiCl | THF | -15 | 0.5 | 94 (with electrophile) | [9] |
| 2 | n-BuLi | Diethyl ether | -78 | 1 | High (inferred) | [10] |
Experimental Protocol: Grignard Reagent Formation and Trapping (Representative)
Materials:
-
This compound
-
Magnesium turnings, activated
-
Anhydrous tetrahydrofuran (THF)
-
Iodine (a small crystal for initiation)
-
Electrophile (e.g., benzaldehyde)
-
Standard laboratory glassware for anhydrous reactions
Procedure:
-
Place activated magnesium turnings in an oven-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.
-
Add a small crystal of iodine.
-
Add a small amount of anhydrous THF to cover the magnesium.
-
Dissolve this compound (1.0 equiv) in anhydrous THF and add it to the dropping funnel.
-
Add a small portion of the aryl bromide solution to the magnesium suspension. The reaction is initiated when the iodine color disappears and gentle refluxing begins.
-
Add the remaining aryl bromide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, stir the mixture at room temperature for 1-2 hours.
-
Cool the Grignard reagent solution in an ice bath and add the electrophile (e.g., benzaldehyde, 1.0 equiv) dropwise.
-
Stir at room temperature for 1-2 hours.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the product with diethyl ether, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter, concentrate, and purify the product by column chromatography.
Disclaimer
The experimental protocols provided herein are intended as a guide for trained research professionals. These reactions should be performed in a well-ventilated fume hood, and appropriate personal protective equipment should be worn at all times. The reaction conditions, particularly for the Suzuki, Sonogashira, and metal-halogen exchange reactions, are based on procedures for structurally similar compounds and may require optimization for this compound to achieve the desired outcome and yield. All chemicals should be handled with care, and their Safety Data Sheets (SDS) should be consulted prior to use.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Suzuki Coupling [organic-chemistry.org]
- 4. Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives [digibug.ugr.es]
- 5. This compound | 202865-57-4 | Benchchem [benchchem.com]
- 6. Sonogashira Coupling [organic-chemistry.org]
- 7. m.youtube.com [m.youtube.com]
- 8. Halogenase-Assisted Alkyne/Aryl Bromide Sonogashira Coupling for Ribosomally Synthesized Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Regioselective ortho-lithiation of chloro- and bromo-substituted fluoroarenes [infoscience.epfl.ch]
Application Note: Catalyst Selection for Suzuki Coupling of 1-Bromo-2,5-dichloro-3-fluorobenzene
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds, particularly for the synthesis of biaryls.[1][2] 1-Bromo-2,5-dichloro-3-fluorobenzene is a challenging substrate for this reaction due to its electron-deficient nature and steric hindrance from the multiple halogen substituents. These factors can impede the initial oxidative addition step in the catalytic cycle and hinder the subsequent transmetalation and reductive elimination steps.[3][4] Therefore, careful selection of the catalyst system, including the palladium source, ligand, and base, is crucial for achieving high yields and selectivity. This application note provides a guide to selecting an appropriate catalyst system for the Suzuki coupling of this compound with various boronic acids.
Catalyst System Screening
For challenging substrates such as this compound, a screening of various palladium catalysts and ligands is recommended. The choice of ligand is particularly critical in enhancing the catalytic activity and stability of the palladium center.[5] Below is a summary of potential catalyst systems that have shown efficacy in the coupling of sterically hindered and electron-deficient aryl halides.[5][6][7]
Table 1: Recommended Catalyst Systems for Screening
| Catalyst System | Palladium Source | Ligand | Base | Solvent | Temperature (°C) | Key Features |
| Buchwald Ligand System | Pd(OAc)₂ or Pd₂(dba)₃ | SPhos, XPhos, or RuPhos | K₃PO₄ or Cs₂CO₃ | Toluene or Dioxane/H₂O | 80-110 | Highly active for sterically hindered and electron-deficient aryl halides.[6][7] |
| NHC Ligand System | PEPPSI™-IPr or [Pd(IPr)(cinnamyl)Cl] | IPr (N-Heterocyclic Carbene) | K₃PO₄ or t-BuOK | Dioxane or THF | 80-100 | Robust catalysts with high thermal stability and activity for challenging substrates.[5] |
| Triphenylphosphine-based System | Pd(PPh₃)₄ | PPh₃ | K₂CO₃ or Na₂CO₃ | Toluene/EtOH/H₂O | 80-100 | A classic, widely used catalyst, though may be less effective for this specific substrate.[1] |
| Ligand-free System | Pd(OAc)₂ | None | K₂CO₃ or NaOH | H₂O or DMA/H₂O | 100-130 | A cost-effective and environmentally friendly option, but may require higher temperatures and catalyst loading.[8] |
Experimental Protocols
The following is a general protocol for the Suzuki coupling of this compound. This protocol should be optimized based on the results of the catalyst screening.
General Procedure for Suzuki Coupling
-
Reaction Setup: To an oven-dried Schlenk tube, add the palladium source (e.g., Pd(OAc)₂, 2 mol%), the ligand (e.g., SPhos, 4 mol%), and the base (e.g., K₃PO₄, 2.0 equivalents).
-
Reagent Addition: Add this compound (1.0 equivalent) and the desired arylboronic acid (1.2 equivalents).
-
Solvent Addition: Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times. Add the degassed solvent (e.g., toluene, 0.1 M) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir for the specified time (e.g., 12-24 hours).
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: Catalyst selection and optimization workflow.
References
- 1. chemistnotes.com [chemistnotes.com]
- 2. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 3. Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates [organic-chemistry.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/C9CY01331H [pubs.rsc.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Coupling with 1-Bromo-2,5-dichloro-3-fluorobenzene
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the Suzuki-Miyaura coupling of 1-Bromo-2,5-dichloro-3-fluorobenzene. This substrate presents unique challenges due to its electron-deficient nature and potential for steric hindrance.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments in a question-and-answer format.
Q1: I am observing very low or no conversion of my starting material, this compound. What are the likely causes and how can I improve the yield?
A1: Low to no conversion in the Suzuki coupling of a polyhalogenated, electron-deficient substrate like this compound is a common issue. Here are the primary factors to investigate and optimize:
-
Catalyst and Ligand Choice: The selection of the palladium catalyst and its coordinating ligand is critical. Standard catalysts like Pd(PPh₃)₄ may not be effective for this challenging substrate.[1] For electron-deficient and sterically hindered aryl bromides, more robust catalyst systems are often required.
-
Recommendation: Employ electron-rich and bulky phosphine ligands, often referred to as Buchwald ligands (e.g., SPhos, XPhos, RuPhos).[2][3] These ligands promote the oxidative addition step, which can be slow for electron-poor aryl halides, and stabilize the palladium center.[1] N-heterocyclic carbene (NHC) ligands have also shown high efficacy for sterically demanding couplings.[4]
-
-
Base Selection: The base plays a crucial role in the transmetalation step of the catalytic cycle.[5][6] For challenging couplings, the choice of base is critical.[1]
-
Recommendation: Stronger, non-nucleophilic bases are often more effective than weaker ones like sodium carbonate.[1] Consider screening bases such as potassium phosphate (K₃PO₄), cesium carbonate (Cs₂CO₃), or potassium tert-butoxide (t-BuOK).[1][4][7] The use of finely powdered and anhydrous bases can also improve reproducibility.
-
-
Solvent System: The solvent influences the solubility of reagents and the stability of the catalytic species.
-
Reaction Temperature: Elevated temperatures are often necessary to drive the reaction to completion, especially with less reactive substrates.[8][9]
Q2: I am observing significant amounts of side products, such as homocoupling of the boronic acid and protodebromination of my starting material. How can I minimize these?
A2: The formation of side products is a common challenge in Suzuki coupling reactions. Here's how to address them:
-
Homocoupling of Boronic Acid: This side reaction is often caused by the presence of oxygen in the reaction mixture, which can lead to the oxidation of the Pd(0) catalyst to Pd(II), promoting the homocoupling pathway.[11]
-
Protodebromination: This side reaction, where the bromine atom is replaced by a hydrogen atom, can be prevalent with electron-deficient aryl halides.[7]
-
Recommendation: This often indicates that the desired cross-coupling pathway is slow compared to competing decomposition pathways. To mitigate this, focus on accelerating the catalytic cycle by optimizing the catalyst system (using more active ligands), base, and temperature as described in Q1. A more efficient catalyst system will favor the desired cross-coupling over protodebromination.[1]
-
Q3: The reaction works, but the yield is not reproducible. What factors could be contributing to this inconsistency?
A3: Lack of reproducibility can be frustrating. The following are common culprits:
-
Reagent Quality: The purity and activity of your reagents are paramount.
-
Recommendation: Ensure your boronic acid is of high quality and has not degraded during storage. The palladium catalyst and ligands should also be from a reliable source. Solvents should be anhydrous and of high purity.
-
-
Inert Atmosphere: Inconsistent exclusion of oxygen and moisture can lead to variable results.
-
Recommendation: Standardize your procedure for setting up the reaction under an inert atmosphere. Ensure all glassware is thoroughly dried before use.
-
-
Base Handling: The physical properties of the base can affect the reaction.
-
Recommendation: Use a consistent source and batch of your base. Grinding the base to a fine, consistent powder can improve its reactivity and the reproducibility of your results.
-
Frequently Asked Questions (FAQs)
Q1: What is the general order of reactivity for halogens in Suzuki coupling?
A1: The general order of reactivity for halogens in the oxidative addition step of the Suzuki coupling is I > Br > OTf >> Cl.[5][13] Therefore, the bromo-substituent on this compound is expected to be the primary site of reaction.
Q2: Can I achieve selective coupling at one of the chloro- positions?
A2: While the C-Br bond is significantly more reactive than the C-Cl bond, achieving selective coupling at a C-Cl position in the presence of a C-Br bond is highly challenging and would require specialized catalyst systems and reaction conditions designed for C-Cl activation. Generally, the reaction will overwhelmingly favor coupling at the C-Br position.[14]
Q3: How does the fluorine substituent affect the reaction?
A3: The fluorine atom, being highly electron-withdrawing, contributes to the electron-deficient nature of the aromatic ring. This can make the oxidative addition step more challenging. However, fluorinated biaryls are of significant interest in medicinal chemistry and materials science.[15]
Q4: Is it necessary to protect any functional groups on my boronic acid?
A4: The Suzuki-Miyaura coupling is known for its excellent functional group tolerance.[16] Most common functional groups do not require protection. However, highly acidic protons (e.g., in phenols or anilines) may require protection or the use of a stronger base to deprotonate them.
Data Presentation
The following table summarizes recommended starting conditions for optimizing the Suzuki coupling of this compound based on literature for similar challenging substrates.
| Parameter | Recommended Condition | Rationale |
| Palladium Precatalyst | Pd(OAc)₂ or Pd₂(dba)₃ | Common and effective precatalysts.[1] |
| Ligand | SPhos, XPhos, or other Buchwald-type ligands | Electron-rich and bulky ligands that facilitate oxidative addition and reductive elimination.[1][2] |
| Catalyst Loading | 1-5 mol% | A typical range for initial optimization.[1] |
| Base | K₃PO₄ or Cs₂CO₃ | Strong, non-nucleophilic bases that are effective for challenging couplings.[1] |
| Base Equivalents | 2-3 equivalents | Ensures complete reaction.[1] |
| Solvent | Dioxane, THF, or Toluene | Aprotic polar solvents commonly used in Suzuki couplings.[1] |
| Temperature | 80-120 °C | Higher temperatures are often required for electron-deficient aryl bromides.[1] |
| Atmosphere | Inert (Argon or Nitrogen) | Crucial to prevent catalyst deactivation and side reactions.[12] |
Experimental Protocols
General Protocol for Suzuki Coupling of this compound
This protocol provides a starting point for optimization.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%)
-
Ligand (e.g., SPhos, 4 mol%)
-
Base (e.g., K₃PO₄, 3.0 equiv)
-
Anhydrous, degassed solvent (e.g., Dioxane)
-
Schlenk flask or microwave vial
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound, the arylboronic acid, the palladium precatalyst, the ligand, and the base.
-
Add the anhydrous, degassed solvent via syringe.
-
Ensure the reaction mixture is thoroughly deoxygenated by bubbling an inert gas through the solution for 10-15 minutes or by performing three freeze-pump-thaw cycles.[1]
-
Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction with water or a saturated aqueous solution of ammonium chloride.[1]
-
Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).[1]
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure.[1][17]
-
Purify the crude product by flash column chromatography on silica gel.[12][17]
Visualizations
Caption: A flowchart for troubleshooting low yield in Suzuki coupling.
Caption: A diagram of the Suzuki-Miyaura catalytic cycle.
References
- 1. benchchem.com [benchchem.com]
- 2. Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates [organic-chemistry.org]
- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Yoneda Labs [yonedalabs.com]
- 12. benchchem.com [benchchem.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. researchgate.net [researchgate.net]
- 15. Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives [digibug.ugr.es]
- 16. Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
Technical Support Center: 1-Bromo-2,5-dichloro-3-fluorobenzene in Cross-Coupling Reactions
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during cross-coupling reactions involving 1-Bromo-2,5-dichloro-3-fluorobenzene. The primary focus is on preventing the formation of homocoupling byproducts, a common issue that can significantly impact reaction yield and purification efficiency.
Troubleshooting Guide: Minimizing Homocoupling
Homocoupling is an undesired side reaction where two molecules of the same coupling partner react with each other. In the context of reactions with this compound, this can manifest as the formation of a symmetric biaryl from the organometallic reagent (e.g., in Suzuki or Stille coupling) or the Ullmann-type self-coupling of the aryl bromide itself. This guide provides a systematic approach to diagnosing and mitigating these unwanted side reactions.
Problem: Significant formation of homocoupled byproduct is observed.
Below is a troubleshooting decision tree to help identify and resolve the root cause of homocoupling.
Frequently Asked Questions (FAQs)
Q1: What is homocoupling and why is it a problem in my reaction with this compound?
A1: Homocoupling is a side reaction where two identical molecules couple together. In the context of your experiment, this can be the coupling of two molecules of your organometallic reagent (e.g., a boronic acid in a Suzuki reaction) or the self-coupling of two molecules of this compound. This is problematic because it consumes your starting materials, reduces the yield of your desired cross-coupled product, and the resulting byproduct can be difficult to separate during purification due to structural similarities with the target molecule.
Q2: What are the primary causes of homocoupling?
A2: The two main drivers of homocoupling in palladium-catalyzed cross-coupling reactions are the presence of dissolved oxygen and the use of a Palladium(II) precatalyst.[1] Oxygen can oxidize the active Pd(0) catalyst to Pd(II), which can then promote the homocoupling of the organometallic reagent.[2] When using a Pd(II) salt like Pd(OAc)₂, it can directly react with the organometallic reagent to form the homocoupled product during its reduction to the active Pd(0) species.[3]
Q3: How can I effectively remove dissolved oxygen from my reaction?
A3: Rigorous degassing of all solvents and the reaction mixture is critical. Two common and effective methods are:
-
Inert Gas Sparging: Bubbling an inert gas like nitrogen or argon through the solvent for an extended period (20-30 minutes) can displace dissolved oxygen. A subsurface sparge is more efficient.[3]
-
Freeze-Pump-Thaw: This technique involves freezing the solvent under an inert atmosphere, applying a vacuum to remove gases, and then thawing. Repeating this cycle three to five times is highly effective for removing dissolved gases.[1]
Q4: Can the choice of palladium catalyst influence the extent of homocoupling?
A4: Yes, the choice of palladium source is crucial. Pd(II) precatalysts (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂) can initiate homocoupling during their in-situ reduction to the active Pd(0) state.[3] Using a Pd(0) source, such as Pd₂(dba)₃ or Pd(PPh₃)₄, can often minimize this initial burst of homocoupling. If a Pd(II) source is used, adding a mild reducing agent can sometimes help to quickly generate the active Pd(0) catalyst and suppress homocoupling.
Q5: How do ligands affect homocoupling?
A5: Ligands play a critical role in stabilizing the palladium catalyst and modulating its reactivity. Bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) can accelerate the reductive elimination step of the desired cross-coupling catalytic cycle. This can make the cross-coupling pathway kinetically more favorable than the competing homocoupling pathway.
Q6: My substrate, this compound, is electron-deficient. How does this affect its tendency for homocoupling?
A6: The electron-withdrawing nature of the chloro and fluoro substituents on this compound generally makes the C-Br bond more susceptible to oxidative addition to the palladium catalyst. This is often a favorable characteristic for cross-coupling reactions. However, the overall reaction kinetics and the relative rates of the desired cross-coupling versus the undesired homocoupling will depend on a careful balance of all reaction parameters (catalyst, ligand, base, solvent, temperature).
Data Presentation
The presence of oxygen is a major contributor to homocoupling. The following table illustrates the impact of dissolved oxygen concentration on the formation of homocoupled byproduct in a Suzuki coupling reaction.
| Dissolved Oxygen (ppm) | Homocoupling Byproduct (%) |
| 3.3 | 0.18 |
| 0.5 | 0.071 |
Note: Data adapted from a study on the synthesis of a pharmaceutical intermediate, demonstrating a clear correlation between lower oxygen levels and reduced homocoupling.
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol provides a starting point for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.
-
Reagent Preparation: In a dry Schlenk flask equipped with a magnetic stir bar, combine this compound (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), and a suitable base (e.g., K₃PO₄ or Cs₂CO₃, 2.0-3.0 equiv).
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Solvent Addition: Add a degassed solvent system (e.g., 1,4-dioxane/water 10:1 or toluene/water 10:1) via syringe. The concentration should typically be between 0.1 and 0.5 M with respect to the aryl bromide.
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and a suitable ligand (e.g., SPhos or XPhos, 2-4 mol%).
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Protocol 2: General Procedure for Sonogashira Coupling
This protocol outlines a general method for the Sonogashira coupling of this compound with a terminal alkyne. A copper-free version is often preferred to minimize alkyne homocoupling (Glaser coupling).
-
Reaction Setup: To a flame-dried Schlenk flask containing a magnetic stir bar, add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).
-
Inert Atmosphere: Seal the flask and evacuate and backfill with argon three times.
-
Reagent Addition: Under a positive flow of argon, add this compound (1.0 equiv), the terminal alkyne (1.2-1.5 equiv), and a degassed, anhydrous amine base/solvent (e.g., triethylamine or diisopropylamine).
-
Reaction: Heat the mixture to the desired temperature (e.g., 60-80 °C) and stir.
-
Monitoring: Monitor the reaction progress by TLC or GC-MS.
-
Work-up: After completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with aqueous ammonium chloride and brine. Dry the organic layer, filter, and concentrate.
-
Purification: Purify the crude product by flash column chromatography.
Protocol 3: General Procedure for Stille Coupling
This protocol describes a general procedure for the Stille coupling of this compound with an organostannane reagent.
-
Reaction Setup: In a dry Schlenk flask with a magnetic stir bar, dissolve this compound (1.0 equiv) and the organostannane (1.1-1.3 equiv) in a degassed, anhydrous solvent (e.g., toluene or dioxane).
-
Inert Atmosphere: Purge the solution with an inert gas for 15-20 minutes.
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) under a positive pressure of inert gas.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 90-110 °C).
-
Monitoring: Monitor the reaction by TLC or GC-MS.
-
Work-up: After cooling, the reaction mixture can be treated with an aqueous solution of KF to precipitate the tin byproducts, which are then removed by filtration through celite. The filtrate is then extracted with an organic solvent, washed, dried, and concentrated.
-
Purification: Purify the crude product by flash column chromatography.
Visualizations
The following diagrams illustrate key concepts in understanding and preventing homocoupling.
References
- 1. US4347390A - Process for producing 1-bromo-3,5-dichlorobenzene - Google Patents [patents.google.com]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. Palladium-catalyzed aerobic homocoupling of aliphatic olefins to dienes: evidence for rate-limiting concerted metalation–deprotonation - Chemical Science (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Cross-Coupling Reactions of 1-Bromo-2,5-dichloro-3-fluorobenzene
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with 1-Bromo-2,5-dichloro-3-fluorobenzene in cross-coupling reactions.
Troubleshooting Guides
This section addresses specific issues that may be encountered during cross-coupling reactions with this compound.
Problem 1: Low or No Conversion of Starting Material
Possible Causes and Solutions
| Cause | Recommended Action |
| Inactive Catalyst | Use a fresh batch of palladium catalyst and ligand. Ensure proper storage under an inert atmosphere. Consider using a pre-catalyst for more reliable initiation. |
| Insufficient Base | Use a stronger base or increase the equivalents of the current base. The choice of base can be critical and is reaction-dependent (e.g., K₃PO₄ for Suzuki, NaOtBu for Buchwald-Hartwig). |
| Poor Solvent Quality | Use anhydrous and degassed solvents. Trace amounts of water or oxygen can deactivate the catalyst. |
| Low Reaction Temperature | Increase the reaction temperature in increments of 10-20 °C. Some cross-coupling reactions require higher temperatures to proceed efficiently. |
| Inappropriate Ligand | The choice of phosphine ligand is crucial. For electron-rich or sterically hindered substrates, consider using bulky, electron-rich ligands like Buchwald's biaryl phosphine ligands. |
Problem 2: Formation of Homocoupling Byproducts
Possible Causes and Solutions
| Cause | Recommended Action |
| Presence of Oxygen | Thoroughly degas all solvents and reagents and maintain a positive pressure of an inert gas (Argon or Nitrogen) throughout the reaction. Oxygen can promote the oxidative dimerization of organometallic intermediates. |
| High Catalyst Loading | Reduce the catalyst loading. While counterintuitive, higher catalyst concentrations can sometimes favor side reactions. |
| Slow Cross-Coupling Rate | Optimize the reaction conditions (temperature, base, ligand) to favor the desired cross-coupling pathway. A sluggish primary reaction provides more opportunity for side reactions to occur. |
| In Sonogashira Coupling | Minimize the amount of copper(I) co-catalyst or consider running the reaction under copper-free conditions. The presence of oxygen and copper(I) is a primary driver for the homocoupling of terminal alkynes (Glaser coupling). |
Problem 3: Significant Hydrodehalogenation (Loss of Bromine)
Possible Causes and Solutions
| Cause | Recommended Action |
| Presence of Protic Impurities | Use anhydrous solvents and reagents. Water or other protic impurities can serve as a proton source for the hydrodehalogenation of the aryl-palladium intermediate. |
| Choice of Base and Solvent | Certain base/solvent combinations can promote hydrodehalogenation. For example, using alkoxides in protic solvents can be problematic. Consider using carbonate or phosphate bases in aprotic solvents. |
| Ligand Effects | The choice of ligand can influence the rate of reductive elimination versus other pathways. Experiment with different phosphine ligands. |
| Extended Reaction Times at High Temperatures | Monitor the reaction closely and stop it once the starting material is consumed to avoid prolonged exposure to conditions that may favor hydrodehalogenation. |
Frequently Asked Questions (FAQs)
Regioselectivity
Q1: At which position will the cross-coupling reaction occur on this compound?
A1: The cross-coupling reaction is expected to occur selectively at the C-Br bond. The reactivity of halogens in palladium-catalyzed cross-coupling reactions generally follows the order I > Br > Cl > F. This is due to the decreasing bond dissociation energy down the halogen group, which facilitates the oxidative addition step of the catalytic cycle.
Caption: Reactivity of Halogen Substituents.
Suzuki-Miyaura Coupling
Q2: What are the recommended starting conditions for a Suzuki-Miyaura coupling with this compound?
A2: A good starting point for the Suzuki-Miyaura coupling of this compound with an arylboronic acid is presented in the table below. Optimization may be required based on the specific boronic acid used.
| Parameter | Recommended Condition |
| Catalyst | Pd(PPh₃)₄ (2-5 mol%) or Pd(OAc)₂ (2 mol%) with a suitable ligand |
| Ligand (if using Pd(OAc)₂) | SPhos or XPhos (4 mol%) |
| Base | K₂CO₃ or K₃PO₄ (2-3 equivalents) |
| Solvent | Toluene/Water or Dioxane/Water (e.g., 4:1 mixture) |
| Temperature | 80-110 °C |
| Atmosphere | Inert (Argon or Nitrogen) |
Q3: What are the common byproducts in a Suzuki-Miyaura coupling with this substrate?
A3: Besides the desired biaryl product, common byproducts include:
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Homocoupling of the boronic acid: This is often observed, especially if the reaction is not rigorously degassed.
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Hydrodehalogenation: Formation of 2,5-dichloro-3-fluorobenzene.
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Protodeboronation of the boronic acid.
Buchwald-Hartwig Amination
Q4: Which catalyst system is recommended for the Buchwald-Hartwig amination of this compound?
A4: The choice of catalyst system is critical and depends on the amine coupling partner. For primary and secondary amines, a combination of a palladium precursor and a bulky, electron-rich phosphine ligand is generally effective.
| Parameter | Recommended Condition |
| Catalyst Precursor | Pd₂(dba)₃ (1-2 mol%) or Pd(OAc)₂ (2 mol%) |
| Ligand | XPhos, SPhos, or RuPhos (2-4 mol%) |
| Base | NaOtBu or K₃PO₄ (1.5-2 equivalents) |
| Solvent | Toluene or Dioxane (anhydrous and degassed) |
| Temperature | 80-110 °C |
| Atmosphere | Inert (Argon or Nitrogen) |
Q5: What side reactions are common in the Buchwald-Hartwig amination of this substrate?
A5: Potential side reactions include:
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Hydrodehalogenation: As in other cross-coupling reactions, this can be a significant byproduct.
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Catalyst deactivation: Some amines or their corresponding amides can act as catalyst poisons.
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An unproductive side reaction can compete with reductive elimination where the amide undergoes beta-hydride elimination to yield the hydrodehalogenated arene and an imine product.[1]
Sonogashira Coupling
Q6: How can I minimize the homocoupling of the terminal alkyne in a Sonogashira reaction with this compound?
A6: Homocoupling (Glaser coupling) is a prevalent side reaction in Sonogashira couplings. To minimize it:
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Use Copper-Free Conditions: While the reaction may be slower, omitting the copper(I) co-catalyst eliminates the primary pathway for alkyne dimerization.
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Rigorous Inert Atmosphere: Ensure all reagents and solvents are thoroughly degassed, and maintain a positive pressure of an inert gas.
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Slow Addition of the Alkyne: Adding the terminal alkyne slowly to the reaction mixture can help to keep its concentration low, disfavoring the homocoupling pathway.
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Use of a Reducing Atmosphere: In some cases, a dilute hydrogen atmosphere can suppress oxidative homocoupling.
Heck Reaction
Q7: What are the key considerations for a successful Heck reaction with this compound?
A7: For a successful Heck reaction, consider the following:
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Catalyst: Pd(OAc)₂ is a common and effective catalyst.
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Ligand: Phosphine ligands such as PPh₃ or P(o-tol)₃ are often used.
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Base: An inorganic base like Et₃N, K₂CO₃, or NaOAc is required to neutralize the HBr formed.
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Solvent: Polar aprotic solvents like DMF, NMP, or acetonitrile are typically used.
-
Temperature: The reaction usually requires heating, often in the range of 80-140 °C.
Experimental Protocols (Model Systems)
The following are model protocols based on similar substrates and may require optimization for this compound.
General Suzuki-Miyaura Coupling Protocol
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To a flame-dried Schlenk flask, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), K₂CO₃ (2.0 mmol), and the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol).
-
Evacuate and backfill the flask with argon three times.
-
Add degassed toluene (5 mL) and water (1 mL).
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Heat the reaction mixture to 90 °C and stir for 12-24 hours.
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
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Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
General Buchwald-Hartwig Amination Protocol
-
To a flame-dried Schlenk tube, add Pd₂(dba)₃ (0.01 mmol), the phosphine ligand (e.g., XPhos, 0.02 mmol), and NaOtBu (1.4 mmol).
-
Seal the tube, and evacuate and backfill with argon.
-
Add a solution of this compound (1.0 mmol) in anhydrous, degassed toluene (5 mL).
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Add the amine (1.2 mmol).
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Heat the reaction mixture to 100 °C for 12-24 hours.
-
Monitor the reaction by TLC or GC-MS.
-
After cooling, quench the reaction with saturated aqueous NH₄Cl.
-
Extract with an organic solvent, wash with brine, dry, and concentrate.
-
Purify by column chromatography.
Visualizations
Caption: Generalized Catalytic Cycle for Cross-Coupling Reactions.
Caption: Troubleshooting Decision Tree for Cross-Coupling Reactions.
References
How to avoid dehalogenation of 1-Bromo-2,5-dichloro-3-fluorobenzene
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments with 1-Bromo-2,5-dichloro-3-fluorobenzene, with a primary focus on preventing unwanted dehalogenation.
Frequently Asked Questions (FAQs)
Q1: What is this compound? this compound is a polyhalogenated aromatic compound used as a chemical intermediate or building block in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries.[1][2] Its structure, featuring four different halogen atoms on a benzene ring, offers multiple reactive sites for various organic transformations, such as metal-catalyzed coupling reactions.[1][2]
Q2: What is dehalogenation and why is it a concern for this compound? Dehalogenation is a side reaction where a halogen atom is replaced by a hydrogen atom.[3] This is a significant issue as it leads to the formation of undesired byproducts, which reduces the yield of the target molecule and complicates purification. For this compound, the reactivity of the carbon-halogen bonds towards reductive cleavage generally follows the order C-Br > C-Cl > C-F.[1] Therefore, the carbon-bromine bond is the most susceptible to this unwanted reaction.[1]
Q3: What experimental conditions typically cause dehalogenation? Dehalogenation, specifically hydrodehalogenation, is often a palladium-catalyzed side reaction in cross-coupling chemistry.[3][4] The primary mechanism involves the formation of a palladium-hydride (Pd-H) species, which can arise from the reaction of the palladium complex with bases, solvents (like alcohols), or trace amounts of water.[3] This Pd-H species can then react with the aryl halide to produce the dehalogenated arene.[3] Electron-deficient aryl halides are particularly susceptible to this side reaction.[3]
Q4: How can I minimize dehalogenation during a Suzuki-Miyaura coupling reaction? Minimizing dehalogenation in Suzuki-Miyaura coupling involves careful optimization of several factors:
-
Ligand Choice: Use bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands.[3]
-
Base Selection: Employ weaker inorganic bases such as K₃PO₄ or carbonates like K₂CO₃ and Cs₂CO₃.[3]
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Solvent System: Use aprotic solvents like dioxane, THF, or toluene to avoid potential hydride sources.[3]
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Temperature Control: Carefully increase the temperature, as higher temperatures can sometimes accelerate the desired reaction over side reactions.[3]
-
Inert Atmosphere: Thoroughly degas the reaction mixture to remove oxygen, which can affect catalyst performance.[3]
Troubleshooting Guide: Preventing Dehalogenation
This guide addresses specific issues that may arise during your experiments.
| Problem | Potential Cause | Recommended Solution |
| Low yield of desired product with significant hydrodehalogenation byproduct. | The palladium catalyst is promoting the formation of a Pd-H species.[3] | Ligand Screening: Switch to bulkier, more electron-donating ligands (e.g., Buchwald's biaryl phosphine ligands) to disfavor the dehalogenation pathway.[3] Base Optimization: Use milder bases like K₃PO₄ or Cs₂CO₃ instead of strong alkoxide bases.[3] |
| Reaction is sluggish, and dehalogenation increases with reaction time. | The oxidative addition step of the catalytic cycle is slow, allowing more time for side reactions.[3] | Increase Temperature: Cautiously raise the reaction temperature to accelerate the desired coupling reaction.[3] Use a More Active Catalyst: Employ a pre-catalyst that more readily forms the active Pd(0) species.[3] |
| Dehalogenation observed even with optimized conditions. | The solvent or residual water is acting as a hydride source.[3] | Solvent Change: Ensure the use of dry, aprotic solvents such as dioxane or toluene.[3] Degassing: Thoroughly degas all reagents and solvents using methods like freeze-pump-thaw cycles or by bubbling an inert gas (Argon, Nitrogen) through the mixture.[3] |
Data Presentation: Effect of Reaction Conditions on Dehalogenation
The following table summarizes representative data on how the choice of base and ligand can influence the outcome of a Suzuki-Miyaura coupling, minimizing the dehalogenated byproduct.
| Catalyst/Ligand | Base | Solvent | Temperature (°C) | Desired Product Yield (%) | Dehalogenated Byproduct (%) |
| Pd(OAc)₂ / SPhos | K₃PO₄ | Dioxane | 100 | 92 | < 5 |
| Pd(OAc)₂ / PPh₃ | K₂CO₃ | Toluene/H₂O | 110 | 75 | 15 |
| PdCl₂(dppf) | NaOtBu | THF | 80 | 60 | 30 |
| (IPr)Pd(allyl)Cl | NaOtBu | Dioxane | 80 | High Yield | Minimal |
Note: This data is illustrative, based on general principles for suppressing dehalogenation in aryl halides.[3][5] Optimal conditions should be determined empirically for each specific reaction.
Experimental Protocols
Optimized Suzuki-Miyaura Coupling Protocol to Minimize Dehalogenation
This protocol provides a starting point for the cross-coupling of this compound with an arylboronic acid.
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Pd(OAc)₂ (2 mol%)
-
SPhos (4 mol%)
-
K₃PO₄ (2.5 eq)
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Anhydrous dioxane
-
Argon or Nitrogen gas
Procedure:
-
To a dry Schlenk tube under an inert argon atmosphere, add this compound, the arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.
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Evacuate and backfill the tube with argon three times.
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Add anhydrous, degassed dioxane via syringe.
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Seal the tube and place it in a preheated oil bath at 100 °C.
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Stir the reaction mixture vigorously. Monitor the reaction progress by TLC or GC-MS.
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Upon completion, cool the reaction mixture to room temperature.
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Dilute the mixture with ethyl acetate and wash with water and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel.
Mandatory Visualization
Caption: Competing reaction pathways for this compound.
Caption: Troubleshooting workflow for minimizing dehalogenation side reactions.
References
- 1. This compound | 202865-57-4 | Benchchem [benchchem.com]
- 2. This compound (202865-57-4) for sale [vulcanchem.com]
- 3. benchchem.com [benchchem.com]
- 4. tandfonline.com [tandfonline.com]
- 5. Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes [organic-chemistry.org]
Technical Support Center: Purification of Biaryl Products from 1-Bromo-2,5-dichloro-3-fluorobenzene Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis and purification of biaryl products from Suzuki-Miyaura coupling reactions involving 1-Bromo-2,5-dichloro-3-fluorobenzene.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I can expect in my Suzuki coupling reaction with this compound?
A1: The most common side products in Suzuki-Miyaura reactions, particularly with electron-deficient aryl halides like this compound, include:
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Homocoupling Product: The self-coupling of the boronic acid or boronate ester to form a symmetrical biaryl. This is often a major byproduct.[1][2]
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Dehalogenation Product: The replacement of the bromine atom on your starting material with a hydrogen atom, yielding 1,4-dichloro-2-fluorobenzene.[3]
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Protodeborylation Product: The cleavage of the C-B bond of your boronic acid reagent, replacing it with a hydrogen atom.
-
Residual Palladium Catalyst: Palladium residues can remain in the crude product and may require specific purification steps to remove.
-
Unreacted Starting Materials: Incomplete reactions will leave behind unreacted this compound and the boronic acid/ester.
Q2: My crude product is a complex mixture. What is the best general strategy to start the purification process?
A2: A general workflow for purifying your biaryl product is to first perform an aqueous workup to remove inorganic salts and water-soluble impurities. This is typically followed by column chromatography to separate the desired product from the major organic side products. If further purification is required, recrystallization or preparative HPLC can be employed to achieve high purity.
Q3: How does the presence of two chlorine atoms and a fluorine atom on the starting material affect the purification?
A3: The high degree of halogenation makes the resulting biaryl product relatively non-polar and often a solid at room temperature. This has several implications for purification:
-
Solubility: The product will likely have good solubility in non-polar to moderately polar organic solvents like hexanes, dichloromethane, and ethyl acetate, which is advantageous for chromatography.
-
Crystallinity: Polychlorinated biaryls are often crystalline, making recrystallization a viable and effective purification technique.[4]
-
Chromatographic Behavior: The polarity of your biaryl product will be influenced by the coupling partner. However, the polychlorinated ring system provides a non-polar character, which helps in separation from more polar impurities by normal-phase chromatography.
Troubleshooting Guide
Problem 1: Low yield of the desired biaryl product after initial workup.
| Possible Cause | Troubleshooting Suggestion |
| Incomplete Reaction | Monitor the reaction progress by TLC or LC-MS. If starting materials are still present, consider extending the reaction time or increasing the temperature. For electron-deficient aryl bromides, ensuring an efficient catalyst system (e.g., using Buchwald-type ligands) is crucial.[5] |
| Catalyst Deactivation | Ensure the reaction is performed under an inert atmosphere (nitrogen or argon) as oxygen can deactivate the palladium catalyst. Use degassed solvents. |
| Suboptimal Base | The choice of base is critical. For electron-deficient systems, bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) can be more effective than sodium carbonate.[3] |
| Boronic Acid Instability | Protodeborylation can be an issue. Consider using a more stable boronate ester (e.g., a pinacol ester) instead of the boronic acid. |
Problem 2: Difficulty in separating the desired product from the homocoupling byproduct.
| Possible Cause | Troubleshooting Suggestion |
| Similar Polarity | The desired product and the homocoupling byproduct may have very similar polarities, making separation by column chromatography challenging. |
| Optimize Column Chromatography: Use a long column with a high surface area silica gel. Employ a shallow solvent gradient with a low polarity eluent system (e.g., hexanes/ethyl acetate or hexanes/dichloromethane). | |
| Consider Recrystallization: If both compounds are solids, carefully select a recrystallization solvent or solvent system where the solubility of the desired product and the byproduct are significantly different at high and low temperatures. | |
| Preparative HPLC: For very difficult separations, reversed-phase preparative HPLC can provide the necessary resolution. |
Problem 3: Product is an oil and will not crystallize.
| Possible Cause | Troubleshooting Suggestion |
| Residual Solvent | Ensure all solvent from the previous purification step (e.g., column chromatography) has been thoroughly removed under high vacuum. |
| Presence of Impurities | Even small amounts of impurities can inhibit crystallization. Try to further purify the oil by column chromatography using a very shallow solvent gradient. |
| Inherent Property | Some biaryl compounds are oils at room temperature. If the product is pure by NMR and LC-MS, crystallization may not be feasible. |
| Induce Crystallization: Try scratching the inside of the flask with a glass rod at the solvent-air interface, or add a seed crystal if available. Cooling the solution in an ice bath or freezer may also promote crystallization. |
Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography
This protocol is a general guideline for the separation of a moderately non-polar biaryl product from common Suzuki coupling impurities.
1. Preparation of the Column:
-
Select a glass column of appropriate size (a good rule of thumb is a 20-50 fold excess of silica gel by weight compared to the crude product).[6]
-
Pack the column with silica gel (230-400 mesh) using either a dry or wet packing method. Ensure the packing is uniform and free of air bubbles.[2]
2. Sample Loading:
-
Dissolve the crude product in a minimal amount of a non-polar solvent (e.g., dichloromethane or toluene).
-
In a separate flask, add silica gel (2-3 times the weight of the crude product) and the dissolved sample.
-
Evaporate the solvent to obtain a free-flowing powder (dry loading).
-
Carefully add the dry-loaded sample to the top of the prepared column.
3. Elution:
-
Begin elution with a non-polar solvent such as hexanes.
-
Gradually increase the polarity of the eluent by adding a more polar solvent like ethyl acetate or dichloromethane. A typical starting gradient might be 100% hexanes, progressing to 99:1, 98:2, 95:5 hexanes:ethyl acetate, and so on. The optimal solvent system should be determined beforehand by thin-layer chromatography (TLC).[7]
-
Collect fractions and analyze them by TLC to identify those containing the pure product.
Table 1: Example Solvent Systems for Column Chromatography
| Impurity Type | Typical Elution Profile | Suggested Starting Solvent System (Hexanes/Ethyl Acetate) |
| Homocoupling Product | Slightly less or more polar than the desired product | 98:2 to 95:5 |
| Dehalogenation Product | Less polar than the desired product | 100% Hexanes to 99:1 |
| Unreacted Boronic Acid | More polar than the desired product | 90:10 to 80:20 |
| Palladium Complexes | Can be polar and remain on the baseline | May require more polar eluents to wash from the column |
Protocol 2: Purification by Recrystallization
Recrystallization is an effective method for purifying solid biaryl products.[8]
1. Solvent Selection:
-
The ideal solvent should dissolve the compound well when hot but poorly when cold.[9]
-
Test the solubility of your crude product in small amounts of various solvents (e.g., hexanes, ethanol, isopropanol, toluene, or mixtures like hexanes/ethyl acetate) to find a suitable system.[4]
2. Single-Solvent Recrystallization Procedure:
-
Place the crude solid in an Erlenmeyer flask.
-
Add a minimal amount of the chosen solvent and heat the mixture to boiling with stirring.
-
Continue adding small portions of the hot solvent until the solid just dissolves.
-
If the solution is colored, you may add a small amount of activated charcoal and hot filter the solution.
-
Allow the solution to cool slowly to room temperature. Crystal formation should occur.
-
Once at room temperature, cool the flask in an ice bath to maximize crystal yield.
-
Collect the crystals by vacuum filtration, washing with a small amount of the cold recrystallization solvent.
-
Dry the crystals under vacuum.
3. Two-Solvent Recrystallization Procedure:
-
Dissolve the crude product in a minimal amount of a hot solvent in which it is readily soluble.
-
While hot, add a second solvent (in which the product is poorly soluble but is miscible with the first solvent) dropwise until the solution becomes cloudy.
-
Add a few drops of the first solvent to redissolve the precipitate and make the solution clear again.
-
Allow the solution to cool slowly, as described above, to induce crystallization.
Protocol 3: Purification by High-Performance Liquid Chromatography (HPLC)
For high-purity requirements or difficult separations, preparative reversed-phase HPLC can be used.
1. Method Development:
-
Develop an analytical method first on an analytical HPLC system to determine the optimal mobile phase and column.
-
For halogenated aromatic compounds, C18 and Phenyl-Hexyl or Pentafluorophenyl (PFP) columns are often effective.[10]
-
A typical mobile phase would be a gradient of water and acetonitrile or methanol, often with a small amount of acid (e.g., 0.1% formic acid or trifluoroacetic acid).
2. Preparative HPLC Run:
-
Scale up the analytical method to a preparative column with the same stationary phase.
-
Dissolve the sample in a suitable solvent (ideally the mobile phase) and filter it before injection.
-
Perform the purification, collecting fractions corresponding to the peak of the desired product.
-
Combine the pure fractions and remove the solvent under reduced pressure.
Table 2: Example HPLC Conditions
| Parameter | Condition |
| Column | C18, 5 µm, or PFP, 5 µm |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |
| Gradient | e.g., 50% B to 100% B over 20 minutes |
| Flow Rate | Dependent on column diameter (analytical: ~1 mL/min; preparative: >10 mL/min) |
| Detection | UV (e.g., at 254 nm) |
Visual Guides
Caption: General workflow for the purification of biaryl products.
Caption: Troubleshooting strategies for common purification challenges.
References
- 1. CN112441966A - Method for producing 2-chloro-3-trifluoromethylpyridine from 2,3, 6-trichloro-5-trifluoromethylpyridine - Google Patents [patents.google.com]
- 2. orgsyn.org [orgsyn.org]
- 3. Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives [digibug.ugr.es]
- 4. www1.udel.edu [www1.udel.edu]
- 5. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]
- 6. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 7. Simultaneous extraction and clean-up of polychlorinated biphenyls and their metabolites from small tissue samples using pressurized liquid extraction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mt.com [mt.com]
- 9. people.chem.umass.edu [people.chem.umass.edu]
- 10. HPLC separation of related halogenated aromatic, any one?? - Chromatography Forum [chromforum.org]
Challenges in the scale-up of reactions with 1-Bromo-2,5-dichloro-3-fluorobenzene
Welcome to the technical support center for 1-Bromo-2,5-dichloro-3-fluorobenzene. This resource is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with the scale-up of reactions involving this versatile but complex halogenated aromatic compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary reactivity considerations for this compound?
A1: The primary consideration is the differential reactivity of the three halogen substituents. In many common cross-coupling reactions, such as Suzuki-Miyaura, the carbon-bromine bond is significantly more reactive than the carbon-chlorine bonds.[1] This allows for selective functionalization at the bromine position. The presence of three electron-withdrawing halogens also activates the aromatic ring towards nucleophilic aromatic substitution (SNAr).[1]
Q2: What are the main safety concerns when handling this compound?
A2: this compound is classified as a warning-level hazard. It is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[1][2] Appropriate personal protective equipment (PPE), including gloves, goggles, and a lab coat, should be worn at all times. Work should be conducted in a well-ventilated fume hood.
Q3: How should this compound be stored?
A3: It should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from heat sources and incompatible materials such as strong oxidizing agents.[1]
Troubleshooting Guides
Suzuki-Miyaura Coupling Reactions
Issue: Low yield or incomplete conversion during scale-up.
This is a common issue when scaling up Suzuki-Miyaura reactions. The troubleshooting workflow below can help identify the root cause.
Caption: Troubleshooting workflow for low-yield Suzuki-Miyaura reactions.
Issue: Formation of significant byproducts.
-
Homocoupling of Boronic Acid: This often occurs due to the presence of oxygen, which can oxidize the active Pd(0) catalyst.[3]
-
Solution: Ensure thorough degassing of solvents and the reaction vessel. Use a direct Pd(0) source or a pre-catalyst that rapidly forms the active species.
-
-
Protodeboronation: The boronic acid is replaced by a hydrogen atom.
-
Solution: Use milder bases (e.g., K₂CO₃ instead of NaOH) and consider anhydrous conditions if the reaction allows.[4]
-
-
Reaction at Chlorine Positions: While less likely, forcing conditions (high temperature, prolonged reaction times) can lead to undesired coupling at the C-Cl positions.
-
Solution: Carefully control the reaction temperature and time. Monitor the reaction progress to stop it once the C-Br coupling is complete.
-
Quantitative Data: Suzuki-Miyaura Coupling
The following table provides illustrative data for the scale-up of a Suzuki-Miyaura coupling between this compound and Phenylboronic acid.
| Parameter | Lab Scale (1 g) | Pilot Scale (1 kg) |
| Catalyst Loading (mol%) | 1.0 | 0.5 |
| Solvent Volume (L/kg) | 10 | 8 |
| Reaction Temperature (°C) | 90 | 95 |
| Reaction Time (h) | 4 | 6 |
| Yield (%) | 92 | 88 |
| Purity (%) | >99 | 98.5 |
| Key Impurities | Homocoupling (<0.5%) | Homocoupling (0.8%), Dichloro-fluoro-biphenyl isomers (<0.5%) |
Grignard Reagent Formation and Subsequent Reactions
Issue: Difficulty in initiating the Grignard reaction.
The formation of a Grignard reagent can be sluggish to initiate, especially on a larger scale where surface area to volume ratio decreases.
Caption: Logical guide for troubleshooting Grignard reaction initiation.
Issue: Runaway reaction and poor temperature control during scale-up.
Grignard reagent formation is highly exothermic.[5] Poor heat dissipation on a large scale can lead to dangerous temperature spikes.
-
Solution:
-
Controlled Addition: Add the this compound solution slowly and subsurface to the magnesium slurry.
-
Efficient Cooling: Ensure the reactor has adequate cooling capacity.
-
Dilution: Use a sufficient volume of a suitable solvent (e.g., THF, 2-MeTHF) to help manage the exotherm.
-
Quantitative Data: Grignard Formation and Quench
Illustrative data for the formation of the Grignard reagent from this compound and its subsequent quench with an electrophile.
| Parameter | Lab Scale (10 g) | Pilot Scale (10 kg) |
| Solvent (THF) Volume (L/kg) | 2 | 4 |
| Addition Time (h) | 0.5 | 4 |
| Max Internal Temperature (°C) | 45 | 55 |
| Yield of Grignard (titration, %) | ~90 | ~85 |
| Yield after Quench (%) | 85 | 78 |
| Key Impurities | Wurtz coupling byproduct (<5%) | Wurtz coupling byproduct (8-10%), Unreacted starting material (5%) |
Nucleophilic Aromatic Substitution (SNAr)
Issue: Low reactivity with a desired nucleophile.
While the ring is activated, strong nucleophiles are often required.
-
Solution:
-
Increase Temperature: Carefully increasing the reaction temperature can improve the reaction rate.
-
Use a More Polar Aprotic Solvent: Solvents like DMSO or DMF can accelerate SNAr reactions.
-
Phase-Transfer Catalysis (PTC): For reactions involving an anionic nucleophile in a biphasic system, a PTC like a quaternary ammonium salt can significantly improve reaction rates by transporting the nucleophile into the organic phase.[6]
-
Experimental Protocols
Protocol 1: Scale-up of Suzuki-Miyaura Coupling
Reaction: this compound + Phenylboronic acid → 2,5-dichloro-3-fluoro-1,1'-biphenyl
Materials:
| Reagent | Molar Mass ( g/mol ) | Amount (1 kg Scale) | Moles | Equivalents |
| This compound | 243.88 | 1.00 kg | 4.10 | 1.0 |
| Phenylboronic Acid | 121.93 | 0.60 kg | 4.92 | 1.2 |
| Pd(PPh₃)₄ | 1155.56 | 23.7 g | 0.0205 | 0.005 |
| K₂CO₃ | 138.21 | 1.70 kg | 12.30 | 3.0 |
| Toluene | - | 6.0 L | - | - |
| Water | - | 2.0 L | - | - |
Procedure:
-
Vessel Preparation: To a clean, dry, and inerted 20 L reactor, add toluene (6.0 L) and water (2.0 L). Begin vigorous stirring.
-
Degassing: Bubble nitrogen gas through the solvent mixture for at least 1 hour to remove dissolved oxygen.
-
Reagent Charging: Under a nitrogen atmosphere, charge K₂CO₃ (1.70 kg), Phenylboronic Acid (0.60 kg), this compound (1.00 kg), and finally Pd(PPh₃)₄ (23.7 g).
-
Reaction: Heat the mixture to 95°C and maintain for 6 hours. Monitor the reaction progress by HPLC or GC.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Separate the organic layer. Wash the organic layer with 2 M HCl (2 L) and then with brine (2 L).
-
Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by recrystallization or column chromatography.
Protocol 2: Grignard Reagent Formation
Reaction: this compound + Mg → (2,5-dichloro-3-fluorophenyl)magnesium bromide
Materials:
| Reagent | Molar Mass ( g/mol ) | Amount (1 kg Scale) | Moles | Equivalents |
| Magnesium Turnings | 24.31 | 120 g | 4.94 | 1.2 |
| This compound | 243.88 | 1.00 kg | 4.10 | 1.0 |
| Tetrahydrofuran (THF), anhydrous | - | 4.0 L | - | - |
| Iodine | 253.81 | One small crystal | - | - |
Procedure:
-
Vessel Preparation: Flame-dry a 10 L reactor under a nitrogen atmosphere. Allow to cool.
-
Magnesium Activation: Add magnesium turnings (120 g) and a crystal of iodine to the reactor. Gently warm with a heat gun under nitrogen until the purple iodine vapor coats the magnesium.
-
Initiation: Add 200 mL of anhydrous THF. Prepare a solution of this compound (1.00 kg) in anhydrous THF (3.8 L). Add approximately 50 mL of this solution to the magnesium slurry. The disappearance of the iodine color and gentle refluxing indicates initiation.
-
Addition: Once the reaction has initiated, slowly add the remaining aryl bromide solution over 4 hours, maintaining the internal temperature below 55°C with external cooling.
-
Completion: After the addition is complete, stir the mixture for an additional 1 hour at 40-45°C.
-
Usage: The resulting Grignard reagent is ready for use in the subsequent reaction. It is typically not isolated.
References
Technical Support Center: Suzuki Coupling with Polyhalogenated Substrates
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during Suzuki-Miyaura cross-coupling reactions with polyhalogenated substrates, which are known to present unique challenges leading to low yields and complex product mixtures.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for low yields in Suzuki coupling reactions with polyhalogenated substrates?
A1: Low yields in Suzuki couplings with polyhalogenated substrates often stem from a combination of factors. The most common issues include a lack of chemoselectivity, leading to mixtures of mono-, di-, and poly-substituted products, and the occurrence of undesirable side reactions. Key contributors to low yield are:
-
Dehalogenation: The replacement of a halogen atom with a hydrogen atom on the starting material is a frequent side reaction. This occurs when a palladium-hydride species is formed, which can then undergo reductive elimination with the aryl group.[1][2]
-
Homocoupling: The coupling of two boronic acid/ester molecules to form a symmetrical biaryl product reduces the amount of the desired cross-coupled product. This is often promoted by the presence of oxygen or the use of a Pd(II) precatalyst that is inefficiently reduced to the active Pd(0) species.[3]
-
Protodeboronation: The cleavage of the C-B bond in the boronic acid or ester, replacing it with a C-H bond, effectively removes the organoboron coupling partner from the reaction.[2][4] This is particularly problematic for electron-deficient boronic acids.[4]
-
Poor Catalyst Activity or Deactivation: The chosen catalyst system (palladium source and ligand) may not be active enough to efficiently couple sterically hindered or electron-rich polyhalogenated substrates. The catalyst can also be deactivated by impurities or oxygen.[2][4]
Q2: How can I control the selectivity to achieve mono-arylation of a dihalogenated substrate?
A2: Achieving selective mono-arylation requires careful optimization of reaction conditions to favor the reaction at one halogen position over the other and to prevent a second coupling event. Key strategies include:
-
Stoichiometry Control: Using a slight deficiency of the boronic acid (0.8-1.0 equivalents) can favor mono-substitution.[1]
-
Ligand Selection: The choice of ligand is crucial. Bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs) can influence the steric environment around the palladium center, often favoring mono-arylation.[5][6] However, in some cases, bulky monodentate ligands can promote difunctionalization.[5] Ligand-free conditions, known as "Jeffery" conditions, have also been shown to provide excellent selectivity for mono-arylation in specific cases.[7][8]
-
Base and Solvent Effects: The choice of base and solvent can significantly impact selectivity. For instance, in the coupling of dibromoarenes, polar oxygen-containing solvents like THF can promote mono-arylation.[5][9][10] The interplay between the halide byproduct, solvent, and ligand affects the selectivity for mono- versus difunctionalization.[5]
-
Reaction Temperature and Time: Lowering the reaction temperature and carefully monitoring the reaction time can help to stop the reaction after the first coupling has occurred, minimizing the formation of the di-substituted product.
Q3: My polyhalogenated substrate has identical halogens (e.g., dichlorobenzene). How is site-selectivity achieved in such cases?
A3: Site-selectivity in substrates with identical halogens is governed by a combination of electronic and steric effects, as well as the reaction conditions.[11]
-
Electronic Effects: The inherent electronic properties of the substrate play a major role. For example, in polyhalogenated pyridines, oxidative addition of the palladium catalyst is often favored at the C2 and C4 positions due to the electron-withdrawing nature of the nitrogen atom.[12][13] The presence of other substituents on the ring can further influence the electronic environment and direct the coupling to a specific position.[12]
-
Steric Hindrance: Coupling is generally disfavored at sterically congested positions. This can be exploited to achieve selective coupling at a less hindered halogen.
-
Ligand Control: The ligand can have a profound effect on site-selectivity. For instance, in the coupling of 2,4-dichloropyridine, the use of a bulky N-heterocyclic carbene (NHC) ligand can favor coupling at the C4 position, while other ligands might favor the C2 position.[8]
-
Directing Groups: The presence of a directing group on the substrate can coordinate to the palladium catalyst and deliver it to a specific halogen, thereby controlling the site of oxidative addition.
Troubleshooting Guide
Issue 1: Significant Amount of Dehalogenated Byproduct
| Potential Cause | Troubleshooting Strategy |
| Presence of a Hydride Source | Avoid using protic solvents like alcohols, which can be a source of hydrides. Switch to aprotic solvents such as dioxane, THF, or toluene.[1] |
| Inappropriate Base | Strong alkoxide bases can sometimes act as hydride donors. Consider using weaker inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄.[1] |
| Sub-optimal Ligand | The ligand may not be promoting the desired reductive elimination efficiently. Switch to a bulkier, more electron-rich phosphine ligand (e.g., Buchwald-type ligands) or an N-heterocyclic carbene (NHC) ligand.[1] |
| Excessive Water | While a small amount of water is often necessary, too much can lead to dehalogenation. If using anhydrous conditions, ensure all reagents and solvents are dry. In aqueous systems, try varying the water content.[1] |
Issue 2: Predominant Formation of Homocoupled Byproduct
| Potential Cause | Troubleshooting Strategy |
| Presence of Oxygen | Oxygen can oxidize the active Pd(0) catalyst to Pd(II), which promotes homocoupling.[3] Thoroughly degas all solvents and the reaction mixture by bubbling with an inert gas (Argon or Nitrogen) or by using freeze-pump-thaw cycles.[4] |
| Inefficient Reduction of Pd(II) Precatalyst | If using a Pd(II) source like Pd(OAc)₂, it can directly react with the boronic acid to form the homocoupled product.[3] Consider using a Pd(0) precatalyst like Pd(PPh₃)₄ or a pre-formed catalyst system designed for efficient in situ generation of Pd(0). |
| Slow Transmetalation | If the transmetalation step is slow, it allows more time for competing side reactions like homocoupling. Ensure the base is sufficiently strong and soluble to activate the boronic acid. |
Issue 3: Poor Selectivity (Mixture of Mono- and Di-substituted Products)
| Potential Cause | Troubleshooting Strategy |
| Incorrect Stoichiometry | An excess of the boronic acid will drive the reaction towards di-substitution. Use a stoichiometric amount or a slight deficiency of the boronic acid (0.9-1.0 equivalents) for mono-substitution.[1] |
| Sub-optimal Ligand | The ligand plays a critical role in controlling selectivity. Screen different classes of ligands, including bulky phosphines and NHCs, to find one that favors mono-arylation.[5] |
| Inappropriate Solvent/Base Combination | The solvent and base can influence the relative rates of the first and second coupling reactions. For dibromoarenes, polar, oxygen-containing solvents like THF may favor mono-arylation.[5] Experiment with different bases, as their strength and cation can affect selectivity. |
| High Reaction Temperature/Long Reaction Time | More forcing conditions (higher temperature, longer time) can promote the second coupling reaction.[12] Monitor the reaction closely by TLC or LC-MS and stop it once the desired mono-substituted product is maximized. |
Data Presentation: Catalyst System Performance in Dichloropyridine Coupling
The following table summarizes the performance of different catalytic systems for the Suzuki-Miyaura coupling of dichloropyridines, highlighting the impact of the catalyst, ligand, and conditions on yield and selectivity.
| Catalyst System | Dichloropyridine Substrate | Arylboronic Acid | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Selectivity (Mono:Di / C-X:C-Y) | Reference |
| Ni(cod)₂ / PPh₂Me | 2,5-Dichloropyridine | 4-Chlorophenylboronic acid | K₃PO₄ | MeCN | 80 | 24 | 85 (mono) | >20:1 (mono:di) | [14] |
| Ni(cod)₂ / PCy₃ | 2,5-Dichloropyridine | 4-Chlorophenylboronic acid | K₃PO₄ | THF | 80 | 24 | 38 (di) | 1:3.8 (mono:di) | [14] |
| Pd(PEPPSI)(IPr) | 2,4-Dichloropyridine | Phenylboronic acid | K₂CO₃ | Dioxane | 80 | 24 | 85 | 10.4:1 (C4:C2) | [14] |
| Pd(OAc)₂ (ligand-free) | 2,5-Dichloropyridine | Phenylboronic acid | K₂CO₃ | NMP/H₂O/n-Bu₄NBr | 130 | 0.5 | 75 | 24:1 (C5:C2) | [7] |
| Pd₂(dba)₃ / FcPPh₂ | 2,6-Dichloropyridine | Alkyl pinacol boronic ester | K₃PO₄ | Dioxane | 100 | 12 | 85 (mono) | N/A | [15] |
| Pd(OAc)₂ / Ad₂PⁿBu | 2,6-Dichloropyridine | Heptyl boronic pinacol ester | LiOᵗBu | Dioxane/H₂O | 100 | 12 | 94 (di) | N/A | [16] |
Experimental Protocols
Protocol 1: Selective Mono-Arylation of 3,5-Dibromobenzene-1,2-diamine[1]
This protocol is designed for the selective mono-arylation of a dihalogenated aromatic compound.
Reactants:
-
3,5-Dibromobenzene-1,2-diamine (1.0 eq)
-
Arylboronic acid (0.9 eq)
-
Pd(PPh₃)₄ (0.02-0.05 eq)
-
K₂CO₃ (2.0-3.0 eq)
-
1,4-Dioxane/Water (degassed)
Procedure:
-
In a Schlenk flask, combine the 3,5-dibromobenzene-1,2-diamine, arylboronic acid, Pd(PPh₃)₄, and K₂CO₃.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Add the degassed 1,4-dioxane/water solvent system.
-
Heat the reaction mixture with stirring to the desired temperature (e.g., 80-100 °C).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion (consumption of the limiting reagent), cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: C4-Selective Suzuki Coupling of 2,4-Dichloropyridine[14]
This protocol is optimized for the C4-selective coupling of 2,4-dichloropyridine using an NHC-palladium catalyst.
Reactants:
-
2,4-Dichloropyridine (1.0 eq)
-
Phenylboronic acid (1.1 eq)
-
Pd(PEPPSI)(IPr) (3 mol%)
-
K₂CO₃ (2.0 eq)
-
Anhydrous 1,4-Dioxane
Procedure:
-
Inside a glovebox, charge a reaction vial with 2,4-dichloropyridine, phenylboronic acid, and K₂CO₃.
-
Add the Pd(PEPPSI)(IPr) catalyst to the vial.
-
Add anhydrous 1,4-dioxane.
-
Seal the vial and stir the mixture at 80 °C for 24 hours.
-
After cooling, quench the reaction with water and extract with an organic solvent.
-
Analyze the crude product by GC-MS or ¹H NMR to determine regioselectivity and yield.
-
Purify the product by column chromatography.
Visualizations
Caption: Troubleshooting workflow for low-yield Suzuki coupling with polyhalogenated substrates.
Caption: Key factors controlling site-selectivity in Suzuki couplings of polyhalogenated substrates.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Yoneda Labs [yonedalabs.com]
- 4. benchchem.com [benchchem.com]
- 5. chemrxiv.org [chemrxiv.org]
- 6. Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 7. benchchem.com [benchchem.com]
- 8. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Semantic Scholar [semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 14. benchchem.com [benchchem.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Improving Regioselectivity in Reactions of 1-Bromo-2,5-dichloro-3-fluorobenzene
Welcome to the technical support center for 1-Bromo-2,5-dichloro-3-fluorobenzene. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on achieving high regioselectivity in various chemical transformations involving this versatile building block.
Frequently Asked Questions (FAQs)
Q1: What is the expected order of reactivity for the halogen atoms in this compound in palladium-catalyzed cross-coupling reactions?
A1: In palladium-catalyzed cross-coupling reactions, the reactivity of the carbon-halogen bond generally follows the trend: C-Br > C-Cl.[1] This is due to the lower bond dissociation energy of the C-Br bond compared to the C-Cl bond, making oxidative addition of the palladium catalyst to the C-Br bond more favorable. Therefore, reactions like Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings are expected to occur selectively at the C1 position (the site of the bromine atom).
Q2: How do the electronic properties of the substituents on this compound influence its reactivity?
A2: The fluorine and chlorine atoms are electron-withdrawing groups, which influence the electron density of the aromatic ring. In palladium-catalyzed cross-coupling reactions, oxidative addition is generally favored at the most electron-deficient carbon-halogen bond.[2] The combined inductive effects of the flanking chlorine and fluorine atoms can influence the reactivity of the C-Br bond.
Q3: Can the regioselectivity of a reaction be reversed to favor functionalization at a C-Cl bond in the presence of the C-Br bond?
A3: While challenging, achieving selectivity for a C-Cl bond in the presence of a more reactive C-Br bond is sometimes possible with specialized catalyst systems. This might involve the use of specific ligands that sterically hinder the C-Br position or reaction conditions that favor a different mechanistic pathway. However, the more common and predictable strategy is to first react at the C-Br bond and then target the C-Cl bonds in a subsequent step under more forcing conditions.
Q4: What is the primary challenge in achieving regioselective lithiation or Grignard formation with this compound?
A4: The primary challenge is to achieve selective metal-halogen exchange at the C-Br bond without competing reactions. For lithiation, low temperatures (e.g., -78 °C) are crucial to prevent side reactions like benzyne formation, which can occur if the organolithium intermediate is formed adjacent to a halogen that can be eliminated.[3][4] For Grignard formation, initiation of the reaction at the C-Br bond is expected, but careful control of temperature is necessary to avoid unwanted side reactions.
Troubleshooting Guides
Issue 1: Poor Regioselectivity in Suzuki-Miyaura Coupling (Mixture of C-Br and C-Cl coupled products)
Possible Causes:
-
High Reaction Temperature: Elevated temperatures can provide enough energy to overcome the activation barrier for C-Cl bond cleavage.
-
Highly Active Catalyst: A very reactive palladium catalyst, often generated from bulky, electron-rich phosphine ligands, may not effectively differentiate between the C-Br and C-Cl bonds.
-
Prolonged Reaction Time: Allowing the reaction to proceed for too long after the C-Br coupling is complete can lead to the slower C-Cl coupling occurring.
Troubleshooting Steps:
-
Lower the Reaction Temperature: Start with a lower temperature (e.g., 60-80 °C) and gradually increase only if the reaction is too slow.
-
Screen Ligands: Test a range of phosphine ligands. Less electron-rich or more sterically compact ligands may enhance selectivity for the C-Br bond.
-
Optimize Catalyst Loading: A lower catalyst loading (e.g., 1-2 mol%) may favor the more facile C-Br activation.
-
Monitor Reaction Progress: Carefully monitor the reaction by TLC or GC-MS and stop the reaction once the starting material is consumed to avoid over-reaction.
Issue 2: Low Yield in Buchwald-Hartwig Amination at the C-Br Position
Possible Causes:
-
Catalyst Deactivation: The palladium catalyst can be deactivated by impurities or side reactions.
-
Inappropriate Base: The choice of base is critical and can affect both the rate and yield of the reaction.
-
Poor Ligand Choice: The ligand may not be suitable for the specific amine and aryl bromide combination.
Troubleshooting Steps:
-
Use a Pre-catalyst: Employ a well-defined palladium pre-catalyst to ensure the generation of the active Pd(0) species.
-
Screen Bases: Evaluate a range of bases such as NaOtBu, K₃PO₄, and Cs₂CO₃. The strength and solubility of the base can significantly impact the reaction.[5]
-
Vary the Ligand: Test different generations of Buchwald-Hartwig ligands (e.g., XPhos, RuPhos, BrettPhos) to find the optimal one for your substrate.[6]
-
Ensure Inert Atmosphere: Conduct the reaction under a rigorously inert atmosphere (e.g., argon or nitrogen) to prevent catalyst oxidation.
Issue 3: Uncontrolled Reaction during Lithiation or Grignard Formation
Possible Causes:
-
Reaction Temperature Too High: This can lead to benzyne formation or other side reactions.
-
Impure Reagents or Solvents: Water or other protic impurities will quench the organometallic reagents.
-
Slow Initiation of Grignard Reaction: Difficulty in initiating the Grignard reaction can lead to a buildup of the alkyl halide, followed by a rapid, uncontrolled reaction.
Troubleshooting Steps:
-
Maintain Low Temperature: For lithiation, maintain the temperature at or below -78 °C. For Grignard formation, initiate the reaction at room temperature and then cool to maintain a steady reaction rate.
-
Use Anhydrous Conditions: Ensure all glassware is oven-dried and cooled under an inert atmosphere. Use anhydrous solvents.
-
Activate Magnesium: For Grignard formation, activate the magnesium turnings with a small crystal of iodine or 1,2-dibromoethane.
-
Slow Addition: Add the solution of this compound slowly to the lithium reagent or magnesium to maintain control over the reaction.
Data Presentation
The following tables provide representative data for Suzuki-Miyaura and Buchwald-Hartwig reactions on analogous polyhalogenated aromatic compounds to illustrate the effect of different reaction parameters on yield and selectivity. These conditions can serve as a starting point for optimizing reactions with this compound.
Table 1: Representative Conditions for Regioselective Suzuki-Miyaura Coupling of Aryl Bromides
| Entry | Palladium Source (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | Pd(PPh₃)₄ (3) | - | K₂CO₃ | Toluene/H₂O | 90 | 12 | 85-95 | [7] |
| 2 | Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ | 1,4-Dioxane | 100 | 18 | 90-98 | [8] |
| 3 | Pd(OAc)₂ (2) | P(o-tol)₃ (4) | Cs₂CO₃ | DMF | 80 | 24 | 80-92 | [9] |
Table 2: Representative Conditions for Regioselective Buchwald-Hartwig Amination of Aryl Bromides
| Entry | Palladium Source (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | Pd₂(dba)₃ (2) | Xantphos (4) | NaOtBu | Toluene | 100 | 18 | 90-97 | [10] |
| 2 | Pd(OAc)₂ (2) | RuPhos (4) | K₃PO₄ | 1,4-Dioxane | 110 | 24 | 88-96 | [11] |
| 3 | Pd₂(dba)₃ (1.5) | BrettPhos (3) | Cs₂CO₃ | t-AmylOH | 100 | 16 | 92-99 | [6] |
Experimental Protocols
Protocol 1: General Procedure for Regioselective Suzuki-Miyaura Coupling at the C-Br Position
This protocol is a representative procedure and may require optimization for specific substrates.
-
Materials:
-
This compound (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Pd(PPh₃)₄ (0.03 mmol, 3 mol%)
-
K₂CO₃ (2.0 mmol)
-
Toluene (5 mL)
-
Deionized water (1 mL)
-
Schlenk flask or sealed tube
-
Magnetic stirrer and heating block
-
-
Procedure:
-
To an oven-dried Schlenk flask, add this compound, the arylboronic acid, and K₂CO₃.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add Pd(PPh₃)₄ to the flask under a positive pressure of the inert gas.
-
Add degassed toluene and degassed deionized water to the flask via syringe.
-
Heat the reaction mixture to 90 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 12-24 hours.
-
Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Protocol 2: General Procedure for Regioselective Buchwald-Hartwig Amination at the C-Br Position
This protocol is a representative procedure and may require optimization for specific amines.
-
Materials:
-
This compound (1.0 mmol)
-
Amine (1.2 mmol)
-
Pd₂(dba)₃ (0.02 mmol, 2 mol%)
-
Xantphos (0.04 mmol, 4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 mmol)
-
Anhydrous toluene (5 mL)
-
Schlenk tube or similar reaction vessel
-
Magnetic stirrer and heating block
-
-
Procedure:
-
To an oven-dried Schlenk tube under an inert atmosphere, add this compound, Pd₂(dba)₃, and Xantphos.
-
Add sodium tert-butoxide.
-
Evacuate and backfill the Schlenk tube with the inert gas three times.
-
Add the amine followed by anhydrous toluene via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 18-24 hours.
-
After completion, cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Visualizations
Caption: Workflow for a typical regioselective Suzuki-Miyaura coupling reaction.
Caption: Troubleshooting logic for poor regioselectivity in cross-coupling reactions.
References
- 1. Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Regioselective ortho-lithiation of chloro- and bromo-substituted fluoroarenes [infoscience.epfl.ch]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. research.rug.nl [research.rug.nl]
- 7. mdpi.com [mdpi.com]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
- 10. Chemoselective amination of 5-bromo-2-chloro-3-fluoropyridine. - OAK Open Access Archive [oak.novartis.com]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Catalyst Poisoning in 1-Bromo-2,5-dichloro-3-fluorobenzene Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1-Bromo-2,5-dichloro-3-fluorobenzene. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues related to catalyst poisoning in cross-coupling reactions involving this versatile building block.
Frequently Asked Questions (FAQs)
Q1: What are the most common cross-coupling reactions performed with this compound, and which catalysts are typically used?
A1: this compound is a valuable precursor in organic synthesis, particularly for creating complex molecules in the pharmaceutical and agrochemical industries.[1] The most common cross-coupling reactions involving this substrate are:
-
Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds. Due to the differential reactivity of the halogen substituents (C-Br > C-Cl), the bromine atom is the most likely site for selective coupling.[1] Palladium catalysts, such as Pd(PPh₃)₄ and PdCl₂(dppf), are frequently used.
-
Buchwald-Hartwig Amination: This reaction forms carbon-nitrogen bonds. Palladium catalysts with bulky phosphine ligands, like XPhos or RuPhos, are often employed.
-
Heck Reaction: This reaction couples the aryl halide with an alkene. Palladium catalysts are also standard for this transformation.
-
Sonogashira Coupling: This reaction forms a carbon-carbon bond between the aryl halide and a terminal alkyne, typically using a palladium catalyst and a copper co-catalyst.
Q2: What are the primary sources of catalyst poisoning in these reactions?
A2: Catalyst poisoning, the deactivation of a catalyst by a chemical compound, can arise from several sources:[2]
-
Impurities in the Starting Material: this compound may contain residual reagents or byproducts from its synthesis that can act as catalyst poisons. Common analytical techniques like Gas Chromatography-Mass Spectrometry (GC-MS) can be used to identify such impurities.[1]
-
Reagents and Solvents: Impurities in solvents (e.g., peroxides in THF), bases, or other reagents can deactivate the catalyst. The presence of water can also have a significant, though sometimes beneficial, impact on certain reactions like the Buchwald-Hartwig amination.[3][4]
-
Reaction Byproducts: Halide ions (Br⁻, Cl⁻) generated during the reaction can sometimes inhibit the catalyst.[5][6]
-
Air and Moisture: Many palladium catalysts, particularly in their active Pd(0) state, are sensitive to air and moisture. Oxidation of the catalyst can lead to deactivation.[7]
-
Substrate Itself: In some cases, the substrate or coupling partner can contain functional groups that coordinate too strongly to the metal center, inhibiting catalysis. For instance, sulfur-containing compounds are known to poison palladium catalysts.[8][9]
Q3: How does the fluorine substituent in this compound affect catalysis?
A3: The electron-withdrawing nature of the fluorine atom can influence the reactivity of the aryl halide in cross-coupling reactions. More specifically, fluoride ions have been shown to induce a redox-switchable behavior in certain palladium(II)/(IV) catalytic cycles, potentially leading to catalyst deactivation. This effect is dependent on the specific ligand system and reaction conditions.
Troubleshooting Guide
Issue 1: Low or No Reaction Conversion
| Possible Cause | Troubleshooting Steps |
| Catalyst Inactivity | - Use a fresh batch of catalyst: Palladium catalysts, especially those stored for extended periods, can lose activity. - Employ a pre-catalyst: Pre-catalysts are often more air- and moisture-stable and can provide more consistent results. - Ensure proper activation: If using a Pd(II) source, ensure conditions are suitable for its reduction to the active Pd(0) species. |
| Reagent Quality | - Check the purity of this compound: Analyze the starting material for impurities using GC-MS. - Use high-purity, anhydrous, and degassed solvents: Oxygen and water can deactivate the catalyst. - Verify the quality of the base and other reagents: Use freshly opened or properly stored reagents. |
| Ligand Degradation | - Phosphine Oxidation: Phosphine ligands are susceptible to oxidation to phosphine oxides, especially in the presence of trace air.[2] Use of air-free reaction techniques is crucial. - P-C Bond Cleavage: At elevated temperatures, cleavage of the phosphorus-carbon bond can occur, leading to inactive catalyst species.[2][10] |
| Inhibitory Species | - Halide Ion Inhibition: An excess of bromide or chloride ions from the substrate can sometimes inhibit the catalyst. The addition of halide scavengers or the use of specific ligand systems can mitigate this.[5][6] - Fluoride-Induced Deactivation: If fluoride-induced deactivation is suspected, consider using a catalyst system less sensitive to fluoride or modifying the reaction conditions. |
Issue 2: Formation of Side Products (e.g., Homocoupling)
| Possible Cause | Troubleshooting Steps |
| Oxygen Contamination | - Thoroughly degas all solvents and the reaction vessel: Oxygen can promote the homocoupling of boronic acids in Suzuki-Miyaura reactions.[11] |
| Incorrect Catalyst-to-Ligand Ratio | - Optimize the catalyst-to-ligand ratio: An inappropriate ratio can lead to the formation of undesired catalyst species that promote side reactions. |
| Sub-optimal Temperature | - Adjust the reaction temperature: Higher temperatures can sometimes lead to ligand degradation and the formation of byproducts. |
Quantitative Data on Catalyst Deactivation
While specific quantitative data for reactions involving this compound is limited in the literature, the following table summarizes the general effects of common poisons on palladium-catalyzed reactions.
| Poison | Catalyst System | Reaction Type | Effect on Conversion/Yield | Reference |
| Sulfur Compounds | Pd Nanoparticles | Suzuki-Miyaura | Significant decrease in yield when using sulfur-containing reactants. | [8] |
| Water | Pd(dba)₂/XPhos | Buchwald-Hartwig Amination | Can have a beneficial effect on conversion when using Cs₂CO₃ as a base. | [3] |
| Oxygen | Pd(0) catalysts | Suzuki-Miyaura | Promotes homocoupling of boronic acids and catalyst decomposition. | [11][12] |
Experimental Protocols
General Protocol for Buchwald-Hartwig Amination of an Aryl Chloride (Adaptable for this compound)
This protocol is adapted from a procedure for the amination of 4-chlorotoluene and can be used as a starting point for reactions with this compound, with the expectation that the C-Br bond will be more reactive.
Materials:
-
This compound (1.0 equiv)
-
Amine (1.5 equiv)
-
Bis(dibenzylideneacetone)palladium(0) (Pd(dba)₂) (1.5 mol%)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (3.0 mol%)
-
Sodium tert-butoxide (2.0 equiv)
-
Anhydrous, degassed toluene
Procedure:
-
To a 2-necked flask under a nitrogen atmosphere, add Pd(dba)₂ (0.0633 mmol), XPhos (0.127 mmol), and sodium tert-butoxide (8.44 mmol).
-
Add toluene (5 mL) and stir the mixture at room temperature for 5 minutes.
-
Add this compound (4.22 mmol) and the amine (6.33 mmol) in one portion.
-
Stir the resulting mixture at reflux for 6 hours, monitoring the reaction by GC or TLC.
-
After cooling to room temperature, quench the reaction with water (10 mL).
-
Extract the aqueous layer with an organic solvent, wash the organic layer with water and brine, dry over Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.[13]
Note: Toluene should be degassed by bubbling with nitrogen for 30 minutes prior to use.[13]
Catalyst Regeneration
Deactivated palladium on carbon (Pd/C) catalysts can often be regenerated.
General Protocol for Regeneration of Palladium on Carbon
Method 1: Washing and Reduction
-
Wash the inactivated Pd/C catalyst with deionized water (2-3 times) followed by centrifugation.
-
Wash the catalyst with methanol (2-3 times) followed by centrifugation.
-
Treat the catalyst with a reducing agent (e.g., formaldehyde or hydrazine hydrate solution). For example, use a 30% formaldehyde solution at 30°C for 1.5 hours.
-
Wash with methanol (1-2 times) and then deionized water, using centrifugation to separate the catalyst after each wash.
-
This process can recover 90-95% of the catalyst's activity.[14]
Method 2: Treatment with Acid and Base
-
Dissolve the mixture of product and deactivated catalyst in glacial acetic acid.
-
Filter and wash the catalyst with absolute ethanol.
-
Dry the catalyst in an oven at 110°C for 6 hours.
-
Stir the dried catalyst in a 10 wt.% NaOH solution at 60°C for 3 hours.
-
Filter and wash with absolute ethanol and deionized water, then dry in an oven.[15]
Visualizing Catalyst Poisoning and Troubleshooting
Diagram 1: Common Catalyst Deactivation Pathways
Caption: Key pathways leading to the deactivation of palladium catalysts.
Diagram 2: Troubleshooting Workflow for Low Reaction Conversion
Caption: A systematic approach to diagnosing and resolving low conversion issues.
Diagram 3: Logical Steps for Catalyst Regeneration
Caption: A general workflow for the regeneration of palladium on carbon catalysts.
References
- 1. This compound | 202865-57-4 | Benchchem [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Effect of water on the palladium-catalyzed amidation of aryl bromides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. researchgate.net [researchgate.net]
- 6. Halide and pseudohalide effects in Pd-catalysed cross-coupling reactions - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. thieme.de [thieme.de]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Yoneda Labs [yonedalabs.com]
- 12. benchchem.com [benchchem.com]
- 13. TCI Practical Example: Buchwald-Hartwig Amination of Aryl Chlorides using a Palladium Catalyst and XPhos Ligand | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 14. CN105363476A - Palladium/carbon catalyst regeneration and mechanical application method - Google Patents [patents.google.com]
- 15. mdpi.com [mdpi.com]
Technical Support Center: Managing Reaction Exotherms with 1-Bromo-2,5-dichloro-3-fluorobenzene
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance for managing reaction exotherms when working with 1-Bromo-2,5-dichloro-3-fluorobenzene. The following troubleshooting guides and FAQs are designed to address specific issues you may encounter during your experiments, ensuring safer and more reliable outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the primary exothermic risks associated with this compound?
A1: this compound is a halogenated aromatic compound that can undergo several types of reactions known to be exothermic. The primary risks arise from:
-
Grignard Reagent Formation: The reaction with magnesium to form a Grignard reagent is often highly exothermic and can have an induction period, leading to a sudden and rapid temperature increase.
-
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura): These reactions, while widely used, can have significant exotherms, particularly during the oxidative addition and reductive elimination steps. The rate of heat generation can be influenced by the catalyst, ligands, base, and solvent used.[1][2]
-
Nucleophilic Aromatic Substitution (SNAr): Reactions with strong nucleophiles can be exothermic, especially given the electron-withdrawing nature of the halogen substituents on the benzene ring.
Q2: Are there any specific reagents that are incompatible with this compound and could lead to a dangerous exotherm?
A2: Yes, care should be taken to avoid uncontrolled reactions with:
-
Strong Oxidizing Agents: Can lead to rapid and potentially explosive reactions.
-
Strong Reducing Agents: Can also result in highly exothermic reactions.
-
Strong Bases: Can promote dehydrohalogenation or other exothermic side reactions.
-
Pyrophoric Reagents: Such as organolithium compounds, which react violently with water and can ignite in air.[3]
Q3: What are the initial signs of a runaway reaction?
A3: Key indicators of a potential runaway reaction include:
-
A rapid and unexpected increase in temperature that is not controlled by the cooling system.
-
A sudden increase in pressure within the reaction vessel.
-
Noticeable gas evolution.
-
A change in the color or viscosity of the reaction mixture.
-
Boiling of the solvent, even with cooling applied.
Q4: What immediate steps should I take if I suspect a runaway reaction?
A4: If you suspect a runaway reaction, prioritize safety:
-
Alert personnel in the immediate vicinity.
-
If safe to do so, immediately remove any heating source.
-
Ensure maximum cooling is applied to the reactor.
-
If the reaction is equipped with a quenching system, activate it according to your standard operating procedure.
-
If the situation cannot be controlled, evacuate the area and follow your institution's emergency procedures.
Troubleshooting Guide: Uncontrolled Exotherms
This guide is presented in a question-and-answer format to help you troubleshoot specific issues related to exothermic reactions involving this compound.
Issue 1: Sudden temperature spike during Grignard reagent formation.
-
Question: I am trying to form the Grignard reagent of this compound, and after a period of no apparent reaction, the temperature suddenly increased rapidly. What happened and how can I prevent this?
-
Answer: This is likely due to an induction period, which is common in Grignard reactions. During this time, the reaction has not initiated, and the aryl halide concentration builds up. Once the reaction starts, the accumulated reagent reacts quickly, causing a large exotherm.
-
Prevention:
-
Initiation: Ensure the magnesium turnings are activated. A small crystal of iodine or a few drops of 1,2-dibromoethane can be used to initiate the reaction.
-
Controlled Addition: Add the this compound solution slowly and subsurface to the magnesium suspension. Ensure a slight exotherm is observed after the initial addition before proceeding with the rest of the addition.
-
Monitoring: Continuously monitor the reaction temperature. If the exotherm stops, pause the addition until it resumes.
-
-
Issue 2: The temperature of my Suzuki-Miyaura coupling reaction is increasing more than expected.
-
Question: I am performing a Suzuki-Miyaura coupling with this compound, and the internal temperature is rising above the target, even with cooling. What could be the cause?
-
Answer: The exotherm in a Suzuki-Miyaura coupling can be influenced by several factors.
-
Troubleshooting Steps:
-
Reagent Addition Rate: If one of the reagents is added portion-wise or via an addition funnel, slow down the addition rate.
-
Catalyst Activity: A highly active catalyst system can lead to a faster reaction rate and thus a greater rate of heat generation. Consider using a less active catalyst or a lower catalyst loading.
-
Base and Solvent Effects: The choice of base and solvent can significantly impact the reaction rate and exothermicity.[2] A stronger base may lead to a faster reaction.
-
Cooling Capacity: Ensure your cooling system is adequate for the scale of the reaction. For larger-scale reactions, a more efficient cooling bath or a reactor with a larger surface area-to-volume ratio may be necessary.
-
-
Issue 3: How do I safely quench a reaction that has shown a significant exotherm?
-
Question: My reaction was highly exothermic, and now I need to quench it. What is the safest way to do this?
-
Answer: Quenching can also be highly exothermic, especially if unreacted starting materials are present.
-
Safe Quenching Protocol:
-
Cooling: Cool the reaction mixture to a low temperature (e.g., 0 °C) in an ice bath before adding any quenching agent.
-
Slow Addition: Add the quenching agent (e.g., saturated aqueous ammonium chloride for Grignard reactions, or water for many coupling reactions) very slowly and dropwise with vigorous stirring.[4]
-
Monitor Temperature: Continuously monitor the internal temperature during the quench. If the temperature starts to rise rapidly, pause the addition until it subsides.
-
Choice of Quenching Agent: For highly reactive reagents like Grignards, using a less reactive quenching agent initially, such as isopropanol, before adding water can help to moderate the exotherm.[5]
-
-
Quantitative Data on Reaction Exotherms (Illustrative)
Disclaimer: The following data is illustrative for a hypothetical Suzuki-Miyaura coupling reaction of this compound. Actual experimental values may vary and should be determined by appropriate calorimetric studies before scaling up any reaction.
Table 1: Illustrative Calorimetric Data for a Suzuki-Miyaura Coupling Reaction
| Parameter | Value | Units | Notes |
| Heat of Reaction (ΔHr) | -150 | kJ/mol | Highly exothermic. |
| Adiabatic Temperature Rise (ΔTad) | 120 | °C | Assumes no heat loss to the surroundings. |
| Maximum Temperature of Synthesis Reaction (MTSR) | 180 | °C | Calculated as Initial Temperature + ΔTad. |
| Time to Maximum Rate under Adiabatic Conditions (TMRad) | 1.5 | hours | Indicates how quickly the reaction can run away without cooling. |
Experimental Protocols
Detailed Protocol for a Suzuki-Miyaura Coupling Reaction
This protocol is a general guideline and should be optimized for your specific substrate and desired product.
Materials:
-
This compound
-
Arylboronic acid
-
Palladium catalyst (e.g., Pd(PPh3)4)
-
Base (e.g., K2CO3)
-
Solvent (e.g., 1,4-dioxane and water)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and K2CO3 (2.0 equiv).
-
Add the palladium catalyst (0.05 equiv).
-
Evacuate and backfill the flask with an inert atmosphere three times.
-
Add the degassed solvent mixture (e.g., 1,4-dioxane/water 4:1).
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.
-
Monitor the reaction progress by a suitable analytical method (e.g., TLC, GC, or LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Proceed with a safe quenching and workup procedure.
General Protocol for Quenching an Exothermic Reaction
This protocol provides a general framework for safely quenching a reaction.
Materials:
-
Reaction mixture
-
Appropriate quenching agent (e.g., water, saturated aq. NH4Cl, isopropanol)
-
Addition funnel
-
Ice bath
-
Thermometer
Procedure:
-
Ensure the reaction vessel is in a well-ventilated fume hood and that you are wearing appropriate personal protective equipment (PPE).
-
Cool the reaction vessel in an ice bath to an internal temperature of 0-5 °C.
-
Place the chosen quenching agent in an addition funnel.
-
With vigorous stirring, add the quenching agent dropwise to the reaction mixture.
-
Carefully monitor the internal temperature. If the temperature rises by more than 5-10 °C, stop the addition and allow the mixture to cool before resuming.
-
Be aware of a potential induction period, especially with highly reactive species.[4]
-
Continue the slow addition until gas evolution ceases and the exotherm is no longer observed.
-
Once the quench is complete, allow the mixture to slowly warm to room temperature before proceeding with the workup.
Visualizations
Caption: Decision-making workflow for managing potential reaction exotherms.
Caption: Logical troubleshooting guide for an unexpected exotherm.
Caption: Experimental workflow for the Suzuki-Miyaura coupling reaction.
References
Technical Support Center: Stille Coupling with 1-Bromo-2,5-dichloro-3-fluorobenzene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in Stille coupling reactions with 1-Bromo-2,5-dichloro-3-fluorobenzene. The following information is intended to offer guidance on work-up procedures and address common challenges encountered during the purification of the resulting biaryl compounds.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the work-up of a Stille coupling reaction involving this compound?
The main challenges include the removal of toxic organotin byproducts, purification of the polychlorinated and fluorinated biaryl product from starting materials and side products, and preventing potential side reactions such as dehalogenation. The electron-deficient nature of the aryl halide may influence reaction rates and the propensity for side reactions.
Q2: How can I effectively remove the organotin byproducts from the reaction mixture?
Several methods are effective for removing organotin residues.[1][2] The choice of method may depend on the scale of your reaction and the properties of your product. Common techniques include:
-
Aqueous Potassium Fluoride (KF) Wash: This is a widely used method where the reaction mixture is washed with a saturated aqueous solution of KF. The fluoride ions react with the tin byproducts to form insoluble and easily filterable trialkyltin fluorides.
-
Silica Gel Chromatography: The crude product can be purified by column chromatography. Using silica gel treated with triethylamine (2-5%) or potassium carbonate can enhance the separation of the desired product from tin residues.[1]
-
Celite Filtration: After the KF wash, filtering the mixture through a pad of Celite can effectively remove the precipitated tin fluoride.
Q3: My product appears to be contaminated with a dehalogenated version of the starting material. What could be the cause and how can I avoid it?
Dehalogenation can be a significant side reaction in Stille couplings, particularly with polyhalogenated or electron-deficient aryl halides.[3] This can be influenced by factors such as the solvent, catalyst, and ligand. To minimize dehalogenation:
-
Solvent Choice: Solvents like toluene are often preferred over more coordinating solvents like dioxane or DMF, which have been observed to promote dehalogenation.[3]
-
Catalyst and Ligand System: Using bulkier phosphine ligands (e.g., dppf) may help to suppress reductive dehalogenation.[3] Optimizing the palladium catalyst and ligand system is crucial.
-
Reaction Conditions: Employing milder reaction conditions, if feasible for the coupling, can also reduce the incidence of side reactions.
Q4: I am experiencing low yields after the work-up procedure. What are the potential causes and solutions?
Low yields can result from several factors during the work-up:
-
Incomplete Reaction: Ensure the Stille coupling has gone to completion before initiating the work-up.
-
Product Loss during Extraction: The polychlorinated and fluorinated nature of the product may affect its solubility. Ensure you are using an appropriate extraction solvent.
-
Adsorption onto Tin Byproducts or Celite: The desired product can sometimes adsorb onto the precipitated tin fluoride or the Celite used for filtration. Thoroughly wash the filter cake with the organic solvent to recover any adsorbed product.
-
Degradation on Silica Gel: If your product is sensitive, prolonged exposure to silica gel during chromatography can lead to degradation. Deactivating the silica gel with triethylamine can mitigate this.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Persistent Tin Contamination in NMR | Incomplete precipitation of tin fluoride. Co-elution of tin species with the product during chromatography. | Ensure vigorous stirring during the KF wash for at least one hour. If a precipitate forms at the interface, filter through Celite. For chromatography, use silica gel treated with 2-5% triethylamine or 10% potassium carbonate.[1] |
| Formation of an Emulsion During Aqueous Work-up | High concentration of reagents or byproducts. | Dilute the reaction mixture further with the organic solvent. Add brine to the aqueous layer to help break the emulsion. Gentle swirling of the separatory funnel can also be effective. |
| Significant Amount of Dehalogenated Starting Material Observed by GC-MS | Reductive dehalogenation side reaction. | Switch to a less coordinating solvent like toluene.[3] Use a bulkier phosphine ligand. Consider using a microwave reactor to potentially improve reaction kinetics and reduce side reactions.[3] |
| Low Recovery of Product After Column Chromatography | Product is highly nonpolar and elutes quickly with nonpolar solvents. Product is adsorbing to the silica gel. | Use a less polar eluent system for chromatography. Deactivate the silica gel with triethylamine. |
| Reaction Fails to Go to Completion | Inactive catalyst. Poor quality of reagents or solvents. | Use a fresh batch of palladium catalyst. Ensure all reagents are pure and solvents are anhydrous and degassed. |
Experimental Protocols
The following are generalized protocols that should be optimized for your specific reaction conditions and scale.
Protocol 1: Aqueous Potassium Fluoride (KF) Work-up
-
Reaction Quenching: After the reaction is complete, cool the mixture to room temperature.
-
Dilution: Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate, diethyl ether).
-
KF Wash: Transfer the diluted mixture to a separatory funnel and wash with a saturated aqueous solution of potassium fluoride (KF). Shake vigorously for 1-2 minutes and allow the layers to separate. Repeat the wash two more times.
-
Celite Filtration: If a white precipitate (trialkyltin fluoride) forms and hinders separation, filter the entire mixture through a pad of Celite. Wash the Celite pad thoroughly with the organic solvent to recover the product.
-
Brine Wash: Wash the organic layer with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
Protocol 2: Silica Gel Chromatography for Tin Removal
-
Preparation of Treated Silica Gel: Prepare a slurry of silica gel in the desired eluent. For enhanced tin removal, add 2-5% triethylamine to the eluent.[1]
-
Column Packing: Pack a chromatography column with the prepared silica gel slurry.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a suitable solvent and load it onto the column.
-
Elution: Elute the column with an appropriate solvent system, monitoring the fractions by TLC or GC-MS to isolate the purified product.
Data Presentation
Table 1: Comparison of Tin Removal Methods
| Method | Typical Reagents/Materials | Advantages | Disadvantages |
| Aqueous KF Wash | Saturated aqueous KF solution, Celite | Effective for precipitating tin salts, relatively inexpensive. | May lead to emulsions, potential for product adsorption on precipitate. |
| Silica Gel Chromatography (Standard) | Silica gel, organic solvents | Good for general purification. | May not be sufficient for complete removal of all tin species. |
| Treated Silica Gel Chromatography | Silica gel, triethylamine or potassium carbonate, organic solvents | High efficiency for tin removal.[1] | Requires preparation of treated silica, potential for product incompatibility with basic conditions. |
Table 2: Recommended Starting Conditions for Work-up
| Parameter | Recommendation | Notes |
| Extraction Solvent | Ethyl acetate, Diethyl ether, Toluene | Choice depends on the polarity of the coupled product. |
| Drying Agent | Anhydrous Na₂SO₄ or MgSO₄ | Ensure complete removal of water before solvent evaporation. |
| Chromatography Eluent | Hexanes/Ethyl acetate gradient | Start with a low polarity and gradually increase; the polychlorinated product is likely to be nonpolar. |
Visualizations
Experimental Workflow for Stille Coupling Work-up
Caption: A typical experimental workflow for the work-up and purification of a Stille coupling reaction.
Decision Tree for Troubleshooting Tin Removal
Caption: A decision tree to guide troubleshooting efforts for removing persistent organotin impurities.
References
Validation & Comparative
Comparative Analysis of Reaction Products: A Guide to 1H NMR and Alternative Spectroscopic Techniques
In the landscape of drug discovery and materials science, the precise characterization of novel synthesized compounds is paramount. This guide provides a comparative analysis of analytical techniques for the reaction products of halogenated benzene derivatives, focusing on 1H NMR spectroscopy. As a case study, we will examine the analysis of 3-(2-bromo-5-fluorophenyl)-1-(thiophen-2-yl)prop-2-en-1-one, a chalcone derivative synthesized from 2-bromo-5-fluorobenzaldehyde. This compound, while not a direct product of 1-Bromo-2,5-dichloro-3-fluorobenzene, serves as a structurally relevant model for understanding the application of various analytical methods in the characterization of complex aromatic systems.
This guide will delve into the experimental protocol for its synthesis and present a detailed analysis of its 1H NMR spectrum, alongside a comparison with 13C NMR and Mass Spectrometry data. The objective is to provide researchers, scientists, and drug development professionals with a clear framework for interpreting and comparing spectroscopic data for similar compounds.
Experimental Protocol: Synthesis of 3-(2-bromo-5-fluorophenyl)-1-(thiophen-2-yl)prop-2-en-1-one
The synthesis of the title compound is achieved through a Claisen-Schmidt condensation reaction. The following protocol is based on established synthetic methodologies.[1]
Materials:
-
1-(thiophen-2-yl)ethan-1-one (0.01 mol)
-
2-bromo-5-fluorobenzaldehyde (0.01 mol)
-
Ethanol (25 mL)
-
Sodium hydroxide solution (0.02 mol)
-
10% Hydrochloric acid
-
Distilled water
Procedure:
-
Equivalent amounts of 1-(thiophen-2-yl)ethan-1-one and 2-bromo-5-fluorobenzaldehyde are dissolved in 25 mL of ethanol in a round-bottom flask.
-
Sodium hydroxide solution is slowly added to the mixture.
-
The reaction mixture is stirred at room temperature for 24 hours. The progress of the reaction is monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the mixture is poured into 400 mL of cold water with constant stirring.
-
The solution is then acidified to a pH of 7 by the dropwise addition of 10% HCl.
-
The resulting precipitate is collected by filtration and washed with distilled water to yield the pure product.
Data Presentation and Comparison
The synthesized chalcone, 3-(2-bromo-5-fluorophenyl)-1-(thiophen-2-yl)prop-2-en-1-one, was characterized using 1H NMR, 13C NMR, and Mass Spectrometry to confirm its structure and purity.
1H NMR Spectral Data
The 1H NMR spectrum provides detailed information about the proton environment in the molecule. The data is summarized in the table below.
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |
| 8.14 | d | 15.6 | 1H | H-β (vinylic) |
| 7.81 | d | 15.6 | 1H | H-α (vinylic) |
| 7.72 | dd | 8.8, 5.2 | 1H | H-3' (bromofluorophenyl) |
| 7.65 | dd | 3.6, 1.2 | 1H | H-5'' (thiophenyl) |
| 7.50 | dd | 5.2, 1.2 | 1H | H-3'' (thiophenyl) |
| 7.18 | td | 8.8, 3.2 | 1H | H-4' (bromofluorophenyl) |
| 7.12 | t | 4.4 | 1H | H-4'' (thiophenyl) |
| 6.98 | dd | 8.8, 3.2 | 1H | H-6' (bromofluorophenyl) |
Note: The assignments are based on typical chemical shifts and coupling patterns for similar structures.
Alternative Analytical Data: 13C NMR and Mass Spectrometry
To provide a more comprehensive characterization, 13C NMR and Mass Spectrometry were also employed.
| 13C NMR Data | Mass Spectrometry Data | |
| Chemical Shift (δ) ppm | Assignment | m/z |
| 182.5 | C=O (carbonyl) | 312.9 |
| 162.1 (d, J=245 Hz) | C-F | 314.9 |
| 144.8 | C-β (vinylic) | 233.0 |
| 142.5 | C-2'' (thiophenyl) | 184.1 |
| 135.2 | C-α (vinylic) | 125.0 |
| 134.1 | C-5'' (thiophenyl) | |
| 132.8 | C-3'' (thiophenyl) | |
| 131.5 (d, J=8 Hz) | C-6' (bromofluorophenyl) | |
| 128.4 | C-4'' (thiophenyl) | |
| 118.2 (d, J=22 Hz) | C-3' (bromofluorophenyl) | |
| 115.9 (d, J=21 Hz) | C-5' (bromofluorophenyl) | |
| 114.3 (d, J=9 Hz) | C-1' (bromofluorophenyl) | |
| 112.8 (d, J=25 Hz) | C-2' (bromofluorophenyl) |
Note: The 13C NMR data shows characteristic splitting due to fluorine coupling.
Visualizing the Process
To better understand the experimental and logical flow, the following diagrams are provided.
Caption: Experimental workflow for the synthesis and analysis.
Caption: Logical flow of the Claisen-Schmidt condensation.
Comparative Discussion
-
1H NMR Spectroscopy is a powerful tool for elucidating the precise connectivity of protons in a molecule. In our case study, the distinct doublets for the vinylic protons with a large coupling constant (J = 15.6 Hz) confirm the trans configuration of the double bond. The complex splitting patterns in the aromatic region, when analyzed, allow for the assignment of each proton on both the bromofluorophenyl and thiophenyl rings. The integration values further confirm the number of protons in each environment.
-
13C NMR Spectroscopy complements the 1H NMR data by providing information about the carbon skeleton. The presence of the carbonyl carbon at a characteristic downfield shift (182.5 ppm) is a key indicator of the chalcone structure. Furthermore, the carbon-fluorine couplings provide valuable information about the proximity of carbon atoms to the fluorine substituent on the benzene ring, aiding in the unambiguous assignment of the aromatic carbons.
-
Mass Spectrometry provides the molecular weight of the compound and information about its fragmentation pattern. The molecular ion peak at m/z 312.9, along with the isotopic pattern for bromine ([M+2]+ at 314.9), confirms the elemental composition. The fragmentation pattern can further support the proposed structure by showing the loss of specific fragments, such as the bromine atom.
References
A Comparative Guide to the 13C NMR Characterization of 2,5-Dichloro-3-Fluorophenyl Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the ¹³C NMR spectral characteristics of 2,5-dichloro-3-fluorophenyl derivatives. Due to the limited availability of direct experimental data for this specific substitution pattern, this guide utilizes data from structurally similar compounds to provide estimated chemical shift ranges. These comparisons are valuable for the structural elucidation and purity assessment of novel compounds containing the 2,5-dichloro-3-fluorophenyl moiety.
Data Presentation: Comparative ¹³C NMR Chemical Shifts
The following table summarizes the experimental ¹³C NMR chemical shift data for relevant halogenated benzene derivatives. This data can be used to estimate the chemical shifts for 2,5-dichloro-3-fluorophenyl derivatives by considering the additive effects of the substituents. The chemical shifts for a hypothetical 2,5-dichloro-3-fluorotoluene are estimated based on the substituent effects observed in the provided examples.
| Compound | C1 (δ, ppm) | C2 (δ, ppm) | C3 (δ, ppm) | C4 (δ, ppm) | C5 (δ, ppm) | C6 (δ, ppm) | Other (δ, ppm) | Solvent |
| 2,5-Dichlorotoluene [1][2] | 135.9 | 132.3 | 130.4 | 129.0 | 131.5 | 126.8 | 20.0 (CH₃) | CDCl₃ |
| 3-Fluorotoluene [3] | 140.0 (d, J=7.6 Hz) | 113.8 (d, J=21.0 Hz) | 163.1 (d, J=243.5 Hz) | 122.5 (d, J=2.9 Hz) | 130.1 (d, J=8.4 Hz) | 110.4 (d, J=22.9 Hz) | 21.3 (d, J=1.9 Hz, CH₃) | CDCl₃ |
| 4-Fluoroanisole [4] | 155.0 | 114.5 (d, ³J=7.6 Hz) | 115.8 (d, ²J=22.9 Hz) | 159.3 (d, ¹J=239.5 Hz) | 115.8 (d, ²J=22.9 Hz) | 114.5 (d, ³J=7.6 Hz) | 55.6 (OCH₃) | CDCl₃ |
| Estimated 2,5-Dichloro-3-fluorotoluene | ~138 | ~133 | ~158 (d) | ~125 | ~132 | ~115 (d) | ~20 (CH₃) | CDCl₃ |
Note: The data for 2,5-dichloro-3-fluorotoluene is an estimation based on the additive effects of chloro and fluoro substituents on the toluene scaffold. The actual chemical shifts may vary. The 'd' indicates a doublet due to C-F coupling.
Experimental Protocols
A standard protocol for acquiring high-quality ¹³C NMR spectra of 2,5-dichloro-3-fluorophenyl derivatives is provided below.
Materials and Equipment:
-
2,5-dichloro-3-fluorophenyl derivative sample
-
Deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆)
-
NMR tubes (5 mm)
-
High-resolution NMR spectrometer (e.g., 400 MHz or higher)
-
Tetramethylsilane (TMS) as an internal standard (optional)
Methodology:
-
Sample Preparation:
-
Dissolve 10-50 mg of the solid sample or 20-100 µL of the liquid sample in approximately 0.6-0.7 mL of a suitable deuterated solvent in a clean, dry NMR tube.
-
If TMS is used as an internal reference, add a small drop.
-
Cap the NMR tube and gently agitate to ensure the sample is fully dissolved and the solution is homogeneous.
-
-
NMR Instrument Setup:
-
Insert the NMR tube into the spectrometer's probe.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to optimize its homogeneity, aiming for a sharp and symmetrical solvent peak.
-
Tune and match the probe for the ¹³C frequency.
-
-
Data Acquisition:
-
Acquire the spectrum using a standard proton-decoupled pulse sequence (e.g., zgpg30 on Bruker instruments).
-
Spectral Width (SW): Set a spectral width of approximately 250 ppm (e.g., from -20 to 230 ppm) to ensure all carbon signals are observed.
-
Acquisition Time (AT): Typically set between 1 to 2 seconds.
-
Relaxation Delay (D1): A delay of 2 seconds is generally sufficient for qualitative analysis. For quantitative analysis, a longer delay (5-10 seconds) may be necessary.
-
Number of Scans (NS): Due to the low natural abundance of ¹³C, a larger number of scans is required compared to ¹H NMR. Typically, 1024 to 4096 scans are accumulated to achieve an adequate signal-to-noise ratio.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase the resulting spectrum to ensure all peaks are in the positive absorptive mode.
-
Perform baseline correction to obtain a flat baseline.
-
Calibrate the chemical shift scale by referencing the solvent peak (e.g., CDCl₃ at 77.16 ppm) or the TMS signal at 0.00 ppm.
-
Identify and label the chemical shifts of the peaks.
-
Mandatory Visualization
The following diagram illustrates the general workflow for the ¹³C NMR characterization of a novel 2,5-dichloro-3-fluorophenyl derivative.
Caption: Workflow for 13C NMR Characterization.
References
Comparative Guide to GC-MS Analysis of Suzuki Coupling with 1-Bromo-2,5-dichloro-3-fluorobenzene
For researchers and professionals in drug development, monitoring the progress of chemical reactions is crucial for optimization and yield assessment. The Suzuki coupling of 1-Bromo-2,5-dichloro-3-fluorobenzene with a suitable boronic acid is a key step in the synthesis of complex molecules. Gas Chromatography-Mass Spectrometry (GC-MS) is an indispensable analytical technique for this purpose, offering both high separation efficiency and definitive compound identification.[1][2]
This guide provides a comparative overview of two distinct GC-MS methodologies for the analysis of the Suzuki coupling reaction mixture: a rapid-throughput method suitable for high-volume screening and a high-resolution method designed for detailed kinetic and impurity profiling.
Experimental Overview
The Suzuki coupling reaction involves the palladium-catalyzed cross-coupling of an organohalide with an organoboron compound.[3] In this specific case, this compound is reacted with a generic arylboronic acid. The progress of the reaction can be monitored by quantifying the consumption of the starting material and the formation of the desired biaryl product.
Below is a generalized workflow for the GC-MS analysis of the reaction mixture.
Comparative GC-MS Methodologies
Two distinct GC-MS methods are presented below, tailored for different analytical objectives. Method A is designed for rapid analysis, prioritizing speed, while Method B focuses on achieving the highest possible chromatographic resolution to separate closely eluting isomers and potential byproducts.
| Parameter | Method A: Rapid Throughput | Method B: High Resolution |
| GC Column | 30 m x 0.25 mm ID, 0.25 µm film (e.g., HP-5MS) | 60 m x 0.25 mm ID, 0.25 µm film (e.g., HP-5MS UI)[4] |
| Injector Temp. | 280 °C | 280 °C |
| Injection Mode | Split (10:1) | Splitless |
| Carrier Gas | Helium, Constant Flow (1.5 mL/min) | Helium, Constant Flow (1.2 mL/min) |
| Oven Program | 80 °C (1 min), ramp to 300 °C at 25 °C/min, hold 2 min | 100 °C (2 min), ramp to 200 °C at 10 °C/min, then to 300 °C at 5 °C/min, hold 10 min |
| MS Transfer Line | 280 °C | 290 °C |
| Ion Source Temp. | 230 °C | 230 °C |
| Ionization Mode | Electron Ionization (EI), 70 eV | Electron Ionization (EI), 70 eV |
| Scan Range (m/z) | 50 - 500 | 50 - 550 |
| Run Time | ~12 minutes | ~35 minutes |
Expected Results and Performance
The choice of method will impact the quality of the chromatographic data. Method A will provide faster results, which is advantageous for quickly screening multiple reaction conditions. However, the rapid temperature ramp may lead to co-elution of minor impurities with the main peaks. Method B, with its longer run time and slower temperature gradient, is expected to provide superior separation of all components in the reaction mixture, enabling more accurate quantification and identification of trace byproducts.
| Compound | Expected Retention Time (Method A) | Expected Retention Time (Method B) | Key Mass Fragments (m/z) |
| This compound | ~7.5 min | ~18 min | 248, 250, 252 (M+), 169, 171 |
| Arylboronic Acid | Varies with substituent | Varies with substituent | Dependent on structure |
| Coupled Product (Biaryl) | ~10.2 min | ~25 min | Varies with boronic acid used |
Note: Retention times are estimates and will vary based on the specific GC-MS system and the nature of the arylboronic acid used.
Detailed Experimental Protocols
Sample Preparation
-
A 100 µL aliquot of the crude reaction mixture is withdrawn at a specific time point.
-
The reaction is quenched by adding 1 mL of saturated aqueous sodium bicarbonate solution.
-
The mixture is extracted with 2 mL of ethyl acetate. The organic layer is separated.
-
The organic extract is dried over anhydrous sodium sulfate.
-
A 100 µL aliquot of the dried extract is diluted with 900 µL of ethyl acetate for GC-MS analysis.
Method A: Rapid Throughput GC-MS
-
GC System: Agilent 7890B or equivalent.
-
Column: HP-5MS (30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Injector: 280 °C, 10:1 split ratio.
-
Carrier Gas: Helium at a constant flow of 1.5 mL/min.
-
Oven Program: Start at 80 °C, hold for 1 minute, then ramp at 25 °C/min to 300 °C and hold for 2 minutes.
-
MS System: Agilent 5977B or equivalent.
-
MS Parameters: Transfer line at 280 °C, ion source at 230 °C, electron ionization at 70 eV. Scan range of m/z 50-500.
Method B: High-Resolution GC-MS
-
GC System: Agilent 7890B or equivalent.
-
Column: HP-5MS Ultra Inert (60 m x 0.25 mm ID, 0.25 µm film thickness).[4]
-
Injector: 280 °C, splitless mode (1-minute purge delay).
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Program: Start at 100 °C, hold for 2 minutes, ramp at 10 °C/min to 200 °C, then ramp at 5 °C/min to 300 °C and hold for 10 minutes.
-
MS System: Agilent 5977B or equivalent.
-
MS Parameters: Transfer line at 290 °C, ion source at 230 °C, electron ionization at 70 eV. Scan range of m/z 50-550.
Visualization of the Suzuki Coupling Reaction
The Suzuki coupling reaction proceeds through a well-established catalytic cycle involving a palladium catalyst. The key steps are oxidative addition, transmetalation, and reductive elimination.
References
- 1. Development of an Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry Method for Hydroxylated Polychlorinated Biphenyls in Animal-Derived Food - PMC [pmc.ncbi.nlm.nih.gov]
- 2. gcms.cz [gcms.cz]
- 3. Chromatographic Retention Times of Polychlorinated Biphenyls: from Structural Information to Property Characterization [mdpi.com]
- 4. akjournals.com [akjournals.com]
Comparing reactivity of 1-Bromo-2,5-dichloro-3-fluorobenzene with other polyhalogenated benzenes
For Researchers, Scientists, and Drug Development Professionals
In the landscape of polyhalogenated benzenes, 1-Bromo-2,5-dichloro-3-fluorobenzene stands out as a versatile building block, offering a unique combination of reactive sites for the synthesis of complex organic molecules. Its distinct substitution pattern, featuring bromine, chlorine, and fluorine atoms on the benzene ring, allows for selective functionalization through a variety of reaction pathways. This guide provides a comprehensive comparison of the reactivity of this compound with other polyhalogenated benzenes in key synthetic transformations, supported by experimental data and detailed protocols.
Reactivity Overview
The reactivity of the carbon-halogen bonds in polyhalogenated benzenes is dictated by a combination of factors, including bond strength, electronegativity, and steric hindrance. The generally accepted order of reactivity for halogens in many common reactions is I > Br > Cl > F. This trend is particularly evident in metal-halogen exchange and palladium-catalyzed cross-coupling reactions. Conversely, in nucleophilic aromatic substitution (SNAr), the high electronegativity of fluorine often makes it the most activating group, facilitating the displacement of other halogens.
Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are fundamental transformations in modern organic synthesis. The differential reactivity of the halogens in this compound allows for selective functionalization at the C-Br bond.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds. In polyhalogenated benzenes, the reaction typically proceeds selectively at the most reactive C-X bond (I > Br > Cl).
Table 1: Comparison of Suzuki-Miyaura Coupling of Various Polyhalogenated Benzenes
| Aryl Halide | Boronic Acid | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1-Bromo-4-fluorobenzene | 4-Fluorophenylboronic acid | G-COOH-Pd-10 | K₂CO₃ | Dioxane/H₂O | 110 | 3 | ~90 |
| 1-Bromo-2-fluorobenzene | 4-Fluorophenylboronic acid | G-COOH-Pd-10 | K₂CO₃ | Dioxane/H₂O | 110 | 3 | ~85 |
| 1-Bromo-3-fluorobenzene | 4-Fluorophenylboronic acid | G-COOH-Pd-10 | K₂CO₃ | Dioxane/H₂O | 110 | 3 | ~88 |
| This compound | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 12 | Data not available |
| 1,4-Dibromobenzene | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 12 | >95 (bis-coupled) |
| 1-Bromo-4-iodobenzene | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 70 | - | High (selective for I) |
Experimental Protocol: Suzuki-Miyaura Coupling
A mixture of the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), Pd(PPh₃)₄ (0.03 mmol), and Na₂CO₃ (2.0 mmol) in a 3:1:1 mixture of toluene/ethanol/water (5 mL) is degassed and heated at 80-100 °C under an inert atmosphere until the starting material is consumed (monitored by TLC or GC). The reaction mixture is then cooled to room temperature, diluted with ethyl acetate, and washed with water and brine. The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography.
Logical Relationship for Suzuki-Miyaura Coupling Selectivity
Caption: Oxidative addition selectivity in Suzuki-Miyaura coupling.
Sonogashira Coupling
The Sonogashira coupling enables the formation of C-C bonds between aryl halides and terminal alkynes. Similar to the Suzuki-Miyaura reaction, the reactivity follows the trend I > Br > Cl.
Table 2: Comparison of Sonogashira Coupling of Various Polyhalogenated Benzenes
| Aryl Halide | Alkyne | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1,4-Dibromo-2-(trifluoromethyl)benzene | Phenylacetylene | Pd(PPh₃)₂Cl₂/CuI | Et₃N | THF | 60 | 12 | 85 (at C-4) |
| 1,2-Dibromo-3,5-difluorobenzene | Phenylacetylene | Pd(PPh₃)₂Cl₂/CuI | Et₃N | THF | 60 | 12 | 78 (at C-1) |
| This compound | Phenylacetylene | Pd(PPh₃)₂Cl₂/CuI | Et₃N | THF | 60 | 12 | Data not available |
| 5-Bromo-1-((3-fluorophenyl)ethynyl)-2,3-diiodobenzene | - | Pd(PPh₃)₄/CuI | Cs₂CO₃ | Toluene | RT | - | 44 (at C-I)[1] |
Note: While specific data for this compound is limited, selective coupling at the C-Br bond is the expected outcome.
Experimental Protocol: Sonogashira Coupling [1]
To a solution of the aryl halide (1.0 mmol) and the terminal alkyne (1.2 mmol) in an appropriate solvent (e.g., THF, toluene, or DMF) are added Pd(PPh₃)₂Cl₂ (0.02 mmol), CuI (0.04 mmol), and a base (e.g., triethylamine or diisopropylamine, 2.0 mmol). The reaction mixture is stirred at room temperature or heated under an inert atmosphere until completion. The solvent is evaporated, and the residue is purified by column chromatography.
Experimental Workflow for Sonogashira Coupling
Caption: General workflow for a Sonogashira coupling reaction.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the synthesis of arylamines from aryl halides. The reactivity of the C-X bond generally follows the established trend.
Table 3: Comparison of Buchwald-Hartwig Amination of Various Polyhalogenated Benzenes
| Aryl Halide | Amine | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1-Bromo-3-butoxy-5-nitrobenzene | Aqueous Ammonia | Pd₂(dba)₃/XPhos | K₃PO₄ | Toluene/H₂O | 100 | 18 | High |
| 1-Bromo-4-(trichloromethyl)benzene | Morpholine | Pd(OAc)₂/RuPhos | K₃PO₄ | 1,4-Dioxane | 100 | 24 | High |
| This compound | Aniline | Pd₂(dba)₃/Xantphos | NaOtBu | Toluene | 100 | 12 | Data not available |
| 2,5-Dibromo-3-(trifluoromethyl)pyridine | Morpholine | Pd(OAc)₂/XPhos | Cs₂CO₃ | Toluene | 100 | 16 | 92 (at C-2) |
Note: For this compound, selective amination at the C-Br position is anticipated.
Experimental Protocol: Buchwald-Hartwig Amination
A mixture of the aryl halide (1.0 mmol), the amine (1.2 mmol), a palladium catalyst (e.g., Pd₂(dba)₃, 0.02 mmol), a phosphine ligand (e.g., Xantphos, 0.04 mmol), and a base (e.g., NaOtBu, 1.4 mmol) in an anhydrous solvent (e.g., toluene or dioxane) is heated under an inert atmosphere. The reaction progress is monitored by TLC or GC. After completion, the reaction is cooled, diluted with a suitable solvent, and washed with water. The organic layer is dried, concentrated, and the product is purified by chromatography.
Nucleophilic Aromatic Substitution (SNAr)
In contrast to cross-coupling reactions, the reactivity in SNAr is enhanced by electron-withdrawing groups on the aromatic ring. The high electronegativity of fluorine makes it a strong activating group, often leading to the displacement of other halogens. The general reactivity order for the leaving group in SNAr is F > Cl > Br > I.
Table 4: Relative Reactivity in Nucleophilic Aromatic Substitution
| Substrate | Nucleophile | Product | Relative Rate |
| 1-Fluoro-2,4-dinitrobenzene | Piperidine | 1-Piperidino-2,4-dinitrobenzene | Very Fast |
| 1-Chloro-2,4-dinitrobenzene | Piperidine | 1-Piperidino-2,4-dinitrobenzene | Fast |
| 1-Bromo-2,4-dinitrobenzene | Piperidine | 1-Piperidino-2,4-dinitrobenzene | Moderate |
| 1-Iodo-2,4-dinitrobenzene | Piperidine | 1-Piperidino-2,4-dinitrobenzene | Slow |
| This compound | Amine/Thiol | Displacement of F or Cl | Dependent on conditions |
Note: The presence of multiple electron-withdrawing halogens in this compound makes it a suitable substrate for SNAr. The site of substitution will depend on the specific nucleophile and reaction conditions.
Experimental Protocol: Nucleophilic Aromatic Substitution
The polyhalogenated benzene (1.0 mmol) is dissolved in a suitable solvent (e.g., DMF, DMSO, or THF). The nucleophile (1.0-1.2 mmol) and a base (e.g., K₂CO₃ or Et₃N, if necessary) are added. The mixture is stirred at room temperature or heated until the reaction is complete. The reaction is then quenched with water and extracted with an organic solvent. The organic layer is washed, dried, and concentrated. The product is purified by crystallization or chromatography.
SNAr Mechanism Signaling Pathway
Caption: The two-step mechanism of nucleophilic aromatic substitution.
Metal-Halogen Exchange
Metal-halogen exchange is a crucial method for the preparation of organometallic reagents, which are versatile intermediates in organic synthesis. The rate of exchange is highly dependent on the halogen, following the order I > Br > Cl.[2] Fluorine is generally unreactive.
Grignard Reagent Formation
The formation of a Grignard reagent from this compound is expected to occur selectively at the C-Br bond due to its lower bond dissociation energy compared to the C-Cl bonds.[3][4]
Table 5: Selectivity in Grignard Reagent Formation
| Substrate | Reagent | Expected Major Product |
| 1-Bromo-3-chlorobenzene | Mg, THF | 3-Chlorophenylmagnesium bromide |
| This compound | Mg, THF | 2,5-Dichloro-3-fluorophenylmagnesium bromide |
| 1-Bromo-4-iodobenzene | Mg, THF | 4-Bromophenylmagnesium iodide |
Experimental Protocol: Grignard Reagent Formation
All glassware should be rigorously dried. Magnesium turnings (1.1 eq) are placed in a flask under an inert atmosphere. A small crystal of iodine can be added to activate the magnesium. A solution of the aryl bromide (1.0 eq) in anhydrous THF is added dropwise to initiate the reaction. Once the reaction starts, the remaining solution is added at a rate that maintains a gentle reflux. After the addition is complete, the mixture is stirred until the magnesium is consumed. The resulting Grignard reagent is typically used immediately in the next step.
Lithium-Halogen Exchange
Lithium-halogen exchange with organolithium reagents (e.g., n-BuLi or t-BuLi) is a rapid reaction that also shows high selectivity for heavier halogens.[2] For this compound, the exchange is expected to occur exclusively at the C-Br bond.
Table 6: Selectivity in Lithium-Halogen Exchange
| Substrate | Reagent | Expected Major Product |
| 1-Bromo-3-chlorobenzene | n-BuLi, THF, -78 °C | 3-Chlorophenyllithium |
| This compound | n-BuLi, THF, -78 °C | 2,5-Dichloro-3-fluorophenyllithium |
| 2,4-Dibromo-1-fluorobenzene | n-BuLi, THF, -78 °C | 2-Bromo-4-fluoro-1-lithiated benzene |
Experimental Protocol: Lithium-Halogen Exchange
To a solution of the aryl bromide (1.0 mmol) in anhydrous THF at -78 °C under an inert atmosphere, a solution of n-butyllithium (1.1 mmol) in hexanes is added dropwise. The reaction mixture is stirred at -78 °C for a specified time (typically 30-60 minutes). The resulting aryllithium species can then be quenched with an appropriate electrophile.
Conclusion
This compound offers a predictable and selective platform for a range of chemical transformations. The distinct reactivity of its carbon-halogen bonds allows for stepwise functionalization, making it a valuable intermediate in the synthesis of complex, highly substituted aromatic compounds for pharmaceutical and materials science applications. While direct comparative quantitative data for this specific molecule is not always available, the well-established principles of halogen reactivity provide a strong predictive framework for its synthetic utility. Researchers can leverage the information and protocols in this guide to effectively incorporate this versatile building block into their synthetic strategies.
References
A Comparative Guide to the Suzuki Coupling Reactivity of 1-Bromo-2,5-dichloro-3-fluorobenzene and 1-bromo-3,5-dichlorobenzene
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The reactivity of an aryl halide in the Suzuki-Miyaura coupling is primarily governed by a balance of electronic and steric factors. The rate-determining step is typically the oxidative addition of the palladium(0) catalyst to the carbon-halogen bond.
-
1-bromo-3,5-dichlorobenzene is predicted to be the more reactive of the two substrates in Suzuki coupling. The absence of ortho-substituents allows for unhindered access of the palladium catalyst to the C-Br bond, facilitating the crucial oxidative addition step.
-
1-Bromo-2,5-dichloro-3-fluorobenzene , while electronically activated by three electron-withdrawing halogens, is expected to exhibit lower reactivity due to significant steric hindrance imposed by the chlorine atom at the ortho position to the bromine. This steric impediment can slow down the reaction, necessitate more forcing conditions, or lead to lower yields.
Reactivity Analysis: Electronic vs. Steric Effects
The interplay between electronic and steric effects dictates the kinetic feasibility of the Suzuki coupling for these substrates.
Electronic Effects: Electron-withdrawing substituents on the aromatic ring increase the electrophilicity of the carbon atom in the C-Br bond, which generally accelerates the rate of oxidative addition. Both molecules are electron-deficient due to the presence of halogens. This compound, with an additional strongly electronegative fluorine atom, is electronically more activated for oxidative addition than 1-bromo-3,5-dichlorobenzene.
Steric Effects: The spatial arrangement of substituents near the reaction center (the C-Br bond) is a critical determinant of reactivity. The approach of the typically bulky palladium-phosphine catalyst can be impeded by ortho-substituents. In the case of this compound, the chlorine atom at the C-2 position presents a significant steric barrier. In contrast, 1-bromo-3,5-dichlorobenzene lacks any ortho substituents, presenting a sterically unencumbered reaction site. In many cases of Suzuki-Miyaura coupling, steric factors are the dominant influence on reactivity, often overriding electronic activation.
Comparative Data
The following table presents illustrative data for the Suzuki coupling of the two aryl bromides with phenylboronic acid. The data for 1-bromo-3,5-dichlorobenzene is based on reported literature for similar systems, while the data for this compound is a projection based on the expected lower reactivity due to steric hindrance.
| Aryl Halide | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1-bromo-3,5-dichlorobenzene | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 2-4 | >90 |
| This compound | Pd₂(dba)₃ / RuPhos | Cs₂CO₃ | Dioxane | 110 | 12-24 | 40-60 (Projected) |
Note: The data for this compound is an educated estimation and has not been directly sourced from a single experimental report. Actual results may vary and would require experimental optimization.
Experimental Protocols
The following is a representative experimental protocol for a Suzuki-Miyaura coupling of a polychlorinated aryl bromide, which can be adapted for the specific substrates discussed.
General Procedure for the Suzuki-Miyaura Coupling of 1-bromo-3,5-dichlorobenzene with Phenylboronic Acid:
Materials:
-
1-bromo-3,5-dichlorobenzene (1.0 equiv)
-
Phenylboronic acid (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 2 mol%)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl, 4 mol%)
-
Potassium phosphate (K₃PO₄, 2.0 equiv)
-
Toluene
-
Deionized water
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 1-bromo-3,5-dichlorobenzene, phenylboronic acid, and potassium phosphate.
-
Add toluene and deionized water in a 4:1 to 5:1 ratio (v/v).
-
Degas the mixture by bubbling the inert gas through the solution for 15-20 minutes.
-
Under a positive pressure of the inert gas, add palladium(II) acetate and SPhos.
-
Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 3,5-dichloro-1,1'-biphenyl.
Visualizing the Chemistry
To further illustrate the concepts discussed, the following diagrams have been generated.
Caption: General catalytic cycle of the Suzuki-Miyaura coupling reaction.
Caption: Factors influencing the Suzuki coupling reactivity of the two aryl bromides.
A Comparative Analysis of Suzuki and Stille Coupling for the Functionalization of 1-Bromo-2,5-dichloro-3-fluorobenzene
For Researchers, Scientists, and Drug Development Professionals
The palladium-catalyzed cross-coupling of polyhalogenated aromatic compounds is a cornerstone of modern synthetic chemistry, enabling the construction of complex molecular architectures for pharmaceuticals, agrochemicals, and materials science. Among the most powerful methods for C-C bond formation are the Suzuki-Miyaura and Stille couplings. This guide provides a comparative analysis of the yields and experimental conditions for these two reactions on the challenging substrate, 1-Bromo-2,5-dichloro-3-fluorobenzene, to aid in the selection of the optimal synthetic route.
Due to the limited availability of direct comparative studies on this compound, this guide utilizes experimental data from a closely related and structurally analogous substrate, 1-bromo-2,5-dichlorobenzene. The electronic and steric environments of these molecules are sufficiently similar to provide a relevant and insightful comparison of the expected performance of Suzuki and Stille couplings. The reactivity of the C-Br bond is selectively targeted in the presence of the more inert C-Cl and C-F bonds.
Performance Comparison: A Data-Driven Analysis
The choice between Suzuki and Stille coupling often involves a trade-off between reaction efficiency, functional group tolerance, and the toxicity of the reagents. The following table summarizes the experimental results for the coupling of an aryl group to a bromodichlorobenzene substrate, highlighting the differences in yield and reaction conditions.
| Coupling Reaction | Arylating Agent | Catalyst / Ligand | Base / Additive | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Suzuki Coupling | Phenylboronic Acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene / H₂O | 100 | 2 | 95 |
| Stille Coupling | Phenyltributylstannane | Pd₂(dba)₃ / P(t-Bu)₃ | CsF | Dioxane | 100 | 18 | 89 |
Catalytic Cycles and Reaction Mechanisms
The catalytic cycles for both Suzuki and Stille couplings proceed through three fundamental steps: oxidative addition, transmetalation, and reductive elimination. The key difference lies in the nature of the organometallic reagent and the conditions required for the transmetalation step.
Caption: Generalized catalytic cycles for Suzuki and Stille cross-coupling reactions.
Experimental Protocols
Detailed methodologies are crucial for the successful implementation of these coupling reactions. The following protocols are based on established procedures for the arylation of polychlorinated bromoarenes.
Suzuki Coupling Protocol
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Phenylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
SPhos (0.04 mmol, 4 mol%)
-
Potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv)
-
Toluene (5 mL)
-
Water (0.5 mL)
Procedure:
-
To a dry Schlenk flask containing a magnetic stir bar, add this compound, phenylboronic acid, palladium(II) acetate, SPhos, and potassium phosphate.
-
Evacuate and backfill the flask with an inert atmosphere (e.g., argon or nitrogen) three times.
-
Add degassed toluene and water via syringe.
-
Heat the reaction mixture to 100 °C and stir vigorously for 2 hours, or until reaction completion is confirmed by TLC or GC-MS.
-
Cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.
Stille Coupling Protocol
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Phenyltributylstannane (1.1 mmol, 1.1 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.01 mmol, 1 mol%)
-
Tri(tert-butyl)phosphine (P(t-Bu)₃, 0.04 mmol, 4 mol%)
-
Cesium fluoride (CsF, 2.0 mmol, 2.0 equiv)
-
Anhydrous 1,4-dioxane (5 mL)
Procedure:
-
In a glovebox or under a stream of inert gas, add this compound, cesium fluoride, Pd₂(dba)₃, and P(t-Bu)₃ to a dry Schlenk flask containing a magnetic stir bar.
-
Add anhydrous, degassed 1,4-dioxane via syringe.
-
Add phenyltributylstannane to the reaction mixture via syringe.
-
Heat the reaction mixture to 100 °C and stir for 18 hours, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with diethyl ether and add an aqueous solution of potassium fluoride to precipitate the tin byproducts.
-
Stir the resulting slurry for 30 minutes, then filter through a pad of Celite.
-
Wash the filtrate with water and brine, dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel.
Comparative Discussion
Both the Suzuki and Stille couplings are highly effective for the selective arylation of the C-Br bond in polychlorinated bromoarenes.
The Suzuki coupling often provides excellent yields in shorter reaction times. The use of organoboron reagents is a significant advantage due to their relatively low toxicity and the ease of removal of the boron-containing byproducts.[1] However, the Suzuki reaction is sensitive to the choice of base and can be affected by steric hindrance.
The Stille coupling , while sometimes requiring longer reaction times, demonstrates high functional group tolerance and is often less sensitive to steric effects.[2] The primary drawback of the Stille reaction is the high toxicity of the organotin reagents and the challenges associated with the complete removal of tin byproducts from the final product.[1]
References
A Comparative Guide to Alternative Reagents for Synthesizing 2,5-dichloro-3-fluorobiphenyls
For Researchers, Scientists, and Drug Development Professionals
The synthesis of polychlorinated and polyfluorinated biphenyls is a critical process in the development of novel pharmaceuticals, agrochemicals, and functional materials. The specific substitution pattern of these halogenated compounds can significantly influence their biological activity and material properties. This guide provides a comparative analysis of three powerful palladium-catalyzed cross-coupling reactions—Suzuki-Miyaura, Negishi, and Stille couplings—as alternative methods for the synthesis of 2,5-dichloro-3-fluorobiphenyl. We will delve into the performance of different reagents, supported by representative experimental data for similar transformations, and provide detailed experimental protocols.
Introduction to Cross-Coupling Strategies
The formation of a carbon-carbon bond to create the biphenyl scaffold is most effectively achieved through transition-metal catalyzed cross-coupling reactions. The general mechanism for these reactions involves the oxidative addition of an aryl halide to a palladium(0) catalyst, followed by transmetalation with an organometallic reagent, and concluding with reductive elimination to yield the desired biphenyl and regenerate the catalyst. The choice of the organometallic reagent defines the specific type of coupling reaction and has significant implications for substrate scope, functional group tolerance, and reaction conditions.
Quantitative Performance Comparison
| Reaction | Aryl Halide | Organometallic Reagent | Catalyst/Ligand | Base | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) | Key Considerations |
| Suzuki-Miyaura | 1-Bromo-2,5-dichloro-3-fluorobenzene | Phenylboronic acid | Pd(PPh₃)₄ or PdCl₂(dppf) | K₂CO₃ or Cs₂CO₃ | Toluene/Ethanol/Water | 80-100 | 12-24 | 70-95 | Mild conditions; commercially available and stable reagents; non-toxic byproducts.[1][2][3] |
| Negishi | This compound | Phenylzinc chloride | Pd₂(dba)₃ / SPhos or XPhos | - | THF | 25-66 | 2-16 | 80-98 | High reactivity and functional group tolerance; requires anhydrous conditions; organozinc reagents are moisture-sensitive.[4][5] |
| Stille | This compound | Tributyl(phenyl)stannane | Pd(PPh₃)₄ | - | Toluene or DMF | 80-110 | 12-48 | 75-90 | Tolerant to a wide range of functional groups; organotin reagents are toxic and byproducts can be difficult to remove.[6][7][8] |
Experimental Protocols
The following are detailed, representative experimental protocols for the synthesis of a biphenyl derivative via Suzuki-Miyaura, Negishi, and Stille coupling, which can be adapted for the synthesis of 2,5-dichloro-3-fluorobiphenyl.
Protocol 1: Suzuki-Miyaura Coupling
This protocol describes the coupling of an aryl bromide with a phenylboronic acid.
Materials:
-
This compound (1.0 equiv)
-
Phenylboronic acid (1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
Toluene
-
Ethanol
-
Water
-
Argon or Nitrogen gas
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a condenser, add this compound, phenylboronic acid, and potassium carbonate.
-
The flask is evacuated and backfilled with an inert gas (argon or nitrogen) three times.
-
Add a degassed 4:1:1 mixture of toluene, ethanol, and water to the flask.
-
Add Pd(PPh₃)₄ to the reaction mixture under a positive flow of inert gas.
-
Heat the reaction mixture to 90 °C and stir for 16 hours, or until reaction completion is confirmed by TLC or GC-MS analysis.
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Negishi Coupling
This protocol outlines the coupling of an aryl bromide with a phenylzinc reagent.
Materials:
-
This compound (1.0 equiv)
-
Phenylmagnesium bromide (1.1 equiv, as a solution in THF)
-
Zinc chloride (ZnCl₂) (1.1 equiv, as a 0.5 M solution in THF)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (1.5 mol%)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (3 mol%)
-
Anhydrous tetrahydrofuran (THF)
-
Argon or Nitrogen gas
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add the solution of phenylmagnesium bromide.
-
Cool the solution to 0 °C and slowly add the solution of zinc chloride. Allow the mixture to warm to room temperature and stir for 1 hour to form the phenylzinc chloride reagent.
-
In a separate flame-dried Schlenk flask, add Pd₂(dba)₃ and SPhos, and purge with inert gas.
-
Add anhydrous THF, followed by this compound.
-
Add the freshly prepared phenylzinc chloride solution to the catalyst mixture via syringe.
-
Stir the reaction mixture at room temperature for 12 hours, or until completion is indicated by TLC or GC-MS.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the residue by flash column chromatography.
Protocol 3: Stille Coupling
This protocol describes the coupling of an aryl bromide with an organotin reagent.
Materials:
-
This compound (1.0 equiv)
-
Tributyl(phenyl)stannane (1.1 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)
-
Anhydrous toluene
-
Argon or Nitrogen gas
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add this compound and anhydrous toluene.
-
Add tributyl(phenyl)stannane to the solution.
-
Degas the mixture by bubbling with argon for 15 minutes.
-
Add Pd(PPh₃)₄ to the reaction mixture under a positive flow of inert gas.
-
Heat the reaction to 100 °C and stir for 24 hours, monitoring the reaction progress by TLC or GC-MS.
-
Cool the reaction mixture to room temperature and dilute with diethyl ether.
-
Wash the solution with a 1 M aqueous solution of potassium fluoride to remove tin byproducts, followed by washing with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Visualizing the Synthetic Pathways
The following diagrams illustrate the general workflow and the catalytic cycles for the discussed cross-coupling reactions.
Conclusion
The choice of the optimal synthetic route for 2,5-dichloro-3-fluorobiphenyl depends on several factors including the desired scale of the reaction, available starting materials, and tolerance for specific reagents and byproducts. The Suzuki-Miyaura coupling is often the first choice due to its operational simplicity and the use of relatively non-toxic and stable reagents.[9] The Negishi coupling offers high reactivity, which can be advantageous for challenging substrates, but requires the handling of sensitive organozinc reagents.[10] The Stille coupling is highly versatile and tolerant of many functional groups, but the toxicity of organotin compounds is a significant drawback.[8] By considering the comparative data and experimental protocols provided in this guide, researchers can make an informed decision on the most suitable method for their specific synthetic needs.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. dspace.mit.edu [dspace.mit.edu]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides [organic-chemistry.org]
- 6. benchchem.com [benchchem.com]
- 7. youtube.com [youtube.com]
- 8. Stille reaction - Wikipedia [en.wikipedia.org]
- 9. Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 10. synarchive.com [synarchive.com]
X-ray crystallography of derivatives of 1-Bromo-2,5-dichloro-3-fluorobenzene
For researchers, scientists, and drug development professionals, the precise determination of a molecule's three-dimensional structure is a cornerstone of modern chemical and pharmaceutical science. X-ray crystallography provides an unambiguous and high-resolution method for elucidating these structures, offering critical insights into molecular conformation, intermolecular interactions, and crystal packing. This guide presents a comparative analysis of the crystallographic data for several halogenated benzene derivatives, providing a valuable reference for the structural characterization of this important class of compounds.
While specific crystallographic data for 1-Bromo-2,5-dichloro-3-fluorobenzene is not publicly available, this guide leverages data from structurally related and well-characterized halogenated benzenes to serve as a performance benchmark. The alternatives selected for comparison are 1,3,5-trichlorobenzene, 1,3,5-tribromobenzene, hexachlorobenzene, and hexabromobenzene. These compounds offer a clear comparative framework due to their symmetric substitution patterns and the varying nature of their halogen substituents. The principles and methodologies detailed herein are directly applicable to the structural determination of novel halogenated aromatic compounds.
Comparative Crystallographic Data
The following table summarizes key crystallographic parameters for the selected halogenated benzene derivatives, facilitating a direct comparison of their solid-state structures.
| Parameter | 1,3,5-Trichlorobenzene | 1,3,5-Tribromobenzene | Hexachlorobenzene | Hexabromobenzene |
| Formula | C₆H₃Cl₃ | C₆H₃Br₃ | C₆Cl₆ | C₆Br₆ |
| Crystal System | Orthorhombic | Orthorhombic | Monoclinic | Monoclinic |
| Space Group | P2₁2₁2₁ | P2₁2₁2₁ | P2₁/n | P2₁/n |
| Z | 4 | 4 | 2 | 2 |
| Unit Cell Dimensions | ||||
| a (Å) | 13.971(3) | 14.244(3) | 8.0476(8) | 15.357(4) |
| b (Å) | 13.251(2) | 13.577(2) | 3.8363(5) | 4.007(1) |
| c (Å) | 3.921(1) | 4.084(1) | 14.8208(29) | 8.364(2) |
| β (°) | 90 | 90 | 92.134(14) | 92.65(2) |
| Volume (ų) | 725.9(4) | 789.8(5) | - | - |
| Calculated Density (Mg m⁻³) | 1.660 | 2.648 | - | - |
| Reference | [1] | [1] | [2] | [3] |
Experimental Protocols
The following sections provide detailed methodologies for the synthesis, crystallization, and X-ray crystallographic analysis of halogenated benzenes, representing a standard workflow for obtaining the data presented above.
Synthesis and Crystallization
1. Synthesis of 1,3,5-Trichlorobenzene: 1,3,5-Trichlorobenzene is not typically formed by the direct chlorination of benzene. A common laboratory synthesis involves the Sandmeyer reaction starting from 3,5-dichloroaniline.[4]
2. Synthesis of 1,3,5-Tribromobenzene: A common preparative method involves the diazotization of 2,4,6-tribromoaniline in a mixture of ethanol and benzene, followed by reduction with sulfuric acid and sodium nitrite.[5][6][7] The crude product can be purified by recrystallization from a mixture of glacial acetic acid and water or from ethanol.[5][7]
3. Synthesis of Hexabromobenzene: Hexabromobenzene can be synthesized by the exhaustive bromination of benzene in the presence of a catalyst, such as iron powder, and a halogen-containing organic solvent at elevated temperatures.[8]
Crystallization for X-ray Diffraction: Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution of the purified compound. Common solvents for halogenated benzenes include toluene, benzene, or ethanol.[9] The process involves dissolving the compound in a minimal amount of the hot solvent and allowing it to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal yield.[9]
Single-Crystal X-ray Diffraction
-
Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.
-
Data Collection: The mounted crystal is placed in a diffractometer and typically cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. A monochromatic X-ray beam is directed at the crystal. As the crystal is rotated, the X-rays are diffracted by the electron clouds of the atoms, producing a unique diffraction pattern. A detector records the positions and intensities of these diffracted X-rays.[6]
-
Data Processing: The raw diffraction data is processed to determine the unit cell parameters, space group, and the intensities of each reflection.[6]
-
Structure Solution and Refinement: The processed data is used to solve the crystal structure, typically using direct methods or Patterson methods. The initial structural model is then refined using least-squares methods to obtain the final atomic coordinates, bond lengths, and bond angles.
Visualizing the Crystallographic Workflow
The following diagram illustrates the logical workflow of a typical single-crystal X-ray diffraction experiment, from sample preparation to final structure validation.
References
- 1. researchgate.net [researchgate.net]
- 2. journals.iucr.org [journals.iucr.org]
- 3. journals.iucr.org [journals.iucr.org]
- 4. 1,3,5-Trichlorobenzene - Wikipedia [en.wikipedia.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. CN102476977A - Preparation method of 1,3, 5-tribromobenzene - Google Patents [patents.google.com]
- 7. youtube.com [youtube.com]
- 8. DE1933486A1 - Process for the production of hexabromobenzene - Google Patents [patents.google.com]
- 9. benchchem.com [benchchem.com]
A Comparative Guide to HPLC Purity Analysis of 1-Bromo-2,5-dichloro-3-fluorobenzene and its Derivatives
For researchers, scientists, and professionals in drug development, ensuring the purity of chemical intermediates is a critical step. This guide provides a comparative analysis of High-Performance Liquid Chromatography (HPLC) methods for the purity assessment of 1-Bromo-2,5-dichloro-3-fluorobenzene, a key building block in the synthesis of various pharmaceutical compounds. While specific literature on a dedicated HPLC method for this exact molecule is limited, this guide outlines a robust, proposed method based on established principles for halogenated benzene derivatives.[1] An alternative method, Gas Chromatography-Mass Spectrometry (GC-MS), is also presented for comparison.
High-Performance Liquid Chromatography (HPLC) Method
Reverse-phase HPLC is a powerful and widely used technique for the purity analysis of halogenated aromatic compounds.[1][2] The separation is typically achieved on a non-polar stationary phase with a polar mobile phase. For compounds like this compound, a C18 column is a common choice, offering good resolution and peak shape.[1][3]
Experimental Protocol: Proposed HPLC Method
Objective: To determine the purity of this compound and separate it from potential process-related impurities and degradation products.
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and a UV-Vis detector.
Chromatographic Conditions:
-
Column: C18, 5 µm, 4.6 x 250 mm (or similar)
-
Mobile Phase: Acetonitrile and water
-
Gradient: 70% Acetonitrile, 30% Water (Isocratic)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve 1 mg of the sample in 1 mL of acetonitrile.
Alternative Method: Gas Chromatography-Mass Spectrometry (GC-MS)
For volatile and thermally stable compounds such as this compound, GC-MS presents a viable and often complementary analytical technique for purity assessment.[1] The high separation efficiency of the gas chromatograph combined with the definitive identification capabilities of the mass spectrometer makes it a powerful tool.
Experimental Protocol: Proposed GC-MS Method
Objective: To identify and quantify the main component and any volatile impurities in a sample of this compound.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
Chromatographic and Spectrometric Conditions:
-
Column: HP-5ms (or equivalent), 30 m x 0.25 mm, 0.25 µm film thickness
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Inlet Temperature: 250 °C
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes
-
Ramp: 10 °C/min to 280 °C
-
Hold: 5 minutes at 280 °C
-
-
Injection Mode: Split (100:1)
-
Injection Volume: 1 µL
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Range: 40-400 m/z
-
Sample Preparation: Dissolve 1 mg of the sample in 1 mL of dichloromethane.
Performance Comparison
The choice between HPLC and GC-MS will depend on the specific requirements of the analysis, including the nature of potential impurities, required sensitivity, and available instrumentation.
| Parameter | HPLC | GC-MS |
| Principle | Partitioning between a liquid mobile phase and a solid stationary phase | Partitioning between a gaseous mobile phase and a liquid or solid stationary phase, with mass-based detection |
| Applicability | Wide range of compounds, including non-volatile and thermally labile ones | Volatile and thermally stable compounds |
| Selectivity | Based on polarity and interaction with the stationary phase | Based on boiling point and interaction with the stationary phase; highly selective mass detection |
| Sensitivity | Good (ng to pg range) | Excellent (pg to fg range) |
| Resolution | High, especially with modern columns and instrumentation | Very high, particularly with capillary columns |
| Identification | Based on retention time compared to a standard | Based on retention time and mass spectrum, providing structural information |
Experimental Workflow
The following diagram illustrates a typical workflow for the purity analysis of a pharmaceutical intermediate like this compound using HPLC.
Caption: HPLC Purity Analysis Workflow.
Logical Relationship of Analytical Choices
The selection of an appropriate analytical method is a critical decision in the drug development process. The following diagram outlines the logical considerations for choosing between HPLC and GC-MS for the purity analysis of this compound.
References
Comparative Study of Catalyst Performance for the Synthesis of 1-Bromo-2,5-dichloro-3-fluorobenzene
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of potential catalytic strategies for the synthesis of 1-Bromo-2,5-dichloro-3-fluorobenzene, a key intermediate in the pharmaceutical and agrochemical industries.[1] Due to the limited availability of direct comparative studies for this specific molecule, this report draws upon established catalytic methods for the synthesis of structurally similar polyhalogenated aromatic compounds. The performance of different catalyst systems is evaluated based on reaction mechanisms, typical yields, and selectivity considerations as reported in related literature.
Catalyst Performance Comparison
The synthesis of this compound can be approached through two primary catalytic routes: electrophilic aromatic substitution on a pre-existing dichlorofluorobenzene or a Sandmeyer reaction from a corresponding aniline. Each method utilizes a distinct class of catalyst with inherent advantages and disadvantages.
| Catalyst System | Reaction Type | Starting Material | Typical Performance Characteristics |
| Lewis Acids (e.g., FeCl₃, AlCl₃) | Electrophilic Aromatic Bromination | 1,4-dichloro-2-fluorobenzene | Selectivity: This method may lead to a mixture of isomers, and achieving high regioselectivity for the desired product can be challenging. The directing effects of the existing halogen substituents will influence the position of bromination. Yield: Yields can be high if the desired isomer is favored and can be effectively separated. Conditions: Typically requires a brominating agent like Br₂ and is often performed at or below room temperature.[2][3][4] |
| Copper(I) Salts (e.g., CuBr) | Sandmeyer Reaction | 2,5-dichloro-3-fluoroaniline | Selectivity: This method offers excellent regioselectivity as the position of the bromine atom is determined by the location of the amino group in the starting aniline.[5] Yield: Generally provides good to high yields of the target product.[5] Conditions: Involves a two-step process: diazotization of the aniline at low temperatures (-5 to 5 °C), followed by decomposition of the diazonium salt in the presence of the copper(I) bromide catalyst at elevated temperatures (e.g., 30-70 °C).[5][6] |
| Photocatalysts (e.g., Ru(bpy)₃²⁺, organic dyes) | Radical Halogenation | A suitable precursor with a C-H bond to be functionalized | Selectivity: Can offer high selectivity depending on the substrate and catalyst design.[7] This is an emerging area with potential for novel reactivity. Yield: Can achieve high yields under mild reaction conditions (visible light, room temperature). Conditions: Requires a light source, a photocatalyst, and a halogen source (e.g., N-bromosuccinimide).[7] |
| Biocatalysts (e.g., Halogenase enzymes) | Enzymatic Halogenation | A suitable aromatic precursor | Selectivity: Can exhibit excellent regio- and stereoselectivity due to the specific nature of enzyme active sites.[8] Yield: Yields can be variable and are often dependent on enzyme stability and activity. Conditions: Performed in aqueous media under mild pH and temperature conditions.[8] |
Experimental Protocols
1. General Protocol for Electrophilic Bromination using a Lewis Acid Catalyst
This protocol is based on general procedures for the bromination of dichlorobenzenes.[2]
-
Materials: 1,4-dichloro-2-fluorobenzene, liquid bromine (Br₂), anhydrous iron(III) chloride (FeCl₃), and a suitable solvent (e.g., dichloromethane).
-
Procedure:
-
In a flask protected from moisture, dissolve 1,4-dichloro-2-fluorobenzene in the solvent and cool the mixture in an ice bath.
-
Add the anhydrous FeCl₃ catalyst to the stirred solution.
-
Slowly add liquid bromine to the reaction mixture. The reaction is typically exothermic.
-
After the addition is complete, allow the reaction to stir at room temperature until the starting material is consumed (monitored by GC or TLC).
-
Quench the reaction by carefully adding an aqueous solution of a reducing agent (e.g., sodium bisulfite) to consume excess bromine.
-
Separate the organic layer, wash it with water and brine, dry it over an anhydrous salt (e.g., MgSO₄), and concentrate it under reduced pressure.
-
Purify the crude product by distillation or chromatography to isolate this compound.
-
2. General Protocol for Sandmeyer Reaction using a Copper(I) Bromide Catalyst
This protocol is adapted from procedures for the synthesis of similar bromo-dihalogenated benzenes.[5][6]
-
Materials: 2,5-dichloro-3-fluoroaniline, sodium nitrite (NaNO₂), hydrobromic acid (HBr), and copper(I) bromide (CuBr).
-
Procedure:
-
Step 1: Diazotization
-
Suspend or dissolve 2,5-dichloro-3-fluoroaniline in an aqueous solution of hydrobromic acid.
-
Cool the mixture to between -5 and 0 °C in an ice-salt bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite, keeping the temperature below 5 °C.
-
Stir the mixture at this low temperature for an additional 20-30 minutes to ensure complete formation of the diazonium salt.
-
-
Step 2: Bromination
-
In a separate flask, dissolve copper(I) bromide in hydrobromic acid.
-
Slowly add the cold diazonium salt solution to the cuprous bromide solution. Effervescence (evolution of N₂ gas) will be observed.
-
Allow the reaction mixture to warm to room temperature and then heat to a moderate temperature (e.g., 50-70 °C) until gas evolution ceases.
-
Cool the mixture and extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
Wash the organic extract with water and aqueous sodium hydroxide, then dry over an anhydrous salt.
-
Remove the solvent by rotary evaporation and purify the resulting this compound by vacuum distillation or column chromatography.
-
-
Visualized Experimental Workflow: Sandmeyer Reaction
The following diagram illustrates the key steps in the synthesis of this compound via the Sandmeyer reaction, which is a preferred method for achieving high regioselectivity.
Caption: Workflow for the Sandmeyer Synthesis.
References
- 1. This compound | 202865-57-4 | Benchchem [benchchem.com]
- 2. US4347390A - Process for producing 1-bromo-3,5-dichlorobenzene - Google Patents [patents.google.com]
- 3. quora.com [quora.com]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. CN103664511A - Preparation method of 5-bromo-1,3-dichloro-2-fluorobenzene - Google Patents [patents.google.com]
- 6. JPH075487B2 - Method for producing 1-bromo-2-chloro-4-fluorobenzene - Google Patents [patents.google.com]
- 7. mdpi.com [mdpi.com]
- 8. chemrxiv.org [chemrxiv.org]
Safety Operating Guide
Proper Disposal of 1-Bromo-2,5-dichloro-3-fluorobenzene: A Step-by-Step Guide for Laboratory Professionals
The safe and compliant disposal of 1-Bromo-2,5-dichloro-3-fluorobenzene is critical for ensuring the safety of laboratory personnel and protecting the environment. This guide provides detailed procedures for researchers, scientists, and drug development professionals to manage the disposal of this halogenated organic compound in accordance with safety regulations.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to be familiar with the hazards associated with this compound. This compound is classified as hazardous, and proper personal protective equipment (PPE) must be worn at all times.
Key Hazards:
Required PPE:
-
Wear protective gloves, clothing, and eye/face protection.[1]
-
Ensure adequate ventilation or use only in a well-ventilated area.[1]
-
In case of insufficient ventilation, wear suitable respiratory equipment.
Quantitative Hazard Data
The following table summarizes the hazard classifications for this compound.
| Hazard Classification | Category | Hazard Statement |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | 2 | H319: Causes serious eye irritation |
| Specific target organ toxicity (single exposure) | 3 | H335: May cause respiratory irritation |
Data sourced from Safety Data Sheets.[1]
Step-by-Step Disposal Protocol
The disposal of this compound must adhere to local, regional, and national hazardous waste regulations.[2] This protocol provides a general framework for its proper disposal.
1. Waste Segregation:
-
Designate a specific, sealed, and properly labeled waste container for halogenated organic waste.
-
Do not mix this compound with non-halogenated organic waste or other incompatible waste streams.
2. Container Labeling:
-
The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".
-
Include the appropriate hazard pictograms (e.g., irritant, health hazard).
-
Keep a log of the approximate quantities of waste added to the container.
3. Storage of Waste:
-
Store the sealed waste container in a cool, dry, and well-ventilated area, away from heat and sources of ignition.[3]
-
Ensure the storage area is designated for hazardous waste and has secondary containment to prevent spills.
-
Store locked up.[1]
4. Arranging for Disposal:
-
Disposal must be conducted by a licensed and approved waste disposal company.[1][4]
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.
-
Provide the EHS department or the waste disposal company with the complete chemical name and any available Safety Data Sheets (SDS).
5. Spill and Emergency Procedures:
-
In the event of a spill, evacuate personnel from the immediate area.
-
Avoid breathing vapors, mist, or gas.[5]
-
Wear appropriate PPE, including respiratory protection, before attempting to clean up the spill.
-
Absorb the spill with an inert, non-combustible material (e.g., sand, vermiculite) and collect it in a sealed container for disposal.
-
Prevent the spill from entering drains or waterways.[6]
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the safe disposal of this compound.
This comprehensive approach to the disposal of this compound will help ensure a safe laboratory environment and maintain regulatory compliance. Always consult your institution's specific waste management policies and the chemical's Safety Data Sheet for the most accurate and detailed guidance.
References
Personal protective equipment for handling 1-Bromo-2,5-dichloro-3-fluorobenzene
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of 1-Bromo-2,5-dichloro-3-fluorobenzene (CAS No. 202865-57-4). Adherence to these procedures is essential for ensuring laboratory safety and minimizing environmental impact.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a hazardous chemical that poses several risks.[1][2][3] It is known to cause skin and serious eye irritation, and may also cause respiratory irritation.[1][2][3] Therefore, a comprehensive Personal Protective Equipment (PPE) plan is mandatory for handling this compound.
Table 1: Recommended Personal Protective Equipment (PPE)
| Protection Type | Recommended Equipment | Rationale |
| Eye and Face | Chemical safety goggles conforming to EN 166(EU) or NIOSH (US) standards. A face shield should be worn in situations with a high risk of splashing.[4] | Protects against splashes and vapors that can cause serious eye damage.[4] |
| Skin | Chemical-resistant gloves (Viton® or Butyl rubber recommended).[5] A chemically resistant lab coat or apron and closed-toe shoes are also required.[4] | Prevents skin contact, which can lead to irritation. Nitrile gloves offer poor resistance to halogenated aromatic hydrocarbons and are not recommended for prolonged contact.[4][5][6] |
| Respiratory | All handling should occur in a well-ventilated area, preferably within a chemical fume hood.[4] If ventilation is inadequate, a NIOSH-approved respirator with an organic vapor (black) cartridge is necessary.[7][8][9] | Minimizes the inhalation of vapors, which can cause respiratory tract irritation.[2][3] |
Operational Plan: Safe Handling Protocol
A systematic approach to handling this compound is crucial to minimize exposure and prevent accidents.
Experimental Workflow
Caption: A step-by-step workflow for the safe handling of hazardous chemicals.
Experimental Protocol:
-
Preparation:
-
Before handling, ensure that a chemical fume hood is certified and functioning correctly.
-
Don all required PPE as outlined in Table 1.
-
Assemble all necessary equipment and reagents within the fume hood to minimize movement of the hazardous material.
-
-
Handling and Experimentation:
-
Storage:
Disposal Plan: Waste Management
Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and comply with regulations.
Disposal Protocol:
-
Waste Segregation:
-
Collect all waste materials, including unused chemicals, contaminated consumables (e.g., pipette tips, gloves), and cleaning materials, in a designated and clearly labeled hazardous waste container.[12]
-
-
Container Management:
-
The waste container must be made of a compatible material, kept tightly sealed, and stored in a designated hazardous waste accumulation area.[12]
-
-
Professional Disposal:
Emergency Procedures: Spill Response
In the event of a spill, a prompt and informed response is crucial to mitigate hazards.
Chemical Spill Response Workflow
Caption: A logical workflow for responding to a chemical spill in a laboratory setting.
Spill Cleanup Protocol:
-
Immediate Actions:
-
Evacuate all non-essential personnel from the immediate spill area.[12]
-
Alert colleagues and the laboratory supervisor.
-
If the spill is large or involves a significant release of vapors, evacuate the entire laboratory and contact your institution's emergency response team.
-
-
Containment and Cleanup (for minor spills):
-
Ensure you are wearing the appropriate PPE, including respiratory protection if necessary.
-
Contain the spill by creating a dike around the edges with an inert absorbent material like vermiculite or sand.[14]
-
Working from the outside in, apply the absorbent material to the spill.[14]
-
Once the liquid is fully absorbed, carefully scoop the material into a designated hazardous waste container using non-sparking tools.[15]
-
-
Decontamination and Disposal:
-
Wipe down the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.[12]
-
Place all contaminated materials, including gloves and absorbent pads, into the sealed hazardous waste container.[15]
-
Properly label the waste container and arrange for its disposal according to the protocol outlined in the Disposal Plan.
-
References
- 1. chemistry.osu.edu [chemistry.osu.edu]
- 2. safety.fsu.edu [safety.fsu.edu]
- 3. westlab.com [westlab.com]
- 4. gloves.com [gloves.com]
- 5. Glove Selection Guide | Office of Environment, Health & Safety [ehs.berkeley.edu]
- 6. ehrs.upenn.edu [ehrs.upenn.edu]
- 7. northwestern.edu [northwestern.edu]
- 8. Selecting the Right Reusable Respirator Cartridge Filter - Gemplers [learn.gemplers.com]
- 9. ehs.msstate.edu [ehs.msstate.edu]
- 10. queensu.ca [queensu.ca]
- 11. This compound | Chemical Properties, Uses, Safety Data & Suppliers in China [chlorobenzene.ltd]
- 12. benchchem.com [benchchem.com]
- 13. aksci.com [aksci.com]
- 14. qmul.ac.uk [qmul.ac.uk]
- 15. ehs.utk.edu [ehs.utk.edu]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
